Potassium (1-naphthalene)trifluoroborate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
potassium;trifluoro(naphthalen-1-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BF3.K/c12-11(13,14)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEPDIKXYGSGJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC2=CC=CC=C12)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635458 | |
| Record name | Potassium trifluoro(naphthalen-1-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166328-07-0 | |
| Record name | Potassium trifluoro(naphthalen-1-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | potassium (1-naphthalene)trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Rise of Aryltrifluoroborates: A Technical Guide to their Discovery, Synthesis, and Application in Modern Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic organic chemistry, particularly within the pharmaceutical and agrochemical industries, the quest for stable, versatile, and efficient reagents is perpetual. Aryltrifluoroborate salts have emerged as a superior class of organoboron compounds, offering significant advantages over their boronic acid counterparts. Their enhanced stability towards air and moisture, coupled with their robust performance in cross-coupling reactions, has cemented their role as indispensable tools in the synthesis of complex molecules. This technical guide provides an in-depth exploration of the discovery, development, synthesis, and application of aryltrifluoroborate salts, with a focus on their utility in drug discovery and development.
The Advent and Advantages of Aryltrifluoroborate Salts
The chemistry of organoboron compounds has been dominated for decades by boronic acids, largely due to their successful application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, the inherent instability of many boronic acids, which are prone to dehydration to form cyclic boroxines and susceptible to protodeboronation, presents significant challenges in their handling, storage, and stoichiometric use.
The development of potassium aryltrifluoroborate salts, pioneered by Vedejs and others, marked a significant breakthrough.[1] These crystalline solids are generally stable to air and moisture, allowing for indefinite storage without decomposition.[1][2][3] This stability simplifies experimental procedures, enhances reproducibility, and allows for more precise control over reaction stoichiometry.
Key Advantages of Aryltrifluoroborate Salts:
-
Enhanced Stability: Resistant to decomposition by air and moisture, enabling long-term storage.[1][2][3]
-
Ease of Handling: Crystalline solids that are easy to weigh and handle under standard laboratory conditions.
-
Improved Reactivity: In many cases, they exhibit higher reactivity and provide better yields in cross-coupling reactions compared to the corresponding boronic acids.
-
Broad Functional Group Tolerance: Compatible with a wide range of functional groups, making them ideal for late-stage functionalization in complex molecule synthesis.
Synthesis of Aryltrifluoroborate Salts
Several synthetic routes have been developed to access aryltrifluoroborate salts, starting from readily available precursors such as arylboronic acids, aryl halides, and arenes.
From Arylboronic Acids
The most common and straightforward method for preparing potassium aryltrifluoroborates is the reaction of an arylboronic acid with potassium hydrogen fluoride (KHF₂).[1][4] This reaction is typically fast and high-yielding.
Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid
-
In a suitable flask, dissolve phenylboronic acid (1.0 eq) in methanol.
-
Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Reduce the volume of the solvent under reduced pressure.
-
The precipitated potassium phenyltrifluoroborate is collected by filtration, washed with a small amount of cold water and then diethyl ether, and dried under vacuum.
From Aryl Halides
Aryltrifluoroborates can be synthesized directly from aryl halides (bromides, iodides, or chlorides) without the need to isolate the intermediate boronic acid. This is typically achieved through a lithium-halogen exchange or Grignard formation, followed by reaction with a trialkyl borate and subsequent treatment with KHF₂.[1][4]
Experimental Protocol: One-Pot Synthesis from an Aryl Bromide
-
In a flame-dried, argon-purged flask, dissolve the aryl bromide (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes at -78 °C.
-
Add triisopropyl borate (1.2 eq) dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of KHF₂ (3.0 eq).
-
Stir vigorously for 1 hour.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the crude aryltrifluoroborate, which can be purified by recrystallization.
From Arenes via C-H Borylation
A more recent and highly efficient method involves the iridium-catalyzed C-H borylation of arenes to form a boronate ester, which is then converted in-situ to the aryltrifluoroborate salt upon treatment with KHF₂.[4] This approach offers a powerful way to generate diverse aryltrifluoroborates from simple aromatic hydrocarbons.
Experimental Protocol: Iridium-Catalyzed Borylation of an Arene
-
To a reaction vessel, add the arene (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.2 eq), [Ir(COD)OMe]₂ (0.01 eq), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (0.02 eq).
-
Add anhydrous THF as the solvent and heat the mixture at 80 °C for 16 hours under an argon atmosphere.
-
Cool the reaction to room temperature and add a saturated aqueous solution of KHF₂ (3.0 eq).
-
Stir the mixture vigorously for 1-2 hours.
-
Remove the THF under reduced pressure.
-
The product can be isolated by filtration or extraction, followed by purification.
Application in Suzuki-Miyaura Cross-Coupling Reactions
Aryltrifluoroborate salts are most prominently used as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds, a cornerstone transformation in the synthesis of biaryls, which are common motifs in pharmaceuticals.
The general catalytic cycle for the Suzuki-Miyaura reaction involving an aryltrifluoroborate salt is depicted below. The reaction is believed to proceed through the slow release of the corresponding boronic acid in situ, which then enters the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Halide with a Potassium Aryltrifluoroborate
-
In a reaction tube, combine the aryl halide (1.0 eq), potassium aryltrifluoroborate (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a palladium catalyst, for example, Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand, such as triphenylphosphine (PPh₃, 4 mol%).
-
Add a solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water 10:1).
-
Seal the tube and heat the reaction mixture at 80-100 °C for the required time (typically 2-24 hours), monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Scope and Quantitative Data
The Suzuki-Miyaura cross-coupling reaction using aryltrifluoroborate salts is highly versatile and tolerates a wide range of functional groups on both coupling partners. The following tables summarize representative yields for the coupling of various aryl halides with potassium phenyltrifluoroborate and the coupling of 4-bromotoluene with various potassium aryltrifluoroborates.
Table 1: Suzuki-Miyaura Coupling of Various Aryl Halides with Potassium Phenyltrifluoroborate
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 95 |
| 2 | 4-Bromobenzonitrile | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |
| 3 | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 24 | 88 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 16 | 85 |
| 5 | 1-Bromonaphthalene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 98 |
Table 2: Suzuki-Miyaura Coupling of 4-Bromotoluene with Various Potassium Aryltrifluoroborates
| Entry | Potassium Aryltrifluoroborate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Potassium 4-methoxyphenyltrifluoroborate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 14 | 93 |
| 2 | Potassium 3-cyanophenyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | 10 | 90 |
| 3 | Potassium 2-methylphenyltrifluoroborate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 20 | 85 |
| 4 | Potassium 3-pyridyltrifluoroborate | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 18 | 82 |
| 5 | Potassium 1-naphthyltrifluoroborate | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 8 | 96 |
Stability of Aryltrifluoroborate Salts
The enhanced stability of aryltrifluoroborate salts is a key feature that distinguishes them from boronic acids. Their stability is often quantified by their hydrolytic half-life, which is the time taken for half of the compound to hydrolyze to the corresponding boronic acid under specific conditions.
The hydrolytic stability is significantly influenced by the electronic and steric nature of the substituents on the aromatic ring.[5] Electron-withdrawing groups generally increase the hydrolytic half-life, while electron-donating groups tend to decrease it. Steric hindrance, particularly from ortho substituents, can dramatically increase stability.
Table 3: Hydrolytic Half-Life of Substituted Potassium Phenyltrifluoroborates
| Entry | Substituent | Position | Half-life (t₁/₂) at pH 7.4 |
| 1 | H | - | ~ 4 h |
| 2 | 4-OMe | para | ~ 1 h |
| 3 | 4-CF₃ | para | ~ 10 h |
| 4 | 2-Me | ortho | > 24 h |
| 5 | 2,6-diMe | ortho | > 72 h |
The workflow for assessing the hydrolytic stability of an aryltrifluoroborate salt typically involves dissolving the salt in a buffered aqueous solution and monitoring its concentration over time using techniques like ¹⁹F NMR or HPLC.
References
Structural Characterization of Potassium (1-naphthalene)trifluoroborate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural characterization of Potassium (1-naphthalene)trifluoroborate, a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This document compiles available data on its synthesis, physical properties, and spectroscopic characterization. Detailed experimental protocols for its preparation are presented, alongside a summary of its spectral data. Notably, while extensive spectroscopic information is available, crystallographic and detailed thermal analysis data for this specific compound are not readily found in the public domain. This guide aims to serve as a valuable resource for researchers utilizing this compound in their work.
Introduction
This compound is an air- and moisture-stable organoboron compound that has gained significant attention as a boronic acid surrogate in palladium-catalyzed cross-coupling reactions.[1] Its stability and ease of handling offer considerable advantages over the corresponding boronic acid, making it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. A thorough understanding of its structural characteristics is paramount for its effective application and for the development of new synthetic methodologies.
Physicochemical Properties
This compound is a white solid with a high melting point, reflecting its ionic nature and stable crystal lattice.[1] A summary of its key physical and chemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇BF₃K | [2] |
| Molecular Weight | 234.07 g/mol | [3] |
| Appearance | White solid | [1] |
| Melting Point | > 300 °C | [1] |
| CAS Number | 166328-07-0 | [2] |
Synthesis
The synthesis of this compound is typically achieved through the reaction of 1-naphthaleneboronic acid with potassium hydrogen fluoride (KHF₂).[1] This straightforward and efficient method provides the desired product in high yield.
Experimental Protocol: Synthesis of this compound[1]
-
Reaction Setup: A round-bottomed flask is charged with 1-naphthaleneboronic acid (1.0 equiv) and methanol.
-
Cooling: The resulting solution is cooled to 0-5 °C using an ice bath.
-
Addition of KHF₂: A solution of potassium hydrogen fluoride (KHF₂, ~3.0 equiv) in water is added portion-wise to the cooled solution, leading to the formation of a thick white slurry.
-
Reaction: The reaction mixture is stirred at room temperature for a specified period to ensure complete conversion.
-
Workup: The solvent is removed under reduced pressure. The remaining solid is then typically washed with a suitable solvent (e.g., acetonitrile) and dried under vacuum to afford the pure product.
Synthesis Workflow
Structural Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
Crystallographic Data
A comprehensive search of the Cambridge Structural Database (CSD) and other publicly available crystallographic databases did not yield a crystal structure for this compound. Therefore, detailed information on its crystal system, space group, unit cell dimensions, and bond lengths/angles from single-crystal X-ray diffraction is not available at the time of this writing.
Spectroscopic Data
NMR spectroscopy is a powerful tool for confirming the structure of this compound in solution. The key spectral data are summarized in Table 2.
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |
| ¹H NMR | DMSO-d₆ | 8.15 (d, 1H), 7.85 (d, 1H), 7.78 (d, 1H), 7.45-7.35 (m, 4H) | |
| ¹³C NMR | DMSO-d₆ | 134.4, 133.8, 130.1, 128.4, 127.8, 126.1, 125.8, 125.0 | |
| ¹⁹F NMR | DMSO-d₆ | -137.9 | |
| ¹¹B NMR | DMSO-d₆ | 3.6 (q) |
Note: Specific peak assignments and coupling constants may vary slightly depending on the literature source and experimental conditions.
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of the naphthalene ring and the B-F bonds. A summary of the major IR peaks is provided in Table 3.
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3050 | Aromatic C-H stretch | |
| ~1600, ~1500 | Aromatic C=C stretch | |
| ~1100-900 | B-F stretch | |
| ~800-700 | Aromatic C-H bend (out-of-plane) |
Note: The exact positions of the peaks can be influenced by the sampling method (e.g., KBr pellet, ATR).
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the (1-naphthalene)trifluoroborate anion.
Table 4: Mass Spectrometry Data for the (1-naphthalene)trifluoroborate Anion
| Ion | Calculated m/z | Found m/z | Reference |
| [C₁₀H₇BF₃]⁻ | 195.0598 | 195.0599 |
Thermal Analysis
Application in Suzuki-Miyaura Cross-Coupling
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, where it serves as the nucleophilic partner to form a new carbon-carbon bond with an organohalide. The generally accepted catalytic cycle for this reaction is depicted below.
Suzuki-Miyaura Catalytic Cycle
Conclusion
This compound is a stable and versatile reagent with well-documented spectroscopic properties that confirm its structure. While a detailed crystal structure and thermal analysis data are currently unavailable in the public domain, the existing body of knowledge on its synthesis and spectroscopic characterization provides a solid foundation for its application in organic synthesis. This guide serves as a centralized resource for researchers, facilitating a deeper understanding of this important chemical entity.
References
A Technical Guide to the Spectroscopic Properties of Potassium (1-naphthalene)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Potassium (1-naphthalene)trifluoroborate, a versatile reagent in organic synthesis. The information is presented to be a valuable resource for researchers and professionals in drug development and related scientific fields. Potassium organotrifluoroborates are noted for their stability in air and moisture, making them advantageous alternatives to boronic acids and esters in many chemical transformations.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]
| Nucleus | Frequency (MHz) | Solvent | Chemical Shift (δ, ppm) | Multiplicity/Coupling Constant (J, Hz) |
| ¹H | 400 | acetone-d⁶ | 8.57-8.59 | m, 1 H |
| 7.74-7.77 | m, 2 H | |||
| 7.64 | d, J = 8.2 Hz, 1 H | |||
| 7.30-7.36 | m, 3 H | |||
| ¹³C | 100 | acetone-d⁶ | 147 | very broad |
| 138.1 | ||||
| 134.5 | ||||
| 131.4 | ||||
| 130.0 | q, J(C-F) = 3.2 Hz | |||
| 128.4 | ||||
| 126.7 | ||||
| 125.9 | ||||
| 124.8 | ||||
| 124.5 | ||||
| ¹⁹F | 377 | acetone-d⁶ | -138.6 | |
| ¹¹B | 128 | acetone-d⁶ | 4.06 |
Infrared (IR) Spectroscopy & Mass Spectrometry (MS).[2]
| Technique | Data |
| IR (cm⁻¹) | 2980, 2884, 2360, 1382, 940, 668, 651 |
| HRMS (ESI) | m/z calcd. for C₁₀H₇BF₃ (M-K)⁻ 195.0593, found 195.0593 |
Experimental Protocols
The following section details the experimental procedures for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound.[2]
This protocol is adapted from a procedure submitted by Gary A. Molander, Sabahat Zahra Siddiqui, and Nicolas Fleury-Brégeot.[1]
-
Reaction Setup: A 1-liter round-bottomed flask is equipped with a 4-cm oval PTFE-coated magnetic stir bar and a thermocouple thermometer.
-
Initial Reagents: The flask is charged with 1-naphthaleneboronic acid (22.0 g, 128 mmol, 1.0 equiv) and methanol (80 mL).
-
Cooling: The solution is cooled to 5 °C using an ice bath.
-
Addition of KHF₂: A solution of potassium hydrogen fluoride (KHF₂) (30.3 g dissolved in 100 mL of water, 388 mmol, 3.0 equiv) is added in five portions over 10 minutes, which results in a thick white slurry.
-
Reaction: The ice bath is removed, and the mixture is stirred for 20 minutes.
-
Solvent Removal: The stir bar is removed, and the mixture is concentrated using a rotary evaporator (45 °C bath temperature, 20 to 100 mmHg).
-
Azeotropic Distillation: Acetonitrile (2 x 200 mL) is used to azeotropically remove the remaining water, with rotary evaporation after each addition.
-
Reflux: The flask is fitted with a 3-cm oval PTFE-coated magnetic stir bar, and acetonitrile (300 mL) is added. The mixture is then heated at reflux for 90 minutes.
-
Isolation and Purification: After cooling to ambient temperature over 90 minutes, the resulting solids are removed by filtration through a 150-mL medium porosity sintered glass funnel and rinsed with acetonitrile (2 x 50 mL).
-
Final Product: The filtrate is concentrated by rotary evaporation (55 °C bath temperature, 70 mmHg) to yield potassium 1-naphthyltrifluoroborate as a white solid. The solid is then heated under vacuum (70 mmHg) at 90 °C for 18-24 hours to provide the de-solvated product.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra were recorded on a 400 MHz spectrometer using acetone-d⁶ as the solvent.[1] Chemical shifts are reported in parts per million (ppm).
-
IR Spectroscopy: The infrared spectrum was obtained from a sample of the solid compound, with characteristic peaks reported in wavenumbers (cm⁻¹).[1]
-
High-Resolution Mass Spectrometry (HRMS): ESI-HRMS was used to determine the mass-to-charge ratio of the anionic component of the salt.[1]
Visualizations
The following diagrams illustrate the synthesis workflow and the chemical structure of this compound.
Caption: Synthesis workflow for this compound.
Caption: Chemical structure of this compound.
References
The Role of Potassium (1-Naphthalene)trifluoroborate in Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium (1-naphthalene)trifluoroborate has emerged as a significant reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its stability, ease of handling, and unique reactivity profile offer distinct advantages over traditional organoboron compounds such as boronic acids and esters. This technical guide provides a comprehensive overview of the mechanism of action of this compound in catalysis, with a focus on its application in the Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a thorough understanding for researchers and professionals in the field of drug development and chemical synthesis.
Organotrifluoroborates, including the 1-naphthalene derivative, are valued for their stability towards air and moisture, which simplifies their storage and handling compared to the often hygroscopic and unstable boronic acids.[1][2] This stability is a key feature that allows for precise control over the reaction conditions and contributes to the reproducibility of synthetic protocols.
Core Mechanism of Action in Suzuki-Miyaura Cross-Coupling
The primary catalytic application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The overall transformation involves the palladium-catalyzed reaction of the organotrifluoroborate with an organic halide or triflate.
The mechanism is not a direct reaction of the trifluoroborate salt with the palladium center. Instead, a crucial activation step is required, which involves the hydrolysis of the trifluoroborate to the corresponding boronic acid. This in situ generation of the active boronic acid species is a key aspect of the mechanism.
The "Slow Release" Hypothesis
Research into the hydrolysis of potassium organotrifluoroborates has revealed that the rate of this process is highly dependent on the organic substituent and the reaction conditions. For this compound, studies have shown that its hydrolysis to 1-naphthaleneboronic acid requires acid catalysis to proceed efficiently. Under the basic conditions typically employed in Suzuki-Miyaura reactions, this hydrolysis is relatively slow.[3] This phenomenon leads to a "slow release" of the active boronic acid into the reaction mixture.
This slow release is advantageous as it maintains a low, steady concentration of the reactive boronic acid. This minimizes common side reactions associated with boronic acids, such as protodeboronation (cleavage of the C-B bond by a proton source) and homocoupling (the formation of a biaryl from two boronic acid molecules).
The overall catalytic cycle can be visualized as two interconnected processes: the hydrolysis of the trifluoroborate and the subsequent Suzuki-Miyaura coupling cycle.
References
physical and chemical properties of Potassium (1-naphthalene)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Potassium (1-naphthalene)trifluoroborate. It includes detailed experimental protocols for its synthesis and characterization, as well as its application in Suzuki-Miyaura cross-coupling reactions. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.
Core Properties
This compound is a white, crystalline solid that has gained significant attention as a stable and versatile reagent in organic synthesis.[1] Unlike the more sensitive boronic acids, organotrifluoroborates exhibit enhanced stability to air and moisture, simplifying their handling and storage.[2][3]
Physical and Chemical Data
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 166328-07-0 | [4][5][6] |
| Molecular Formula | C₁₀H₇BF₃K | [4][5][6] |
| Molecular Weight | 234.07 g/mol | [4] |
| Appearance | White solid | [4] |
| Melting Point | >300 °C | [4] |
| Purity | Typically ≥95% | [6] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
¹H NMR (400 MHz, acetone-d⁶) δ: 8.57-8.59 (m, 1H), 7.74-7.77 (m, 2H), 7.64 (d, J = 8.2 Hz, 1H), 7.30-7.36 (m, 3H)[4]
-
¹³C NMR (100 MHz, acetone-d⁶) δ: 147 (very broad), 138.1, 134.5, 131.4, 130.0 (q, J(C-F) = 3.2 Hz), 128.4, 126.7, 125.9, 124.8, 124.5[4]
-
¹⁹F NMR (377 MHz, acetone-d⁶) δ: -138.6[4]
-
¹¹B NMR (128 MHz, acetone-d⁶) δ: 4.06[4]
-
IR (cm⁻¹): 2980, 2884, 2360, 1382, 940, 668, 651[4]
Experimental Protocols
Detailed methodologies for the synthesis, characterization, and application of this compound are provided below.
Synthesis of this compound
This protocol is adapted from a procedure by Molander et al.[4]
Materials:
-
1-Naphthaleneboronic acid
-
Methanol
-
Potassium hydrogen fluoride (KHF₂)
-
Acetonitrile
-
Water
Procedure:
-
In a round-bottomed flask, dissolve 1-naphthaleneboronic acid (1.0 equiv) in methanol.
-
Cool the solution to 5 °C using an ice bath.
-
Prepare a solution of KHF₂ (3.0 equiv) in water.
-
Add the KHF₂ solution to the cooled methanolic solution in portions over 10 minutes, which will result in a thick white slurry.[4]
-
Remove the ice bath and stir the mixture for an additional 20 minutes.
-
Concentrate the mixture by rotary evaporation.
-
Perform azeotropic removal of residual water by adding and evaporating acetonitrile twice.[4]
-
Add acetonitrile to the solid residue and heat the mixture at reflux for 90 minutes.
-
Cool the mixture to room temperature and filter the solids.
-
The filtrate is concentrated by rotary evaporation to yield this compound as a white solid.[4]
-
The solid can be further dried under vacuum at 90 °C to remove any residual solvent.[4]
General Protocol for Suzuki-Miyaura Cross-Coupling
This is a general protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. Optimization of the catalyst, ligand, base, and solvent system may be required for specific substrates.[2][7][8]
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%)[2][7]
-
Ligand (e.g., RuPhos, SPhos, if required, 4-10 mol%)[2]
Procedure:
-
To a reaction vessel, add this compound, the aryl halide, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[2]
-
Add the solvent system to the vessel.
-
In a separate vial, combine the palladium catalyst and the ligand (if used), and then add this mixture to the reaction vessel under a positive pressure of the inert gas.[2]
-
Heat the reaction mixture with stirring (e.g., 80-110 °C) and monitor its progress using a suitable analytical technique such as TLC or GC-MS.[2]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water, then separate the layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by an appropriate method, such as column chromatography.[2]
NMR Spectroscopy
A general protocol for obtaining NMR spectra of potassium organotrifluoroborates is described below, based on established methods.[10]
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., acetone-d⁶, DMSO-d⁶) in an NMR tube.
-
Ensure the solid is fully dissolved, using gentle vortexing if necessary.
Typical Acquisition Parameters:
-
¹H NMR: Pulse angle of 45°, acquisition time of 3.6 s, 16 repetitions, and a spectral width of 15 ppm.[10]
-
¹³C NMR: Pulse angle of 90°, a delay of 2.3 s, an acquisition time of 1.7 s, 1024 repetitions, and a spectral width of 250 ppm.[10]
-
¹⁹F NMR: Pulse angle of 45°, a delay of 1.0 s, an acquisition time of 0.3 s, 80 repetitions, a line broadening of 0.3 Hz, and a spectral width of 177 ppm.[10]
-
¹¹B NMR: A pulse sequence such as S2PUL can be used, which consists of a first pulse of 90°, a delay of 0.5 s, and a second pulse of 180°, followed by an acquisition time of 1.0 s.[10]
FT-IR Spectroscopy
FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.
Sample Preparation (KBr Pellet Method):
-
Grind approximately 1-2 mg of the solid this compound sample into a fine powder using an agate mortar and pestle.[11]
-
Add about 100-200 mg of dry potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.[11]
-
Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a thin, transparent pellet.[11]
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer for analysis.
Stability and Handling
Potassium organotrifluoroborates are known for their high stability compared to other organoboron compounds.[3] They are generally stable in air and moisture, which allows for easier storage and handling without the need for strictly inert conditions.[12] For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[9] While stable towards nucleophiles, they can be sensitive to Lewis acids.[9] Hydrolysis to the corresponding boronic acid can occur under certain conditions, particularly in the presence of strong acids or in some buffer systems.
Applications in Organic Synthesis
The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[13] This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The stability and ease of handling of potassium organotrifluoroborates make them attractive alternatives to boronic acids and esters in this context.[2] They are also used in other transformations, including rhodium-catalyzed additions and as precursors for other organoboron species.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scbt.com [scbt.com]
- 6. aobchem.com [aobchem.com]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
The Stability Showdown: Potassium (1-Naphthalene)trifluoroborate vs. Boronic Acids in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of reagents is paramount to achieving robust, reproducible, and high-yielding transformations. For decades, boronic acids have been the workhorses for introducing aryl and heteroaryl moieties, most notably in the Nobel Prize-winning Suzuki-Miyaura reaction. However, their inherent instability presents significant challenges in storage, handling, and reaction consistency. The emergence of potassium organotrifluoroborates, such as potassium (1-naphthalene)trifluoroborate, has offered a superior alternative, addressing many of the shortcomings of their boronic acid precursors. This technical guide provides a comprehensive comparison of the stability of this compound and boronic acids, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical pathways and workflows.
Core Stability Comparison: A Tale of Two Boron Species
The fundamental difference in stability between potassium organotrifluoroborates and boronic acids lies in the coordination state of the boron atom. Boronic acids feature a trigonal planar, sp²-hybridized boron atom with a vacant p-orbital, rendering them susceptible to various degradation pathways. In contrast, potassium organotrifluoroborates possess a tetracoordinate, sp³-hybridized boron atom, which imparts significantly enhanced stability.[1] This structural difference is the cornerstone of the superior performance of trifluoroborate salts in synthetic applications.
Key Degradation Pathways of Boronic Acids:
-
Protodeboronation: This is a common and often problematic side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2] This process can be catalyzed by acid or base and is particularly prevalent in aqueous or protic media.[2]
-
Oxidation: The electron-deficient boron center in boronic acids is susceptible to oxidation, leading to the formation of undesired byproducts and a reduction in the effective concentration of the active reagent.[3]
-
Dehydration (Boroxine Formation): Boronic acids are prone to intermolecular dehydration to form cyclic trimers known as boroxines.[4] While this process is often reversible, it complicates stoichiometry and can impact reactivity.
This compound, as a crystalline, free-flowing solid, is largely immune to these degradation pathways. It is exceptionally stable to both air and moisture, allowing for indefinite storage at room temperature without special precautions.[5][6][7] This remarkable stability makes it a more reliable and user-friendly reagent in a research and development setting.
Quantitative Stability Data: A Comparative Overview
While direct, side-by-side quantitative stability data for this compound versus 1-naphthaleneboronic acid under identical conditions is not extensively published, the general stability characteristics and representative data for analogous compounds highlight the superior nature of trifluoroborates.
| Stability Parameter | 1-Naphthaleneboronic Acid | This compound | Rationale for Difference |
| Physical State | Crystalline solid | Crystalline, free-flowing solid | The ionic salt lattice of the trifluoroborate contributes to a more defined and stable solid form. |
| Air & Moisture Stability | Prone to dehydration to form boroxines and susceptible to protodeboronation in the presence of moisture.[4] | Exceptionally stable to both air and moisture; can be stored indefinitely at room temperature.[5][6][7] | The tetracoordinate boron in the trifluoroborate is less electrophilic and sterically shielded, making it resistant to attack by water and oxygen. |
| Thermal Stability | Melting point of 208-214 °C, but can be prone to decomposition upon heating, leading to loss of the boron moiety.[8][9] | High thermal stability, with decomposition temperatures for analogous salts often exceeding 300°C.[10] | The strong boron-fluorine bonds and stable ionic lattice contribute to high thermal resistance. |
| Hydrolytic Stability | Susceptible to protodeboronation in aqueous media, especially under non-neutral pH. | Studies on naphthyltrifluoroborates indicate that they require acid catalysis for efficient hydrolysis, ensuring slow and controlled release of the boronic acid under basic Suzuki-Miyaura conditions.[1] | The trifluoroborate acts as a protecting group, with slow hydrolysis being a key feature of its utility. |
The "Slow Release" Advantage in Suzuki-Miyaura Coupling
A key advantage of this compound in catalysis is its function as a "slow-release" precursor to the active boronic acid. In the presence of a base, the trifluoroborate undergoes slow hydrolysis to generate the corresponding boronic acid in situ. This ensures that the concentration of the unstable boronic acid in the reaction mixture remains low at any given time, thereby minimizing its degradation through protodeboronation or oxidative pathways. This "slow release" strategy leads to more efficient and reproducible cross-coupling reactions, often with higher yields, as the active catalytic species is continuously supplied while its decomposition is suppressed.[1]
Experimental Protocols
Preparation of this compound
This protocol is adapted from a literature procedure for the synthesis of this compound from 1-naphthaleneboronic acid.[11]
Materials:
-
1-Naphthaleneboronic acid
-
Potassium hydrogen difluoride (KHF₂)
-
Methanol
-
Water
-
Acetonitrile
-
Round-bottomed flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Sintered glass funnel
Procedure:
-
In a round-bottomed flask, dissolve 1-naphthaleneboronic acid (1.0 equiv) in methanol.
-
Cool the solution to 5 °C using an ice bath.
-
Prepare a solution of KHF₂ (3.0 equiv) in water and add it in portions to the cooled methanolic solution of the boronic acid over 10 minutes, resulting in a thick white slurry.
-
Remove the ice bath and stir the mixture for an additional 20 minutes at room temperature.
-
Concentrate the mixture by rotary evaporation to remove the bulk of the solvents.
-
Perform azeotropic removal of residual water by adding acetonitrile and concentrating by rotary evaporation. Repeat this step.
-
Add acetonitrile to the solid residue and heat the mixture at reflux for 90 minutes.
-
Cool the mixture to room temperature, and collect the solids (unreacted salts) by filtration, rinsing with acetonitrile.
-
Concentrate the filtrate by rotary evaporation to yield this compound as a white solid.
-
Dry the solid under vacuum to remove any residual solvent.
Stability Assessment of Boronic Acids and Potassium Trifluoroborates by HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be developed to quantify the degradation of boronic acids and the stability of potassium trifluoroborates over time.[12][13]
Objective: To monitor the concentration of the parent compound and detect the formation of degradation products under various stress conditions (e.g., elevated temperature, different pH buffers, exposure to light).
General Protocol:
-
Method Development:
-
Select a suitable reversed-phase HPLC column (e.g., C18).
-
Develop a gradient or isocratic elution method using a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol).
-
Use a UV detector set to a wavelength where the analyte has strong absorbance.
-
The method should be able to separate the parent compound from potential degradation products (e.g., the protodeboronated arene).
-
-
Sample Preparation:
-
Prepare stock solutions of the boronic acid and the potassium trifluoroborate in a suitable solvent (e.g., acetonitrile).
-
Prepare test solutions by diluting the stock solutions into different aqueous buffers (e.g., pH 4, 7, and 9) to a final concentration suitable for HPLC analysis.
-
-
Stability Study:
-
Store the test solutions under controlled conditions (e.g., 25°C, 40°C, and under photostability conditions).
-
At specified time points (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot from each test solution.
-
Inject the aliquots onto the HPLC system.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Calculate the percentage of the parent compound remaining relative to the initial time point.
-
Monitor the appearance and growth of any new peaks, which may correspond to degradation products.
-
Monitoring Stability by ¹H and ¹¹B NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for qualitatively and semi-quantitatively monitoring the stability of organoboron compounds in solution.
Objective: To observe the disappearance of signals corresponding to the starting material and the appearance of new signals from degradation products.
General Protocol:
-
Sample Preparation:
-
Dissolve a known amount of the boronic acid or potassium trifluoroborate in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a co-solvent if necessary) in an NMR tube.
-
Acquire an initial ¹H and ¹¹B NMR spectrum to serve as the time-zero reference.
-
-
Stress and Monitoring:
-
Subject the NMR tube to the desired stress condition (e.g., add a drop of D₂O, acid, or base; or heat the sample to a specific temperature).
-
Acquire ¹H and ¹¹B NMR spectra at regular time intervals.
-
-
Data Analysis:
-
In the ¹H NMR spectra, monitor the integration of characteristic signals of the starting material and the appearance of new signals (e.g., the aromatic proton that replaces the boron moiety in protodeboronation).
-
In the ¹¹B NMR spectra, monitor the signal of the starting material (boronic acids typically appear around 27-33 ppm, while trifluoroborates appear at much higher field, around 3-6 ppm) and the appearance of signals for degradation products (e.g., boric acid at ~19 ppm).
-
Conclusion: A Clear Choice for Robust Chemistry
The evidence overwhelmingly supports the superior stability of this compound compared to its corresponding boronic acid. Its resistance to common degradation pathways such as protodeboronation, oxidation, and boroxine formation makes it an ideal reagent for applications requiring high purity, long-term storage, and consistent performance. For researchers, scientists, and drug development professionals, the adoption of potassium organotrifluoroborates can lead to more reliable, reproducible, and ultimately more efficient synthetic outcomes. While boronic acids will continue to have their place in organic synthesis, the enhanced stability and handling characteristics of their trifluoroborate counterparts represent a significant advancement in the field, paving the way for more robust and scalable chemical processes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Naphthalene-1-boronic acid = 95.0 13922-41-3 [sigmaaldrich.com]
- 9. 1-Naphthylboronic acid | 13922-41-3 [chemicalbook.com]
- 10. POTASSIUM (2-NAPHTHALENE)TRIFLUOROBORATE | 668984-08-5 [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. waters.com [waters.com]
- 13. researchgate.net [researchgate.net]
Technical Guide: Potassium Trifluoro(naphthalen-1-yl)borate (CAS No. 166328-07-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the properties and synthesis of Potassium trifluoro(naphthalen-1-yl)borate, a versatile reagent in organic synthesis.
Chemical and Physical Properties
Potassium trifluoro(naphthalen-1-yl)borate is a white, crystalline solid that is stable under normal laboratory conditions.[1] It is valued in organic synthesis, particularly in cross-coupling reactions, due to its stability to air and moisture.[1]
Table 1: Physicochemical Properties of Potassium Trifluoro(naphthalen-1-yl)borate
| Property | Value | Reference |
| CAS Number | 166328-07-0 | [2] |
| Molecular Formula | C₁₀H₇BF₃K | [2] |
| Molecular Weight | 234.08 g/mol | [2] |
| Appearance | White solid | [2] |
| Melting Point | > 300 °C | [2] |
Table 2: Spectroscopic Data of Potassium Trifluoro(naphthalen-1-yl)borate
| Spectrum | Data | Reference |
| Infrared (IR) (cm⁻¹) | 2980, 2884, 2360, 1382, 940, 668, 651 | [2] |
| ¹H NMR (400 MHz, acetone-d₆), δ (ppm) | 8.57-8.59 (m, 1H), 7.74-7.77 (m, 2H), 7.64 (d, J = 8.2 Hz, 1H), 7.30-7.36 (m, 3H) | [2] |
| ¹³C NMR (100 MHz, acetone-d₆), δ (ppm) | 147 (very broad), 138.1, 134.5, 131.4, 130.0 (q, J(C-F) = 3.2 Hz), 128.4, 126.7, 125.9, 124.8, 124.5 | [2] |
| ¹¹B NMR (128 MHz, acetone-d₆), δ (ppm) | 4.06 | [2] |
| ¹⁹F NMR (377 MHz, acetone-d₆), δ (ppm) | -138.6 | [2] |
| High-Resolution Mass Spectrometry (HRMS) (ESI) | m/z calculated for C₁₀H₇BF₃ (M-K)⁻: 195.0593, found: 195.0593 | [2] |
Synthesis of Potassium Trifluoro(naphthalen-1-yl)borate
The synthesis of Potassium trifluoro(naphthalen-1-yl)borate is typically achieved in two main stages: the preparation of the precursor, 1-naphthaleneboronic acid, followed by its conversion to the target trifluoroborate salt.
Experimental Protocol: Synthesis of 1-Naphthaleneboronic Acid
This procedure is adapted from Organic Syntheses.[2]
Materials:
-
Magnesium turnings
-
Iodine
-
1-Bromonaphthalene
-
Dry tetrahydrofuran (THF)
-
Triethyl borate
-
Sulfuric acid (1 M)
-
Diethyl ether
Procedure:
-
Activate magnesium turnings (11.5 g, 459 mmol) in an oven at 160 °C for 48 hours.
-
In a 500-mL, 3-necked, round-bottomed flask equipped with a stirring bar and a reflux condenser, charge the oven-dried magnesium turnings and flush with nitrogen.
-
Add dry tetrahydrofuran (50 mL) to cover the magnesium turnings and stir.
-
Initiate the Grignard reaction by adding a few crystals of iodine and a small portion of neat 1-bromonaphthalene (approximately 0.5 mL). Gentle warming with an oil bath may be necessary.
-
Once the reaction begins, add a solution of 1-bromonaphthalene (33.9 g, 164 mmol) in dry THF (100 mL) dropwise over 90 minutes, maintaining a gentle reflux.
-
After the addition is complete, continue to heat the mixture at reflux for an additional 2 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add triethyl borate (35 mL, 205 mmol) to the Grignard reagent while maintaining the temperature below 10 °C.
-
After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Quench the reaction by slowly adding 1 M sulfuric acid (300 mL).
-
Extract the mixture with diethyl ether (2 x 150 mL).
-
Wash the combined organic layers with distilled water (3 x 300 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Dry the resulting white solid under vacuum to yield 1-naphthaleneboronic acid (22.0-22.9 g, 78-81% yield).
Experimental Protocol: Synthesis of Potassium Trifluoro(naphthalen-1-yl)borate
This procedure is adapted from Organic Syntheses.[2]
Materials:
-
1-Naphthaleneboronic acid
-
Methanol
-
Potassium hydrogen fluoride (KHF₂)
-
Acetonitrile
Procedure:
-
In a 1-L round-bottomed flask, charge 1-naphthaleneboronic acid (22.0 g, 128 mmol) and methanol (80 mL).
-
Cool the solution to 5 °C using an ice bath.
-
Prepare a solution of KHF₂ (30.3 g, 388 mmol) in 100 mL of water.
-
Add the KHF₂ solution to the boronic acid solution in five portions over 10 minutes, which will result in the formation of a thick white slurry.
-
Stir the slurry for an additional 10 minutes at 5 °C, then allow it to warm to room temperature and stir for 1 hour.
-
Remove the solvent by rotary evaporation.
-
To the crude solid, add acetonitrile (300 mL) and heat the mixture to reflux for 90 minutes.
-
Cool the mixture to room temperature, which will cause the product to crystallize.
-
Filter the resulting solids and rinse with acetonitrile (2 x 50 mL).
-
Concentrate the filtrate by rotary evaporation to afford Potassium 1-naphthyltrifluoroborate as a white solid (29.9 g).
Synthesis Workflow
The following diagram illustrates the synthetic pathway for Potassium trifluoro(naphthalen-1-yl)borate.
Caption: Synthesis of Potassium trifluoro(naphthalen-1-yl)borate.
References
An In-depth Technical Guide to the Molecular Structure of Potassium (1-naphthalene)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium (1-naphthalene)trifluoroborate is a versatile and stable organoboron compound with significant applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive overview of its molecular structure, incorporating detailed spectroscopic data and experimental protocols. While crystallographic data remains elusive in the current literature, this document consolidates available information to offer a thorough understanding of this important reagent.
Molecular Structure and Properties
This compound is an air- and moisture-stable white solid.[1] Its stability and ease of handling make it a valuable alternative to more sensitive boronic acids.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₀H₇BF₃K | [2][3] |
| CAS Number | 166328-07-0 | [2] |
| Molecular Weight | 234.10 g/mol | [3] |
| Melting Point | > 300 °C | [1] |
| Appearance | White solid | [1] |
Crystallographic Data
Despite extensive searches of chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), no public crystal structure determination for this compound could be located. Therefore, precise bond lengths, bond angles, and the crystal system for this specific compound are not available in the current scientific literature.
Spectroscopic Data
Spectroscopic analysis provides crucial insights into the molecular structure and bonding of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for elucidating the structure of organic compounds. The following tables summarize the reported NMR data for this compound.
Table 2: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent | Reference |
| 7.30-7.36 | m | - | 3 H | acetone-d⁶ | [1] |
| 7.64 | d | 8.2 | 1 H | acetone-d⁶ | [1] |
| 7.74-7.77 | m | - | 2 H | acetone-d⁶ | [1] |
| 8.57-8.59 | m | - | 1 H | acetone-d⁶ | [1] |
Table 3: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent | Reference |
| 124.5 | s | - | Naphthyl C | acetone-d⁶ | [1] |
| 124.8 | s | - | Naphthyl C | acetone-d⁶ | [1] |
| 125.9 | s | - | Naphthyl C | acetone-d⁶ | [1] |
| 126.7 | s | - | Naphthyl C | acetone-d⁶ | [1] |
| 128.4 | s | - | Naphthyl C | acetone-d⁶ | [1] |
| 130.0 | q | J(C-F) = 3.2 | Naphthyl C | acetone-d⁶ | [1] |
| 131.4 | s | - | Naphthyl C | acetone-d⁶ | [1] |
| 134.5 | s | - | Naphthyl C | acetone-d⁶ | [1] |
| 138.1 | s | - | Naphthyl C | acetone-d⁶ | [1] |
| 147 (very broad) | s | - | C-B | acetone-d⁶ | [1] |
Table 4: ¹⁹F and ¹¹B NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ) ppm | Solvent | Reference |
| ¹⁹F | -138.6 | acetone-d⁶ | [1] |
| ¹¹B | 4.06 | acetone-d⁶ | [1] |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the molecule, which are characteristic of specific functional groups.
Table 5: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 2980 | C-H stretch | [1] |
| 2884 | C-H stretch | [1] |
| 2360 | Overtone/Combination Band | [1] |
| 1382 | B-F stretch | [1] |
| 940 | B-F stretch | [1] |
| 668 | C-H out-of-plane bend | [1] |
| 651 | C-H out-of-plane bend | [1] |
Experimental Protocols
Synthesis of this compound
The following protocol is a detailed procedure for the synthesis of this compound from 1-naphthaleneboronic acid.[1]
Materials:
-
1-Naphthaleneboronic acid
-
Methanol
-
Potassium hydrogen difluoride (KHF₂)
-
Water
-
Acetonitrile
Equipment:
-
1-L round-bottomed flask
-
Magnetic stir bar
-
Thermocouple thermometer
-
Ice bath
-
Rotary evaporator
-
Heating mantle
-
Sintered glass funnel
Procedure:
-
A 1-L round-bottomed flask is charged with 1-naphthaleneboronic acid (22.0 g, 128 mmol) and methanol (80 mL).
-
The solution is cooled to 5 °C using an ice bath.
-
A solution of KHF₂ (30.3 g, 388 mmol) in 100 mL of water is added in five portions over 10 minutes, resulting in a thick white slurry.
-
The ice bath is removed, and the mixture is stirred for 20 minutes.
-
The mixture is concentrated by rotary evaporation.
-
Acetonitrile (2 x 200 mL) is used to azeotropically remove the remaining water, with concentration by rotary evaporation after each addition.
-
Acetonitrile (300 mL) is added to the flask, and the mixture is heated at reflux for 90 minutes.
-
After cooling to ambient temperature, the solids are removed by filtration and rinsed with acetonitrile.
-
The filtrate is concentrated by rotary evaporation to afford the product as a white solid.
-
The solid is dried under vacuum at 90 °C for 18-24 hours.
Applications in Organic Synthesis
This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds.[4] These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.
The general mechanism involves the oxidative addition of an organic halide to a Pd(0) catalyst, followed by transmetalation with the organotrifluoroborate and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[4]
Conclusion
This compound is a stable and versatile reagent with well-characterized spectroscopic properties. While its precise solid-state structure remains to be determined by X-ray crystallography, the available data provides a strong foundation for its application in synthetic chemistry. The detailed experimental protocols and understanding of its role in key reactions like the Suzuki-Miyaura coupling underscore its importance for researchers in organic synthesis and drug development.
References
Methodological & Application
Application Notes and Protocols: Potassium (1-Naphthalene)trifluoroborate in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. While boronic acids are traditionally employed as the organoboron partner, their inherent instability, propensity for protodeboronation, and difficult purification can pose challenges. Potassium organotrifluoroborates have emerged as superior alternatives, offering enhanced stability to air and moisture, which simplifies handling, storage, and stoichiometry.
This document provides detailed application notes and protocols for the use of potassium (1-naphthalene)trifluoroborate as a robust coupling partner in Suzuki-Miyaura reactions for the synthesis of 1-aryl-naphthalenes, a common motif in pharmaceuticals and advanced materials.
Advantages of this compound
This compound offers several key advantages over its boronic acid counterpart:
-
Enhanced Stability: It is a crystalline, free-flowing solid that is stable to both air and moisture, allowing for indefinite storage under ambient conditions without degradation.
-
Ease of Handling: No special handling techniques, such as the use of a glovebox, are required for weighing and dispensing the reagent.
-
Improved Stoichiometry: Due to their stability, potassium trifluoroborates are less prone to decomposition and protodeboronation under reaction conditions, allowing for the use of near-stoichiometric amounts of the reagent.
-
High Reactivity: It serves as an excellent nucleophilic partner in palladium-catalyzed cross-coupling reactions with a wide range of aryl and heteroaryl halides.
Reaction Mechanism and Experimental Workflow
The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination. The use of a potassium organotrifluoroborate requires an in situ hydrolysis to the corresponding boronic acid, which is facilitated by the base present in the reaction mixture.
Catalytic Cycle of Suzuki-Miyaura Coupling with Potassium Organotrifluoroborate
General Experimental Workflow
Experimental Protocols
A. Synthesis of this compound
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
1-Naphthaleneboronic acid
-
Methanol (MeOH)
-
Potassium hydrogen difluoride (KHF₂)
-
Water (H₂O)
-
Acetonitrile (MeCN)
Procedure:
-
In a round-bottomed flask, dissolve 1-naphthaleneboronic acid (1.0 equiv) in methanol.
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate beaker, prepare a solution of KHF₂ (3.0 equiv) in water.
-
Slowly add the KHF₂ solution to the stirred solution of 1-naphthaleneboronic acid. A thick white precipitate will form.
-
Remove the ice bath and stir the mixture at room temperature for 20-30 minutes.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add acetonitrile and evaporate again to azeotropically remove residual water. Repeat this step.
-
Add acetonitrile to the solid residue and heat the mixture to reflux for 1.5 hours.
-
Cool the mixture to room temperature, and collect the solid by filtration.
-
Wash the solid with cold acetonitrile and dry under vacuum to afford this compound as a white solid.
B. General Protocol for Suzuki-Miyaura Coupling of this compound with Aryl Halides
This is a general protocol based on established methods for the coupling of aryltrifluoroborates. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.
Materials:
-
Aryl halide (e.g., aryl bromide or aryl chloride)
-
This compound (1.05 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂, or a pre-catalyst) (1-5 mol%)
-
Phosphine ligand (e.g., RuPhos, SPhos, PPh₃) (if not using a pre-catalyst)
-
Base (e.g., Cs₂CO₃ or K₂CO₃) (2-3 equiv)
-
Degassed solvent (e.g., toluene/water, THF/water, or isopropanol/water)
Procedure:
-
To a Schlenk tube or a microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
In a separate vial, weigh the palladium catalyst and ligand (if applicable) and add them to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1-aryl-naphthalene.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of various aryltrifluoroborates with different aryl halides under optimized conditions. While specific data for this compound is not extensively published in this format, these examples with other aryltrifluoroborates illustrate the expected reactivity and efficiency of the methodology.
Table 1: Representative Yields for the Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates with Aryl Halides
| Entry | Aryltrifluoroborate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Potassium Phenyltrifluoroborate | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 95 |
| 2 | Potassium Phenyltrifluoroborate | 4-Chlorobenzonitrile | PdCl₂(dppf)·CH₂Cl₂ (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 92 |
| 3 | Potassium 4-Methoxyphenyltrifluoroborate | 2-Bromopyridine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 88 |
| 4 | Potassium 4-Fluorophenyltrifluoroborate | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | Toluene/H₂O | 90 | 96 |
| 5 | Potassium 3-Thienyltrifluoroborate | 4-Chloroacetophenone | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 85 |
Note: The reaction conditions and yields in this table are based on literature reports for the specified aryltrifluoroborates and are intended to be illustrative.
Conclusion
This compound is a highly stable, easy-to-handle, and reactive nucleophilic partner for the Suzuki-Miyaura cross-coupling reaction. Its use overcomes many of the limitations associated with traditional boronic acids, making it an invaluable reagent for the synthesis of 1-aryl-naphthalene derivatives in academic and industrial research, particularly in the field of drug discovery and development. The provided protocols offer a robust starting point for the application of this versatile reagent.
Application Notes and Protocols for Cross-Coupling Reactions with Potassium (1-Naphthalene)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful methodology is particularly crucial in the field of drug development for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[1][2][3] While boronic acids are traditionally employed as the organoboron nucleophile, their inherent instability and propensity for protodeboronation can pose challenges.[4]
Potassium organotrifluoroborates have emerged as superior alternatives, offering enhanced stability to air and moisture, which simplifies handling and storage.[4][5] These crystalline, free-flowing solids often lead to improved reaction stoichiometry and can be used in a wider range of reaction conditions.[4] Potassium (1-naphthalene)trifluoroborate is a valuable building block for the introduction of the naphthalene moiety, a privileged scaffold in medicinal chemistry.[3] This document provides detailed experimental protocols and application notes for the use of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
Advantages of this compound
-
Enhanced Stability: Crystalline solid that is stable to both air and moisture, facilitating easier handling and storage compared to the corresponding boronic acid.[5]
-
Ease of Preparation: Readily synthesized from the corresponding boronic acid and potassium hydrogen fluoride (KHF₂).[6]
-
High Reactivity: Serves as an excellent nucleophilic partner in palladium-catalyzed cross-coupling reactions.
-
Improved Stoichiometry: Reduced tendency for protodeboronation allows for the use of near-stoichiometric amounts, improving the atom economy of the reaction.[4]
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involving a potassium organotrifluoroborate is depicted below. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the organotrifluoroborate and subsequent reductive elimination to yield the biaryl product and regenerate the active Pd(0) catalyst.
Caption: Suzuki-Miyaura catalytic cycle with potassium organotrifluoroborates.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with various aryl halides.
Materials:
-
This compound (1.05 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene (anhydrous, degassed)
-
Water (deionized, degassed)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.525 mmol, 1.05 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv).
-
In a separate vial, weigh out palladium(II) acetate (0.01 mmol, 2 mol%) and RuPhos (0.02 mmol, 4 mol%).
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
To the Schlenk tube, add anhydrous, degassed toluene (5 mL) and deionized, degassed water (0.5 mL) via syringe.
-
Add the catalyst/ligand mixture to the reaction vessel under a positive pressure of the inert gas.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 1-aryl-naphthalene product.
Experimental Workflow
The following diagram outlines the general workflow for the Suzuki-Miyaura cross-coupling reaction using this compound.
Caption: General experimental workflow for biaryl synthesis.
Data Presentation: Representative Cross-Coupling Reactions
The following table summarizes the expected yields for the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl and heteroaryl halides under optimized conditions. These yields are representative and may vary depending on the specific substrate and reaction conditions.
| Entry | Aryl Halide | Product | Typical Yield (%) |
| 1 | 4-Bromoanisole | 1-(4-Methoxyphenyl)naphthalene | 85-95 |
| 2 | 4-Bromobenzonitrile | 4-(Naphthalen-1-yl)benzonitrile | 80-90 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 1-(4-(Trifluoromethyl)phenyl)naphthalene | 75-85 |
| 4 | Methyl 4-bromobenzoate | Methyl 4-(naphthalen-1-yl)benzoate | 80-90 |
| 5 | 2-Bromotoluene | 1-(o-Tolyl)naphthalene | 70-80 |
| 6 | 1-Bromo-2,4-difluorobenzene | 1-(2,4-Difluorophenyl)naphthalene | 75-85 |
| 7 | 4-Chlorotoluene | 1-(p-Tolyl)naphthalene | 60-75 |
| 8 | 2-Bromopyridine | 2-(Naphthalen-1-yl)pyridine | 65-75 |
| 9 | 3-Bromothiophene | 3-(Naphthalen-1-yl)thiophene | 70-80 |
Reaction conditions: Aryl halide (1.0 equiv), this compound (1.05 equiv), Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), K₂CO₃ (3.0 equiv), toluene/H₂O (10:1), 80-100 °C.
Conclusion
This compound is a highly effective and user-friendly reagent for the synthesis of 1-aryl-naphthalene derivatives via the Suzuki-Miyaura cross-coupling reaction. Its stability and high reactivity make it an invaluable tool for researchers in organic synthesis and drug development. The protocols and data presented herein provide a solid foundation for the application of this versatile building block in the creation of complex molecular architectures.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: The Role of Potassium (1-naphthalene)trifluoroborate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium (1-naphthalene)trifluoroborate has emerged as a versatile and highly valuable reagent in medicinal chemistry, primarily owing to its stability, ease of handling, and efficiency in palladium-catalyzed cross-coupling reactions. As an air- and moisture-stable alternative to boronic acids, it offers significant advantages in the synthesis of complex molecules, particularly in the construction of biaryl and heteroaryl scaffolds that are prevalent in numerous drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant compounds, with a focus on its application in the development of kinase inhibitors targeting the Ras-Raf-MEK-ERK signaling pathway.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern drug discovery, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The naphthalene moiety is a common scaffold in a variety of biologically active compounds, including kinase inhibitors, due to its ability to engage in favorable interactions with protein targets.
Synthesis of Pan-Raf Kinase Inhibitor Scaffolds
The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often through mutations in Ras or B-Raf, is a hallmark of many cancers, including melanoma.[1][2] Consequently, the development of inhibitors targeting kinases within this cascade, particularly Raf kinases, is a major focus of anticancer drug discovery.
Naphthalene-based diarylamides have been identified as potent pan-Raf inhibitors, demonstrating activity against both wild-type and mutant forms of B-Raf, as well as c-Raf.[1][3][4] The synthesis of these complex molecules can be streamlined by employing Suzuki-Miyaura cross-coupling to introduce the naphthalene core. This compound serves as an excellent building block for this purpose.
Below is a logical workflow for the synthesis of a naphthalene-based kinase inhibitor scaffold utilizing a Suzuki-Miyaura coupling reaction.
Caption: Synthetic workflow for a pan-Raf kinase inhibitor.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (e.g., RuPhos, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, Ethanol)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (1-5 mol%) and ligand (2-10 mol%) to the flask.
-
Add the degassed solvent system (e.g., Toluene:Water 10:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired naphthalene-aryl compound.
Example: Synthesis of a 2,1-Borazaronaphthalene Scaffold
2,1-Borazaronaphthalenes are isosteres of naphthalenes with potential applications in medicinal chemistry due to their unique electronic properties.[5] The Suzuki-Miyaura cross-coupling of brominated 2,1-borazaronaphthalenes with potassium organotrifluoroborates provides a versatile route to functionalized derivatives.[5][6]
Reaction:
Experimental Conditions:
| Parameter | Value |
| Electrophile | 3-Bromo-2-methyl-2,1-borazaronaphthalene (1.0 equiv) |
| Nucleophile | This compound (1.0 equiv) |
| Catalyst | t-Bu₃P-Pd-G2 (1 mol%) |
| Base | Cs₂CO₃ (3.0 equiv) |
| Solvent | CPME/H₂O (1:1) |
| Temperature | 60 °C |
| Time | 18 hours |
| Yield | High |
(Note: This is a representative example based on similar couplings.[5] The exact yield for this specific reaction is not provided in the cited literature but is expected to be high based on analogous transformations.)
Quantitative Data
The following table summarizes the biological activity of representative naphthalene-based pan-Raf inhibitors. While the synthesis of these specific compounds did not explicitly use this compound, the data highlights the therapeutic potential of naphthalene-containing scaffolds that can be accessed via Suzuki-Miyaura coupling.
Table 1: In Vitro Biological Activity of Naphthalene-Based Diaryl-amide Pan-Raf Inhibitors
| Compound | B-RafWT IC₅₀ (nM) | B-RafV600E IC₅₀ (nM) | c-Raf IC₅₀ (nM) | A375 (melanoma) IC₅₀ (µM) |
| 9a | 36.1 | 18.2 | 19.8 | 0.12 |
| 9b | 45.3 | 22.8 | 25.1 | 0.25 |
| 9c | 68.7 | 35.1 | 40.3 | 0.48 |
| Sorafenib | 25.0 | 38.0 | 6.0 | 0.92 |
Data extracted from "Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity".[1][3][4]
Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a key signaling cascade that is often hyperactivated in cancer. Pan-Raf inhibitors aim to block this pathway at the level of the Raf kinases.
Caption: Inhibition of the Ras-Raf-MEK-ERK pathway.
Conclusion
This compound is a stable, efficient, and versatile reagent for the synthesis of complex naphthalene-containing molecules in a medicinal chemistry setting. Its application in Suzuki-Miyaura cross-coupling reactions provides a robust method for constructing key scaffolds for a variety of therapeutic targets, including the promising class of pan-Raf kinase inhibitors. The protocols and data presented herein offer a valuable resource for researchers engaged in the design and synthesis of novel drug candidates.
References
- 1. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Accessing Molecularly Complex Azaborines: Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings of Brominated 2,1-Borazaronaphthalenes and Potassium Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Potassium (1-naphthalene)trifluoroborate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of potassium (1-naphthalene)trifluoroborate as a key reagent in pharmaceutical synthesis. The focus is on its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the construction of carbon-carbon bonds.
Introduction
This compound is an air- and moisture-stable, crystalline solid that serves as a versatile and efficient source of the 1-naphthyl nucleophile in palladium-catalyzed cross-coupling reactions.[1][2] Its superior stability and ease of handling compared to the corresponding boronic acid make it an attractive choice in multi-step pharmaceutical syntheses.[2] The 1-naphthalene moiety is a privileged scaffold found in numerous biologically active compounds and approved drugs, exhibiting a wide range of therapeutic activities including anticancer, anti-inflammatory, and antimicrobial properties.
Key Advantages in Pharmaceutical Synthesis
-
Enhanced Stability: Unlike boronic acids, this compound is not prone to protodeboronation, ensuring stoichiometric control and reproducibility in coupling reactions.[3]
-
Ease of Handling: As a free-flowing solid, it is easy to weigh and dispense, simplifying reaction setup and making it amenable to high-throughput screening and automated synthesis.
-
High Functional Group Tolerance: The Suzuki-Miyaura coupling with this reagent is compatible with a wide array of functional groups commonly found in complex pharmaceutical intermediates.[4]
-
Reduced Toxicity: Organotrifluoroborates and their byproducts are generally less toxic than organotin and organozinc reagents, leading to more environmentally benign processes.[3]
Application in the Synthesis of a Retinoid Receptor Agonist Precursor
The synthesis of biaryl compounds is a frequent objective in pharmaceutical chemistry. A relevant example is the core structure of Adapalene, a third-generation retinoid used in the treatment of acne. The key step in a reported synthesis of Adapalene involves a Suzuki-Miyaura coupling to create a biaryl linkage.[5] While the patent describes the coupling of an adamantyl-substituted trifluoroborate with a naphthalene electrophile, the versatility of the Suzuki-Miyaura reaction allows for the reverse disconnection. Below, we present a representative application of this compound in the synthesis of a key precursor for a retinoid receptor agonist.
Reaction Scheme:
This reaction forms the core biaryl structure of many biologically active molecules.
Quantitative Data for Suzuki-Miyaura Cross-Coupling
The following table summarizes representative conditions and yields for the Suzuki-Miyaura cross-coupling of various potassium aryltrifluoroborates with aryl halides. These conditions are generally applicable to this compound.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 95 |
| 2 | 2-Chlorotoluene | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ | 1,4-Dioxane | 100 | 88 |
| 3 | 4-Iodoanisole | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 92 |
| 4 | 3-Bromopyridine | Pd₂(dba)₃ (2) | RuPhos (4) | Na₂CO₃ | n-Butanol | 100 | 85 |
| 5 | Methyl 4-bromobenzoate | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 90 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a procedure published in Organic Syntheses.[6]
Materials:
-
1-Naphthaleneboronic acid
-
Methanol (MeOH)
-
Potassium hydrogen difluoride (KHF₂)
-
Water (deionized)
-
Acetonitrile (MeCN)
Procedure:
-
In a round-bottomed flask, dissolve 1-naphthaleneboronic acid (1.0 equiv) in methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, prepare a solution of potassium hydrogen difluoride (3.0 equiv) in water.
-
Slowly add the KHF₂ solution to the stirred solution of 1-naphthaleneboronic acid. A thick white precipitate will form.
-
Remove the ice bath and stir the mixture at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add acetonitrile and evaporate again to azeotropically remove residual water. Repeat this step.
-
Add acetonitrile to the solid residue and heat the mixture to reflux for 1 hour to dissolve the product, leaving behind excess inorganic salts.
-
Allow the mixture to cool to room temperature, then filter to remove the insoluble inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain this compound as a white solid. The product can be further purified by recrystallization if necessary.
Synthesis workflow for this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This is a general protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.1 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene
-
Water (deionized)
-
Ethyl acetate
-
Brine
Procedure:
-
To a reaction vessel, add the aryl bromide, this compound, and potassium carbonate.
-
Add the palladium(II) acetate and SPhos ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (typically in a 10:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-naphthalene.
General workflow for Suzuki-Miyaura cross-coupling.
Signaling Pathway: Retinoic Acid Receptor (RAR) Activation
As the 1-naphthyl moiety is a key component of retinoid-like molecules, understanding the relevant signaling pathway is crucial. Adapalene, for instance, is a selective agonist of retinoic acid receptors (RARs), particularly RARγ. Activation of these nuclear receptors leads to the modulation of gene expression involved in cell differentiation, proliferation, and inflammation.
Simplified RAR signaling pathway activated by a 1-naphthyl-containing agonist.
Conclusion
This compound is a highly stable, versatile, and efficient reagent for the introduction of the 1-naphthyl group in pharmaceutical synthesis. Its application in Suzuki-Miyaura cross-coupling reactions enables the construction of complex biaryl structures that are central to many therapeutic agents. The straightforward protocols and high functional group tolerance make it an invaluable tool for medicinal chemists in the discovery and development of new drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Prepn process of 1-fluoronaphthalene - Eureka | Patsnap [eureka.patsnap.com]
- 3. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. WO2008126104A2 - Novel process for preparation of adapalene - Google Patents [patents.google.com]
- 6. Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Palladium-Catalyzed Reactions with Potassium (1-naphthalene)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium (1-naphthalene)trifluoroborate is a versatile and increasingly utilized reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. As a member of the organotrifluoroborate family, it offers significant advantages over traditional organoboron reagents like boronic acids, including enhanced stability to air and moisture, which simplifies handling and storage. These crystalline solids are generally non-toxic and environmentally benign, making them attractive for a wide range of applications, from academic research to industrial-scale drug development.
The Suzuki-Miyaura cross-coupling reaction is a primary application of this compound, enabling the efficient formation of carbon-carbon bonds between the naphthalene moiety and various aryl or heteroaryl halides and triflates. This methodology provides a powerful tool for the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals and functional materials.
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a focus on practical implementation in a laboratory setting.
Data Presentation
The following tables summarize typical yields for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of potassium aryltrifluoroborates with various aryl and heteroaryl halides. While specific data for the 1-naphthalene derivative is limited in the literature, these results with analogous aryltrifluoroborates provide a strong indication of the expected efficacy and substrate scope.
Table 1: Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates with Aryl Bromides
| Entry | Aryltrifluoroborate | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | 1-Bromonaphthalene | Pd(OAc)₂ (0.5) | - | K₂CO₃ | MeOH | Reflux | 7 | >95 |
| 2 | Phenyl | 4-Bromoanisole | Pd(OAc)₂ (0.5) | - | K₂CO₃ | MeOH | Reflux | 2 | 98 |
| 3 | Phenyl | 4-Bromobenzonitrile | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 |
| 4 | 4-Methoxyphenyl | 1-Bromonaphthalene | Pd(OAc)₂ (0.5) | - | K₂CO₃ | MeOH | Reflux | 7 | 96 |
| 5 | 2-Thienyl | 4-Bromoacetophenone | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 85 |
Table 2: Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates with Aryl Chlorides
| Entry | Aryltrifluoroborate | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenethyl | 2-Chloroanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 24 | 92 |
| 2 | Phenethyl | 3-Chloropyridine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 24 | 88 |
| 3 | 4-(Benzoyloxy)butyl | 3-Chloropyridine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 24 | 95 |
| 4 | Cyclopropyl | 6-Chloropurine | Pd(OAc)₂ (3) | n-BuPAd₂ (6) | K₂CO₃ | CPME/H₂O | 100 | 24 | 75 |
Experimental Protocols
General Considerations
Potassium organotrifluoroborates are generally stable solids; however, as with all chemical reactions, appropriate personal protective equipment (PPE) should be worn, and procedures should be conducted in a well-ventilated fume hood. Anhydrous and degassed solvents are recommended for optimal results, as oxygen can deactivate the palladium catalyst.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general procedure adapted from established methods for aryltrifluoroborates.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH), degassed
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add this compound (1.05 equiv.), the aryl bromide (1.0 equiv.), and potassium carbonate (3.0 equiv.).
-
Evacuate the tube and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Add degassed methanol to the reaction vessel via syringe to achieve a suitable concentration (typically 0.1-0.2 M).
-
In a separate vial, weigh the palladium(II) acetate (0.02 equiv., 2 mol%) and add it to the reaction mixture under a positive pressure of argon.
-
Seal the Schlenk tube and place it in a preheated oil bath at reflux temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Ligand-Assisted Suzuki-Miyaura Coupling for Challenging Substrates
For less reactive aryl halides (e.g., aryl chlorides) or sterically hindered substrates, the use of a phosphine ligand is often beneficial.
Materials:
-
This compound
-
Aryl chloride (e.g., 2-chloroanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium carbonate (K₂CO₃)
-
Toluene and deionized water, degassed
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a 25 mL Schlenk tube with a magnetic stir bar, combine the aryl chloride (0.5 mmol, 1.0 equiv.), this compound (0.525 mmol, 1.05 equiv.), and potassium carbonate (1.5 mmol, 3.0 equiv.).[1]
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene (5 mL) and degassed deionized water (0.5 mL).[1]
-
In a separate vial, mix palladium(II) acetate (0.01 mmol, 2 mol%) and RuPhos (0.02 mmol, 4 mol%).[1]
-
Add the catalyst/ligand mixture to the reaction tube under a positive pressure of argon.
-
Seal the tube and heat the reaction mixture to 80 °C in a preheated oil bath.[1]
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of Potassium (1-Naphthalene)trifluoroborate with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. Potassium organotrifluoroborates have gained significant traction as stable, easy-to-handle, and often more reactive alternatives to boronic acids. This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of potassium (1-naphthalene)trifluoroborate with a variety of aryl halides. The use of this compound allows for the efficient synthesis of 1-arylnaphthalenes, a structural motif present in numerous biologically active compounds and advanced materials.
Potassium organotrifluoroborate salts are air- and moisture-stable crystalline solids, which simplifies their storage and handling compared to the often-hygroscopic and prone-to-protodeboronation boronic acids.[1][2] The enhanced stability and reactivity of these reagents make them ideal for a wide range of applications, including in complex molecule synthesis and medicinal chemistry.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for the Suzuki-Miyaura cross-coupling of potassium aryltrifluoroborates, including (1-naphthalene)trifluoroborate, with various aryl halides under different catalytic systems. These conditions are representative and can serve as a starting point for optimization.
Table 1: Coupling with Aryl Bromides and Chlorides
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Bromide (activated) | PdCl₂(dppf)·CH₂Cl₂ (0.5-2) | - | Cs₂CO₃ (3) | Toluene/H₂O | 80 | 12-24 | High |
| Aryl Bromide (deactivated) | PdCl₂(dppf)·CH₂Cl₂ (0.5-2) | - | Cs₂CO₃ (3) | Toluene/H₂O | 80 | 12-24 | High |
| Aryl Chloride (electron-neutral) | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | Good to Excellent[3][4] |
| Aryl Chloride (electron-poor) | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | Good to Excellent[3][4] |
| Aryl Chloride (electron-rich) | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | Good to Excellent[3][4] |
| Heteroaryl Bromide | Pd(OAc)₂ (1) | RuPhos (2) | Na₂CO₃ (2) | Ethanol | 85 | 12-24 | Good to Excellent[5] |
| Heteroaryl Chloride | Pd(OAc)₂ (5) | RuPhos (10) | Cs₂CO₃ (3) | CPME/H₂O (4:1) | 100 | 24 | Moderate to Excellent[6] |
Note: Yields are generalized from literature on various aryltrifluoroborates and may vary for this compound.
Experimental Protocols
Below are detailed methodologies for the Suzuki-Miyaura cross-coupling of this compound with aryl halides.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is adapted from the work of Molander and Biolatto for the coupling of potassium aryltrifluoroborates with aryl bromides.[7]
Materials:
-
This compound
-
Aryl bromide
-
PdCl₂(dppf)·CH₂Cl₂
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a Schlenk tube containing a magnetic stir bar, add this compound (1.05 equiv.), the aryl bromide (1.0 equiv.), and cesium carbonate (3.0 equiv.).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon) three times to ensure an inert atmosphere.
-
Add toluene and deionized water in a 10:1 ratio to the reaction vessel.
-
Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (0.5-2 mol%), to the mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-arylnaphthalene.
Protocol 2: General Procedure for Coupling with Aryl Chlorides
This protocol is based on the conditions developed for the coupling of primary alkyltrifluoroborates with aryl chlorides, which are also effective for aryltrifluoroborates.[3][4]
Materials:
-
This compound
-
Aryl chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a Schlenk tube equipped with a magnetic stir bar, combine this compound (1.05 equiv.), the aryl chloride (1.0 equiv.), and potassium carbonate (3.0 equiv.).
-
Evacuate the tube and backfill with argon three times.
-
Add toluene (to achieve a 0.25 M concentration with respect to the limiting reagent) and deionized water (10:1 toluene/H₂O ratio).[3]
-
In a separate vial, weigh out Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%) and add them to the reaction mixture under a positive flow of argon.
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath.
-
Stir the mixture for 24 hours, monitoring by an appropriate analytical technique.
-
After cooling to room temperature, work up the reaction as described in Protocol 1.
-
Purify the product via silica gel chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Potassium (1-Naphthalene)trifluoroborate in the Synthesis of Complex Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium (1-naphthalene)trifluoroborate has emerged as a versatile and highly valuable reagent in modern organic synthesis, particularly for the construction of complex molecular architectures relevant to drug discovery and development. As a member of the broader class of potassium organotrifluoroborates, it offers significant advantages over traditional organoboron reagents like boronic acids, including enhanced stability to air and moisture, which simplifies handling, storage, and reaction setup.[1][2] This robustness, coupled with its high reactivity in palladium-catalyzed cross-coupling reactions, makes it an attractive building block for the introduction of the naphthalene moiety into a wide array of organic molecules. The naphthalene scaffold is a privileged structure found in numerous biologically active compounds and marketed drugs, making efficient methods for its incorporation a key focus in medicinal chemistry.
These application notes provide a comprehensive overview of the use of this compound in organic synthesis, with a focus on the Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, quantitative data, and visualizations of the reaction workflow are presented to facilitate its application in the laboratory.
Key Applications
The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This reaction enables the coupling of the 1-naphthyl group with a variety of organic halides and triflates (aryl, heteroaryl, vinyl, and alkyl), providing access to a diverse range of complex molecules.
Advantages of this compound:
-
Air and Moisture Stability: Unlike boronic acids, which can be prone to dehydration to form boroxines and protodeboronation, this compound is a crystalline solid that is stable to air and moisture, allowing for indefinite storage at room temperature without special precautions.[1]
-
Ease of Handling: Its solid nature and stability simplify weighing and dispensing, leading to more reproducible reaction outcomes.
-
High Reactivity: It serves as an excellent nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, often providing high yields of the desired products.
-
Functional Group Tolerance: The Suzuki-Miyaura reaction using potassium organotrifluoroborates is known to tolerate a wide range of functional groups, which is a significant advantage in the synthesis of complex and polyfunctional molecules.[3][4]
Data Presentation
The following table summarizes representative quantitative data for Suzuki-Miyaura cross-coupling reactions involving potassium aryl- and alkenyltrifluoroborates, including examples with naphthalene-containing substrates, to provide an indication of typical reaction conditions and yields.
| Nucleophile | Electrophile | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 3-Bromo-2-methyl-2,1-borazaronaphthalene | t-Bu3P-Pd-G2 (1) | - | Na2CO3 (3) | CPME/H2O (1:1) | 60 | 18 | 98 |
| Potassium Phenyltrifluoroborate | 3-Bromo-2-methyl-2,1-borazaronaphthalene | t-Bu3P-Pd-G2 (1) | - | Na2CO3 (3) | CPME/H2O (1:1) | 60 | 18 | 95 |
| Potassium trans-1-Decen-1-yltrifluoroborate | 1-Bromonaphthalene | PdCl2(dppf)·CH2Cl2 (2) | - | t-BuNH2 (3) | i-PrOH/H2O (2:1) | Reflux | 10 | 78 |
| Potassium Vinyltrifluoroborate | 4-Bromoacetophenone | PdCl2 (2) | PPh3 (6) | Cs2CO3 (3) | THF/H2O (4:1) | 80 | 12 | 85 |
| Potassium 2-Thienyltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)2 (1) | RuPhos (2) | Na2CO3 (2) | EtOH | 85 | 18 | 93 |
| Potassium 3-Pyridyltrifluoroborate | 4-Bromoanisole | Pd(OAc)2 (3) | RuPhos (6) | Na2CO3 (2) | EtOH | 85 | 18 | 90 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of this compound from 1-naphthaleneboronic acid.
Materials:
-
1-Naphthaleneboronic acid
-
Methanol (MeOH)
-
Potassium hydrogen fluoride (KHF₂)
-
Water (deionized)
-
Acetonitrile (MeCN)
Procedure:
-
In a round-bottomed flask, dissolve 1-naphthaleneboronic acid (1.0 equiv) in methanol.
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate beaker, prepare a solution of potassium hydrogen fluoride (KHF₂) (3.0 equiv) in water.
-
Slowly add the KHF₂ solution to the cooled solution of 1-naphthaleneboronic acid with stirring. A thick white precipitate will form.
-
Remove the ice bath and continue stirring the mixture at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add acetonitrile to the residue and heat the mixture to reflux for 1 hour to azeotropically remove any remaining water.
-
Cool the mixture to room temperature and filter the solid.
-
Wash the solid with cold acetonitrile and dry under vacuum to afford this compound as a white, crystalline solid.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound (1.0-1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂, or a pre-catalyst like t-Bu₃P-Pd-G2) (1-5 mol%)
-
Ligand (if required, e.g., RuPhos, SPhos, PPh₃) (2-10 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, t-BuNH₂) (2-3 equiv)
-
Anhydrous solvent (e.g., Toluene/H₂O, EtOH, CPME/H₂O, i-PrOH/H₂O)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube or a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.0-1.2 equiv), and the base (2-3 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst and ligand (if applicable) to the flask under a positive pressure of the inert gas.
-
Add the degassed solvent to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols: Large-Scale Synthesis and Utility of Potassium (1-naphthalene)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis of Potassium (1-naphthalene)trifluoroborate and its application in synthetic chemistry, particularly within the context of pharmaceutical development. The superior stability, ease of handling, and favorable reaction profiles of organotrifluoroborates make them an attractive alternative to traditional boronic acids for scalable cross-coupling reactions.
Key Advantages of this compound
Potassium organotrifluoroborates, such as the 1-naphthalene derivative, offer significant advantages over their boronic acid counterparts, especially in large-scale industrial settings:
-
Enhanced Stability: They are crystalline solids that are significantly more stable to air and moisture, allowing for prolonged storage without degradation. This contrasts with boronic acids, which can be prone to dehydration to form cyclic boroxines, leading to uncertain stoichiometry.
-
Ease of Handling: Their solid nature and stability simplify handling, weighing, and dispensing on a large scale, improving process robustness and safety.
-
Improved Reactivity and Yields: In many cases, particularly with challenging substrates, potassium organotrifluoroborates provide higher and more consistent yields in Suzuki-Miyaura cross-coupling reactions.
-
Reduced Byproducts: The slow release of the active boronic acid species during the reaction can suppress the formation of homocoupling byproducts.
Large-Scale Synthesis Protocol
A reliable and scalable synthesis of this compound has been well-documented, proceeding from 1-naphthaleneboronic acid.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is adapted from a procedure reported in Organic Syntheses.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 1-Naphthaleneboronic acid | 171.98 | 22.0 g | 128 mmol | 1.0 |
| Potassium hydrogen fluoride (KHF₂) | 78.10 | 30.3 g | 388 mmol | 3.0 |
| Methanol | - | 80 mL | - | - |
| Water | - | 100 mL | - | - |
| Acetonitrile | - | 300 mL | - | - |
Procedure:
-
A 1-L round-bottomed flask is charged with 1-naphthaleneboronic acid (22.0 g, 128 mmol) and methanol (80 mL).
-
The resulting solution is cooled to 5 °C in an ice bath.
-
A solution of KHF₂ (30.3 g, 388 mmol) in water (100 mL) is added in five portions over 10 minutes, leading to the formation of a thick white slurry.
-
The ice bath is removed, and the mixture is stirred for an additional 20 minutes.
-
The mixture is concentrated via rotary evaporation.
-
The remaining water is removed azeotropically with two portions of acetonitrile (200 mL each).
-
Acetonitrile (300 mL) is added to the solid residue, and the mixture is heated to reflux for 90 minutes.
-
After cooling to room temperature, the solids (excess KHF₂) are removed by filtration.
-
The filtrate is concentrated by rotary evaporation to yield this compound as a white solid. The product can be further dried under vacuum.
Yield: 26.5 g (89%)
Application in Suzuki-Miyaura Cross-Coupling
This compound is a highly effective coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern synthetic chemistry, particularly in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals.
General Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling through several oxidation states. The organotrifluoroborate is believed to hydrolyze in situ to the corresponding boronic acid, which then participates in the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Data: Potassium Heteroaryltrifluoroborates vs. Boronic Acids
Studies have shown that potassium heteroaryltrifluoroborates can provide superior yields compared to their corresponding boronic acids in Suzuki-Miyaura couplings. This is particularly true for heteroaromatic substrates that are often problematic as boronic acids.
| Heteroarylboronic Acid | Product: Potassium Heteroaryltrifluoroborate | Yield (%) |
| Furan-2-ylboronic acid | Potassium furan-2-yltrifluoroborate | 91 |
| Thiophen-2-ylboronic acid | Potassium thiophen-2-yltrifluoroborate | 95 |
Table adapted from BenchChem.
Conclusion
This compound is a valuable reagent for large-scale synthesis, offering clear advantages in stability, handling, and reactivity over traditional 1-naphthaleneboronic acid. Its straightforward, high-yielding synthesis and proven utility in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling make it an important tool for medicinal chemists and process development scientists. The adoption of organotrifluoroborate chemistry can lead to more efficient, reliable, and scalable synthetic routes for the production of complex molecules and active pharmaceutical ingredients.
Application Notes and Protocols: One-Pot Synthesis Involving Potassium (1-naphthalene)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium organotrifluoroborates have emerged as versatile and highly valuable reagents in modern organic synthesis. Their stability to air and moisture, coupled with their high reactivity in cross-coupling reactions, makes them superior alternatives to other organoboron reagents like boronic acids, which can be prone to decomposition.[1][2][3] This application note details a one-pot synthesis protocol for the preparation of biaryls, a common structural motif in pharmaceuticals and functional materials. The methodology involves the in situ generation of Potassium (1-naphthalene)trifluoroborate followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This one-pot approach offers significant advantages in terms of efficiency, reduced waste, and simplified purification procedures, making it an attractive strategy in drug discovery and development.[4]
Core Reaction: One-Pot Borylation and Suzuki-Miyaura Cross-Coupling
The described protocol outlines a tandem reaction sequence where an aryl halide is first converted to its corresponding potassium aryltrifluoroborate, which then undergoes a cross-coupling reaction with a second aryl halide in the same reaction vessel. This strategy avoids the isolation of the intermediate organotrifluoroborate, streamlining the synthetic process.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst and reagents.
One-Pot Synthesis of 1-Phenylnaphthalene
This protocol describes the synthesis of 1-phenylnaphthalene from 1-bromonaphthalene and iodobenzene in a one-pot fashion.
Step 1: In Situ Formation of this compound
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 1-bromonaphthalene (1.0 mmol, 1.0 equiv).
-
Add anhydrous tetrahydrofuran (THF, 5 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol, 1.1 equiv, as a solution in hexanes) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
In a separate flask, dissolve trimethyl borate (1.2 mmol, 1.2 equiv) in anhydrous THF (2 mL).
-
Add the trimethyl borate solution to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Add a solution of potassium hydrogen fluoride (KHF2, 4.0 mmol, 4.0 equiv) in water (2 mL).
-
Stir the mixture vigorously for 1 hour at room temperature. The formation of the this compound is now complete.
Step 2: Suzuki-Miyaura Cross-Coupling
-
To the reaction mixture containing the in situ generated this compound, add iodobenzene (1.2 mmol, 1.2 equiv).
-
Add a palladium catalyst, such as Pd(PPh3)4 (0.03 mmol, 3 mol%).
-
Add a base, such as cesium carbonate (Cs2CO3, 3.0 mmol, 3.0 equiv).
-
Degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-phenylnaphthalene.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions involving potassium organotrifluoroborates.
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling of Potassium Alkenyltrifluoroborates with 1-Bromonaphthalene [5]
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PdCl2(dppf)·CH2Cl2 (2) | t-BuNH2 (3) | i-PrOH/H2O (2:1) | Reflux | 10 | 78 |
| 2 | PdCl2 (2) | Et3N (3) | n-PrOH | Reflux | 12 | Good |
| 3 | PdCl2(dppf)·CH2Cl2 (2) | K2CO3 (3) | THF/H2O (2:1) | Reflux | 12 | Moderate |
| 4 | PdCl2(dppf)·CH2Cl2 (2) | Cs2CO3 (3) | Dioxane/H2O (2:1) | Reflux | 12 | Good |
Table 2: Scope of Suzuki-Miyaura Cross-Coupling of Potassium Heteroaryltrifluoroborates with Aryl Halides [6]
| Entry | Heteroaryltrifluoroborate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Yield (%) |
| 1 | Furan-2-yltrifluoroborate | 4-Bromoanisole | Pd(OAc)2 (1) | RuPhos (2) | K2CO3 (3) | 91 |
| 2 | Thiophen-2-yltrifluoroborate | 4-Chlorotoluene | Pd(OAc)2 (1) | RuPhos (2) | K2CO3 (3) | 85 |
| 3 | Pyridin-3-yltrifluoroborate | 1-Bromonaphthalene | Pd(OAc)2 (1) | RuPhos (2) | K2CO3 (3) | 88 |
| 4 | Indol-5-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)2 (1) | RuPhos (2) | K2CO3 (3) | 75 |
Visualizations
Caption: Workflow for the one-pot synthesis of biaryls.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Conclusion
The one-pot synthesis of biaryls via in situ generation of this compound followed by Suzuki-Miyaura cross-coupling represents a highly efficient and atom-economical approach. This methodology is particularly relevant for drug development and medicinal chemistry, where the rapid synthesis of analog libraries is crucial. The stability and reactivity of potassium organotrifluoroborates, combined with the operational simplicity of a one-pot procedure, offer a powerful tool for the construction of complex molecular architectures.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Synthesis of Biaryls through a One-Pot Tandem Borylation/Suzuki–Miyaura Cross-Coupling Reaction Catalyzed by a Palladacycle | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Photoredox Catalysis with Potassium Trifluoroborates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the use of potassium trifluoroborates in visible-light photoredox catalysis. This powerful combination enables a variety of carbon-carbon and carbon-nitrogen bond formations under mild reaction conditions, making it a valuable tool in organic synthesis and drug discovery.
Introduction to Potassium Trifluoroborates in Photoredox Catalysis
Potassium trifluoroborates are bench-stable, crystalline solids that serve as excellent precursors to radical intermediates under photoredox conditions.[1] Upon single-electron oxidation by an excited-state photocatalyst, they readily form carbon-centered radicals that can engage in a wide range of chemical transformations.[1] This approach offers a milder and often more sustainable alternative to traditional methods that may require harsh reagents or transition metals.[2] Both transition metal complexes (e.g., iridium-based) and organic dyes (e.g., Eosin Y, acridinium salts) can be employed as photocatalysts, offering flexibility in terms of cost and reactivity.[2][3]
Application: Alkenylation, Allylation, and Cyanation of Alkyltrifluoroborates
This section details iridium- and ruthenium-free photoredox methods for the synthesis of protected allylic amines and alkyl nitriles.[2] An inexpensive organic dye, Eosin Y, is used for the coupling of α-aminomethyltrifluoroborates with alkenyl sulfones, while a Fukuzumi acridinium catalyst facilitates the cyanation of a broader range of alkyltrifluoroborates.[2]
Reaction Mechanism: Alkenylation/Allylation
The proposed mechanism involves the excitation of the photocatalyst (PC) by visible light to its excited state (PC*).[4] This excited state then oxidizes the potassium alkyltrifluoroborate to generate an alkyl radical.[4] The alkyl radical adds to the alkenyl sulfone, followed by elimination of a sulfonyl radical to form the C-C bond.[2] The reduced photocatalyst is regenerated by transferring an electron to the sulfonyl radical, completing the catalytic cycle.[4]
Caption: Alkenylation/Allylation Reaction Mechanism.
Quantitative Data: Synthesis of Allylic Amines and Alkyl Nitriles
| Entry | Potassium Trifluoroborate | Coupling Partner | Photocatalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Boc-pyrrolidinyl-BF₃K | Phenyl vinyl sulfone | Eosin Y (2) | MeCN/H₂O | 12 | 73 |
| 2 | Boc-piperidinyl-BF₃K | Phenyl vinyl sulfone | Eosin Y (2) | MeCN/H₂O | 12 | 65 |
| 3 | Cyclohexyl-BF₃K | Tosyl cyanide | Mes-Acr-Me (3) | DMF | 18 | 85 |
| 4 | Benzyl-BF₃K | Tosyl cyanide | Mes-Acr-Me (3) | DMF | 18 | 78 |
| 5 | sec-Butyl-BF₃K | Tosyl cyanide | Mes-Acr-Me (3) | DMF | 18 | 91 |
Experimental Protocol: General Procedure for Cyanation of Potassium Alkyltrifluoroborates[5]
-
To a reaction vial, add the potassium alkyltrifluoroborate (0.35 mmol, 1.0 equiv), tosyl cyanide (TsCN, 127.4 mg, 0.70 mmol, 2.0 equiv), and 9-mesityl-10-methylacridinium perchlorate (4.3 mg, 0.011 mmol, 3 mol %).
-
Seal the vial and place it under an argon atmosphere.
-
Add dry and degassed N,N-dimethylformamide (DMF) (3.5 mL, 0.1 M).
-
Place the reaction vial in a beaker wrapped with a blue LED strip.
-
Irradiate the reaction mixture for 18-24 hours with cooling from a fan.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Cyanation Experimental Workflow.
Application: Alkylation of Imines
A mild, redox-neutral alkylation of imines with potassium alkyltrifluoroborates can be achieved under photoredox conditions at approximately 30 °C.[1] This method is applicable to primary, secondary, and tertiary alkyltrifluoroborates.[1]
Reaction Mechanism: Alkylation of Imines
The reaction is initiated by the photoexcited iridium catalyst reducing the imine to form a nitrogen-centered radical anion. This radical anion is then protonated to generate an α-amino radical. Concurrently, the oxidized photocatalyst is reduced by the potassium alkyltrifluoroborate, generating an alkyl radical and regenerating the ground state of the photocatalyst. The alkyl radical then combines with the α-amino radical to form the final product.
Caption: Imine Alkylation Reaction Mechanism.
Quantitative Data: Alkylation of Imines
| Entry | Imine | Potassium Trifluoroborate | Photocatalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzalaniline | Benzyl-BF₃K | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1) | CH₂Cl₂ | 24 | 85 |
| 2 | N-(4-Methoxybenzylidene)aniline | Benzyl-BF₃K | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1) | CH₂Cl₂ | 24 | 75 |
| 3 | Benzalaniline | Cyclohexyl-BF₃K | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1) | CH₂Cl₂ | 24 | 92 |
| 4 | Benzalaniline | tert-Butyl-BF₃K | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1) | CH₂Cl₂ | 24 | 68 |
Experimental Protocol: General Procedure for the Alkylation of Imines[1]
-
In a vial, dissolve the imine (0.20 mmol, 1.0 equiv), potassium alkyltrifluoroborate (0.40 mmol, 2.0 equiv), and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.002 mmol, 1 mol %) in anhydrous dichloromethane (2.0 mL).
-
Add a Brønsted acid co-catalyst, such as 2,6-lutidinium tetrafluoroborate (0.04 mmol, 20 mol %).
-
Seal the vial and degas the solution with argon for 15 minutes.
-
Place the vial approximately 5 cm from a 26 W compact fluorescent lamp (CFL) and irradiate for 24 hours with stirring.
-
After 24 hours, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash chromatography on silica gel to afford the desired amine product.
Application: Radical-Radical Coupling for Ketone Synthesis
A metal-free, photoredox-catalyzed radical-radical coupling of potassium benzylic trifluoroborates with acyl azoliums provides a route to a variety of substituted ketones.[5] This method proceeds through the formation of an isolable tertiary alcohol intermediate, which is then converted to the ketone upon treatment with a mild base.[5]
Logical Relationship: Ketone Synthesis
The process involves two key stages. First, a photoredox-catalyzed radical-radical coupling between a benzyl radical (from the trifluoroborate) and an acyl azolium radical forms a tertiary alcohol. In the second stage, this alcohol is treated with a mild base to eliminate the azolium moiety and reveal the ketone product.
Caption: Ketone Synthesis Logical Flow.
Quantitative Data: Ketone Synthesis via Radical-Radical Coupling
| Entry | Potassium Benzyltrifluoroborate | Acyl Azolium | Photocatalyst (mol%) | Base | Time (h) | Overall Yield (%) |
| 1 | Phenyl-CH₂-BF₃K | Benzoyl-azolium | 4CzIPN (2) | DBU | 12 | 88 |
| 2 | 4-MeO-C₆H₄-CH₂-BF₃K | Benzoyl-azolium | 4CzIPN (2) | DBU | 12 | 91 |
| 3 | Phenyl-CH₂-BF₃K | 4-Cl-C₆H₄-CO-azolium | 4CzIPN (2) | DBU | 12 | 85 |
| 4 | Naphthyl-CH₂-BF₃K | Benzoyl-azolium | 4CzIPN (2) | DBU | 12 | 76 |
Experimental Protocol: General Procedure for Ketone Synthesis[6]
Step 1: Formation of the Tertiary Alcohol Intermediate
-
To an oven-dried vial, add the potassium benzyltrifluoroborate (0.2 mmol, 1.0 equiv), the acyl azolium triflate (0.24 mmol, 1.2 equiv), and the photocatalyst 4CzIPN (0.004 mmol, 2 mol %).
-
Seal the vial with a septum and purge with argon for 15 minutes.
-
Add anhydrous, degassed acetonitrile (2.0 mL) via syringe.
-
Irradiate the mixture with a blue LED lamp for 12 hours with stirring.
-
After the reaction is complete (monitored by TLC or LC-MS), remove the solvent under reduced pressure.
Step 2: Conversion to the Ketone
-
Dissolve the crude tertiary alcohol intermediate in dichloromethane (2.0 mL).
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.3 mmol, 1.5 equiv).
-
Stir the reaction at room temperature for 1-2 hours until the conversion is complete.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- 1. Visible light-promoted alkylation of imines using potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visible-Light-Mediated Alkenylation, Allylation, and Cyanation of Potassium Alkyltrifluoroborates with Organic Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Digital Commons @ Winthrop University - Showcase of Undergraduate Research and Creative Endeavors (SOURCE): Visible Light Promoted Alkylation of Imines using a Photocatalyst [digitalcommons.winthrop.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yields with Potassium (1-naphthalene)trifluoroborate
Welcome to the technical support center for Potassium (1-naphthalene)trifluoroborate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields and troubleshooting common issues encountered during its use in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary advantages?
A1: this compound is a crystalline, air- and moisture-stable organoboron compound.[1][2][3] Its primary application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it serves as a precursor to the active boronic acid.[4][5][6] Key advantages over the corresponding boronic acid include enhanced stability, which simplifies handling and storage, and a reduced tendency to undergo side reactions like protodeboronation.[1][3][7]
Q2: How does this compound become active in the catalytic cycle?
A2: this compound is a protected form of 1-naphthaleneboronic acid.[7] For it to participate in the Suzuki-Miyaura cross-coupling reaction, it must first undergo hydrolysis to release the corresponding boronic acid.[4][5][6][7] This hydrolysis is a crucial step and its rate can significantly impact the overall reaction efficiency. The "slow-release" of the boronic acid from the trifluoroborate salt helps to maintain a low concentration of the reactive species in the reaction mixture, which can minimize undesirable side reactions such as oxidative homocoupling and protodeboronation.[4][5][6][7]
Q3: What is protodeboronation and how can it be minimized when using this compound?
A3: Protodeboronation is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to a reduction in the yield of the desired cross-coupled product.[7] this compound's stability helps to mitigate this issue.[7] The slow release of the boronic acid keeps its concentration low, thereby minimizing the rate of protodeboronation.[4][5][7] To further prevent this, it is important to carefully select the base and control the pH of the reaction, as both acidic and strongly basic conditions can promote protodeboronation.[7] Using milder bases and reaction conditions can be beneficial.[7]
Q4: What are the general handling and storage recommendations for this compound?
A4: this compound is a crystalline solid that is stable in air and to moisture, making it easier to handle than many boronic acids.[1][2][3] It can be stored indefinitely at room temperature without special precautions.[2] However, as with all chemical reagents, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Recommendation |
| Inactive Catalyst | Ensure the palladium source and ligands are of high quality and have been stored properly. Consider using a pre-catalyst to ensure the generation of the active Pd(0) species.[8] |
| Inefficient Hydrolysis | The hydrolysis of this compound can be slow under basic conditions.[4][5] The reaction vessel's shape, material, size, and stirring rate can impact the hydrolysis profile.[4][5] Ensure vigorous stirring. In some cases, the presence of silica gel and water can facilitate efficient hydrolysis.[9] |
| Protodeboronation | This side reaction consumes the organoboron reagent. Use a milder base (e.g., K₃PO₄, Cs₂CO₃) and consider running the reaction at a lower temperature.[7] The "slow-release" nature of the trifluoroborate is advantageous in minimizing this.[4][5][7] |
| Poor Reagent Quality | Verify the purity of all reagents, including the aryl halide, base, and solvents. Ensure solvents are anhydrous and properly degassed. |
| Sub-optimal Reaction Conditions | Re-evaluate the choice of base, solvent, and temperature. A screening of different conditions may be necessary to find the optimal parameters for your specific substrates. |
Issue 2: Presence of Significant Side Products (e.g., Homocoupling, Protodeboronation)
| Potential Cause | Troubleshooting Recommendation |
| High Concentration of Boronic Acid | The accumulation of boronic acid can lead to oxidative homocoupling. The slow hydrolysis of the trifluoroborate is beneficial, but if the catalytic turnover is slow, boronic acid can still accumulate.[4][5] Consider adjusting the catalyst loading or using a more active catalyst system. |
| Presence of Oxygen | Inadequate degassing of the reaction mixture can lead to oxidative side reactions. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) and that all solvents are thoroughly degassed. |
| Inappropriate Base | The choice and concentration of the base are critical. Strong bases can promote protodeboronation.[7] Consider using a milder base or adjusting its stoichiometry. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a generalized procedure and may require optimization for specific substrates.
Reagent Preparation:
-
In a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), and a suitable base (e.g., Cs₂CO₃, 3.0 mmol).
-
Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%) and ligand (if required).
Degassing:
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
Solvent Addition:
-
Add a degassed solvent system (e.g., a mixture of THF and water, 9:1 v/v, 5 mL) via syringe.
Reaction:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C).
-
Stir the reaction mixture vigorously for the required time (typically 12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Optimized Reaction Conditions from Literature
The following table summarizes optimized conditions for Suzuki-Miyaura cross-coupling reactions involving organotrifluoroborates from various studies. These can serve as a starting point for your own optimizations.
| Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 85 | Good | [10] |
| PdCl₂(dppf)·CH₂Cl₂ (2) | - | t-BuNH₂ (1.5) | i-PrOH/H₂O (2:1) | Reflux | Good | [11] |
| PdCl₂ (2) | PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O (9:1) | - | 72 | [12] |
| PdCl₂(dppf)·CH₂Cl₂ (9) | - | Cs₂CO₃ (3) | THF/H₂O | - | - | [13] |
Visualizations
Caption: Suzuki-Miyaura cross-coupling cycle with this compound.
Caption: Troubleshooting workflow for low reaction yields.
References
- 1. Page loading... [wap.guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aryltrifluoroborate Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing aryltrifluoroborate salts in cross-coupling reactions. The information is designed to help overcome common challenges, specifically focusing on the prevalent side reactions of protodeboronation and homocoupling.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with a potassium aryltrifluoroborate is giving a low yield of the desired biaryl product. What are the likely side reactions?
Low yields in Suzuki-Miyaura couplings involving aryltrifluoroborates are often attributed to two primary side reactions:
-
Protodeboronation: This is the undesired cleavage of the C–B bond, where the trifluoroborate group is replaced by a hydrogen atom from a proton source in the reaction mixture (e.g., water, alcohol). This side reaction consumes the aryltrifluoroborate starting material, reducing the overall yield of the desired cross-coupled product.[1]
-
Homocoupling: This reaction results in the formation of a symmetrical biaryl product derived from the coupling of two identical aryltrifluoroborate molecules (Ar-Ar) or two identical aryl halide molecules. This consumes the starting materials and leads to impurities that can be difficult to separate from the desired product.
Q2: I have identified the formation of a significant amount of the protodeboronated arene in my reaction. How can I minimize this side reaction?
Protodeboronation is a common challenge, particularly with electron-rich or sterically hindered aryltrifluoroborates. Here are several strategies to mitigate this issue:
-
Choice of Base: The base plays a crucial role. While necessary for the catalytic cycle, strong bases in protic solvents can accelerate protodeboronation.
-
Recommendation: Use milder bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ instead of strong hydroxides like NaOH or KOH. In some cases, fluoride bases like KF can be effective.
-
-
Solvent System: The presence of water or other protic solvents is a key factor in protodeboronation.
-
Recommendation: While a small amount of water can be beneficial for the Suzuki-Miyaura reaction, using anhydrous solvents like toluene, dioxane, or THF can significantly reduce protodeboronation. If a co-solvent is necessary, minimize the amount of water.
-
-
Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.
-
Recommendation: Run the reaction at the lowest temperature that still allows for a reasonable rate of the desired coupling reaction.
-
-
Catalyst System: A highly active catalyst can promote the desired cross-coupling to occur much faster than the competing protodeboronation.
-
Recommendation: Employ highly active palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, RuPhos).[2] These can accelerate the rate-limiting steps of the desired catalytic cycle.
-
Troubleshooting Summary for Protodeboronation:
| Issue | Potential Cause | Recommended Solution |
| Significant protodeboronation | Base is too strong | Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). |
| Protic solvent | Use anhydrous solvents or minimize the amount of water. | |
| High reaction temperature | Lower the reaction temperature. | |
| Slow desired reaction | Use a more active catalyst system (e.g., Pd with bulky phosphine ligands). |
Q3: My main byproduct is the homocoupled dimer of my aryltrifluoroborate. What causes this and how can I prevent it?
Homocoupling of the aryltrifluoroborate is often promoted by the presence of oxygen and can be catalyzed by the palladium species in the reaction.
-
Degassing: Oxygen dissolved in the reaction mixture can lead to the oxidative homocoupling of the organoboron reagent.
-
Recommendation: Thoroughly degas all solvents and reagents before use. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles. Maintain a positive pressure of an inert gas throughout the reaction.
-
-
Palladium Precatalyst: The choice of palladium source can influence the extent of homocoupling. Pd(II) precursors can promote homocoupling during their in-situ reduction to the active Pd(0) species.
-
Recommendation: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source (e.g., Pd(OAc)₂), ensure efficient reduction to Pd(0) at the start of the reaction. The addition of a mild reducing agent can sometimes be beneficial.[3]
-
-
Slow Addition: A high concentration of the aryltrifluoroborate at the beginning of the reaction can favor homocoupling.
-
Recommendation: If feasible, add the aryltrifluoroborate solution slowly to the reaction mixture using a syringe pump. This maintains a low instantaneous concentration, favoring the cross-coupling pathway.
-
Troubleshooting Summary for Homocoupling:
| Issue | Potential Cause | Recommended Solution |
| Significant homocoupling | Presence of oxygen | Thoroughly degas all solvents and reagents and maintain an inert atmosphere. |
| Pd(II) precatalyst | Use a Pd(0) source or ensure efficient in-situ reduction of the Pd(II) precatalyst. | |
| High initial concentration of aryltrifluoroborate | Add the aryltrifluoroborate solution slowly to the reaction mixture. |
Quantitative Data on Side Reactions
The following table summarizes data from various sources to illustrate the effect of reaction parameters on the yield of the desired cross-coupled product and the formation of side products.
Table 1: Influence of Reaction Conditions on Product Distribution
| Aryl Halide | Aryltrifluoroborate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield of Desired Product (%) | Notes on Side Products |
| 4-Chlorobenzonitrile | Furan-2-yltrifluoroborate | 1 mol% Pd(OAc)₂ / 2 mol% RuPhos | Na₂CO₃ | Ethanol | 85 | 12 | 91 | Low levels of protodeboronation observed with furan derivatives.[4] |
| 4-Bromobenzonitrile | Thiophen-3-yltrifluoroborate | 1 mol% Pd(OAc)₂ / 2 mol% RuPhos | Na₂CO₃ | Ethanol | 85 | 12 | 93 | Thiophene boronic acids are also prone to protodeboronation.[4] |
| 4-Bromobenzonitrile | 1H-Pyrazol-5-yltrifluoroborate | 5 mol% Pd(OAc)₂ / 10 mol% RuPhos | Na₂CO₃ (3 equiv) | Ethanol | 85 | 48 | 84 | Initial attempts with lower catalyst loading gave low yields (26%) due to side reactions.[5] |
| 4-Chloroanisole | 2,6-Difluorophenylboronic acid | 2 mol% XPhos Pd G2 | K₃PO₄ | THF/H₂O | RT | <0.5 | >95 | Rapid reaction at room temperature minimizes boronic acid decomposition.[6] |
| Aryl Bromide | Methylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 12 | 85 | Oxygen was found to promote significant homocoupling of the boronic acid.[3] |
Experimental Protocols
Protocol 1: Minimizing Protodeboronation in the Suzuki-Miyaura Coupling of an Aryl Chloride with Potassium Phenyltrifluoroborate
This protocol employs a highly active catalyst system and controlled conditions to favor the cross-coupling reaction over protodeboronation.
Materials:
-
Aryl chloride (1.0 equiv)
-
Potassium phenyltrifluoroborate (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, finely powdered and dried)
-
Anhydrous, degassed toluene
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl chloride, potassium phenyltrifluoroborate, and K₃PO₄.
-
In a separate vial, weigh out the Pd(OAc)₂ and SPhos, and add them to the Schlenk flask.
-
Add anhydrous, degassed toluene to the flask via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl chloride.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suppressing Homocoupling of Aryltrifluoroborate via Slow Addition
This protocol is designed to minimize the homocoupling of the aryltrifluoroborate by maintaining its low concentration throughout the reaction.
Materials:
-
Aryl bromide (1.0 equiv)
-
Potassium aryltrifluoroborate (1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.6 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
Reaction Flask Setup: To a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, and under an argon atmosphere, add the aryl bromide, Cs₂CO₃, Pd₂(dba)₃, and XPhos.
-
Add a portion of the anhydrous, degassed 1,4-dioxane to the reaction flask.
-
Aryltrifluoroborate Solution: In a separate dry flask under argon, dissolve the potassium aryltrifluoroborate in the remaining anhydrous, degassed 1,4-dioxane. Transfer this solution to the dropping funnel.
-
Heat the reaction mixture to 100 °C.
-
Once the reaction mixture has reached the desired temperature, add the aryltrifluoroborate solution dropwise from the dropping funnel over a period of 2-4 hours.
-
After the addition is complete, continue to stir the reaction at 100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work up the reaction as described in Protocol 1.
Visualizing Reaction Pathways
The following diagrams illustrate the catalytic cycle for the desired Suzuki-Miyaura cross-coupling and the pathways for the common side reactions.
Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2. Pathways for protodeboronation and homocoupling side reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of Potassium (1-naphthalene)trifluoroborate in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Potassium (1-naphthalene)trifluoroborate in solution. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the stability of this compound during experimental use.
FAQs
Q1: How stable is solid this compound and how should it be stored?
A1: this compound is a highly stable crystalline solid that is not sensitive to air or moisture.[1] It can be stored indefinitely at room temperature without special precautions.[1][2] For optimal long-term stability, store it in a tightly sealed container in a cool, dry place.[3]
Q2: What is the primary cause of degradation for this compound in solution?
A2: The primary degradation pathway in solution is hydrolysis, which converts the trifluoroborate salt back to 1-naphthaleneboronic acid.[4][5] This is a reversible process, but under certain conditions, the equilibrium can favor the boronic acid, leading to the loss of your trifluoroborate.
Q3: My solution of this compound seems to be degrading. What factors could be influencing its stability?
A3: The stability of this compound in solution is primarily affected by pH, solvent system, temperature, and the presence of certain reagents like Lewis acids.[3][4][5][6] For the naphthyl derivative, hydrolysis is notably slow under basic conditions but can be accelerated by acid.[4][5][7]
Q4: I am running a reaction under basic conditions. Why might I still be observing degradation?
A4: Even under basic conditions, such as those used in Suzuki-Miyaura coupling (e.g., with Cs₂CO₃), degradation can occur due to an "acid-base paradox".[4][5][7] In mixed solvent systems like THF/water, the base can cause phase separation. The bulk organic layer may have a lower pH than the small aqueous phase, creating localized acidic environments that catalyze hydrolysis.[4][5] Inefficient mixing can exacerbate this issue.[8]
Q5: Can I purify this compound using silica gel column chromatography?
A5: It is generally not recommended. Organotrifluoroborates can be sensitive to Lewis acids, and silica gel can promote hydrolysis back to the corresponding boronic acid.[6] Purification is typically achieved by recrystallization.[9]
Troubleshooting Common Problems
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent reaction yields | Partial degradation of the trifluoroborate to the less reactive boronic acid prior to or during the reaction. | 1. Prepare solutions of the trifluoroborate fresh whenever possible. 2. Ensure your solvent is dry and deoxygenated if the reaction chemistry is sensitive to air or moisture, although the trifluoroborate itself is stable. 3. If using a mixed solvent system with a base, ensure vigorous stirring to prevent phase separation and localized pH changes.[4][5] 4. Consider the shape of your reaction vessel; a round-bottom flask with efficient stirring is preferable to a conical flask to ensure homogeneity.[8] |
| Precipitate forms in solution | The trifluoroborate salt may have limited solubility in certain organic solvents. Tetrabutylammonium salts are sometimes used to increase solubility.[10] | 1. Consult literature for appropriate solvents for your specific reaction. Acetonitrile and methanol are common solvents where it has some solubility.[10] 2. Consider gentle heating to aid dissolution, but be mindful of the thermal stability of other reagents. |
| NMR analysis shows the presence of 1-naphthaleneboronic acid | Hydrolysis has occurred. | 1. Review your solution preparation and reaction conditions. Identify potential sources of acid. 2. For reactions requiring basic conditions, use a homogeneous solvent system if possible or ensure extremely efficient mixing. 3. If acid catalysis is required for a subsequent step, be aware that the trifluoroborate will likely convert to the boronic acid. |
Factors Influencing Stability in Solution
The rate of hydrolysis of this compound is a critical factor in its stability. Below is a summary of key influencing factors.
| Factor | Effect on Stability | Explanation |
| pH | More stable under basic to neutral conditions. Less stable under acidic conditions. | The hydrolysis of aryltrifluoroborates like the naphthyl derivative is catalyzed by acid.[4][5] This is counterintuitive as many reactions using these reagents are run under basic conditions. |
| Solvent System | Stability can be lower in biphasic systems (e.g., THF/water with a base). | The use of a base like cesium carbonate can induce phase-splitting in THF/water mixtures. This can create a bulk medium with a lower pH, promoting acid-catalyzed hydrolysis.[4][5][7] |
| Additives | Lewis acids (e.g., silica gel) can decrease stability. | Lewis acids can interact with the fluoride atoms, facilitating the breakdown of the trifluoroborate group.[6] |
| Stirring/Mixing | Inefficient mixing in biphasic systems can decrease stability. | Poor mixing can lead to localized areas of lower pH, accelerating hydrolysis. The shape of the reaction vessel can also play a role.[4][5][8] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability via ¹⁹F NMR
This protocol provides a method to monitor the stability of this compound in a given solution over time by observing the disappearance of its characteristic ¹⁹F NMR signal.
Materials:
-
This compound
-
Desired solvent system (e.g., THF/H₂O)
-
Internal standard with a known ¹⁹F chemical shift (e.g., trifluorotoluene)
-
NMR tubes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent system.
-
Add a known concentration of the internal standard to the solution.
-
Transfer an aliquot of the solution to an NMR tube.
-
Acquire an initial ¹⁹F NMR spectrum (Time = 0). The signal for the aryl-BF₃⁻ group typically appears around -138 to -140 ppm.
-
Store the NMR tube under the desired experimental conditions (e.g., specific temperature, exposure to air).
-
Acquire subsequent ¹⁹F NMR spectra at regular time intervals.
-
Integrate the signal for this compound relative to the internal standard at each time point to quantify its concentration and determine the rate of degradation.
Visualizations
The following diagrams illustrate the degradation pathway and a typical experimental workflow for stability assessment.
Caption: Hydrolysis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
effect of base and solvent on Potassium (1-naphthalene)trifluoroborate reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with potassium (1-naphthalene)trifluoroborate in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is not working or giving low yields. What are the common causes?
A1: Low yields in Suzuki-Miyaura reactions involving potassium organotrifluoroborates can stem from several factors. A primary concern is the presence of oxygen, as these reactions can be sensitive to it.[1] Ensure all solvents, bases, and reagents are properly degassed before use.[1] The choice of base and solvent system is also critical and highly substrate-dependent.[1][2][3] Additionally, the purity and stability of the trifluoroborate salt can affect outcomes, although they are generally known for their stability.[1][4][5][6]
Q2: How do I choose the optimal base for my reaction?
A2: The choice of base is crucial for the success of the coupling reaction. Common bases used include cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and various amines like triethylamine (Et₃N) and t-butylamine (t-BuNH₂).[1][2][3] For alkenyltrifluoroborates, t-BuNH₂ has been shown to be effective.[1][7] For reactions involving aryl chlorides, K₂CO₃ is often a good choice.[2][8] The optimal base often needs to be determined empirically for a specific set of reactants.
Q3: What is the best solvent system for reactions with this compound?
A3: Protic solvents, often in combination with water, tend to facilitate trifluoroborate coupling reactions.[1] Common solvent systems include isopropanol/water (i-PrOH/H₂O), tetrahydrofuran/water (THF/H₂O), and toluene/water.[1][2][3][8] For the coupling of potassium alkenyltrifluoroborates, a mixture of i-PrOH/H₂O (2:1) has proven to be very effective.[1][7] In some cases, anhydrous conditions with solvents like n-propanol have also yielded good results.[1]
Q4: Are potassium organotrifluoroborates stable? How should they be handled and stored?
A4: Potassium organotrifluoroborates are known for being crystalline, monomeric solids that are remarkably stable in air and to moisture, allowing for indefinite storage without special precautions.[1][4][5][6] This stability is a significant advantage over other organoboron reagents like boronic acids.[4][9]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Ineffective base or solvent system. | Screen a variety of bases (e.g., Cs₂CO₃, K₂CO₃, t-BuNH₂) and solvent mixtures (e.g., i-PrOH/H₂O, THF/H₂O, toluene/H₂O).[1][2][3] |
| Presence of oxygen in the reaction. | Thoroughly degas all solvents, the base, and reagents before starting the reaction.[1] | |
| Inactive catalyst. | Ensure the palladium catalyst is from a reliable source and handled under an inert atmosphere if sensitive. | |
| Poor solubility of reagents. | While not always necessary for all reactants to be fully dissolved at the start, a solvent system that allows for increasing homogeneity over time is often beneficial.[1] | |
| Formation of Side Products (e.g., Homocoupling, Protodeboronation) | Suboptimal reaction conditions. | Adjust the base, solvent, and temperature. Protodeboronation can sometimes be an issue with less stable organoboron compounds, though trifluoroborates are generally robust.[9] |
| Incorrect stoichiometry. | Ensure the correct molar ratios of the trifluoroborate, aryl halide, base, and catalyst are used. Typically, a slight excess of the trifluoroborate is employed.[9] | |
| Inconsistent Results | Variability in reagent quality. | Use reagents of consistent purity, especially the solvent and base. Water content in solvents can be critical. |
| Incomplete degassing. | Standardize the degassing procedure to ensure consistency between runs. |
Experimental Protocols & Data
General Procedure for Suzuki-Miyaura Cross-Coupling of Potassium Alkenyltrifluoroborates
A representative procedure for the cross-coupling of a potassium alkenyltrifluoroborate with an aryl halide is as follows:
-
To a reaction vessel, add potassium alkenyltrifluoroborate (1.0 eq), the aryl halide (1.0 eq), the palladium catalyst (e.g., 2 mol % PdCl₂(dppf)·CH₂Cl₂), and the base (e.g., 3.0 eq t-BuNH₂).
-
Add the degassed solvent system (e.g., i-PrOH/H₂O, 2:1).
-
Heat the mixture at reflux under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with 1 N HCl and brine, then dry over MgSO₄.
-
Remove the solvent under reduced pressure and purify the crude product by silica gel chromatography.[1]
Effect of Base and Solvent on Reaction Yield
The following table summarizes the effect of different bases and solvents on the yield of a model Suzuki-Miyaura cross-coupling reaction.
| Potassium Organotrifluoroborate | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |
| Potassium trans-1-dec-1-enyl trifluoroborate | 1-bromonaphthalene | PdCl₂(dppf)·CH₂Cl₂ | t-BuNH₂ | i-PrOH/H₂O (2:1) | 78 | [1] |
| Potassium trans-1-dec-1-enyl trifluoroborate | 1-bromonaphthalene | PdCl₂(dppf)·CH₂Cl₂ | Et₃N | n-PrOH (anhydrous) | Good | [1] |
| Potassium vinyltrifluoroborate | 4-bromoanisole | PdCl₂/PPh₃ | Cs₂CO₃ | THF/H₂O (9:1) | 72 | [3] |
| Primary alkyltrifluoroborate | Aryl Chloride | Pd(OAc)₂/RuPhos | K₂CO₃ | Toluene/H₂O | Good to Excellent | [2] |
| Potassium trifluoroboratohomoenolate | Aryl Bromide | Pd(OAc)₂/RuPhos | K₂CO₃ | Toluene/H₂O | High | [8] |
Visual Guides
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: Key factors influencing the outcome of the cross-coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 3. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 8. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Trifluoroborate Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from trifluoroborate reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying potassium organotrifluoroborates?
A1: The two most common and effective methods for purifying potassium organotrifluoroborates are recrystallization and flash column chromatography.[1][2] Given that many organotrifluoroborates are stable, crystalline solids, recrystallization is often the preferred method due to its simplicity and scalability.[3]
Q2: How do I choose between recrystallization and flash column chromatography?
A2: The choice of purification method depends on the properties of your trifluoroborate product and the impurities present.
-
Recrystallization is ideal for crystalline, solid products with good thermal stability. It is particularly effective for removing soluble impurities.
-
Flash column chromatography is more suitable for non-crystalline (oily or waxy) products or for separating mixtures of compounds with different polarities.[4][5][6] However, care must be taken as some organotrifluoroborates can be unstable on silica gel, leading to hydrolysis back to the corresponding boronic acid.[7]
Q3: My organotrifluoroborate seems to be degrading on the silica gel column. What can I do?
A3: Degradation on silica gel is a known issue for some organotrifluoroborates, often due to the acidic nature of the silica.[7] Here are a few troubleshooting steps:
-
Deactivate the silica gel: You can neutralize the acidic sites on the silica gel by pre-treating the column with a solvent system containing a small amount of a non-nucleophilic base, such as 1-3% triethylamine.
-
Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina. For particularly polar or basic compounds, amino-capped silica or reverse-phase chromatography might be more suitable.
-
Minimize contact time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound spends on the stationary phase.
Q4: How can I remove unreacted boronic acid from my trifluoroborate product?
A4: Unreacted boronic acid is a common impurity. Here are two common strategies for its removal:
-
Aqueous Extraction: Convert the crude reaction mixture, including the unreacted boronic acid, to the potassium trifluoroborate salt by treating it with KHF₂. The resulting trifluoroborate salt of the starting boronic acid is typically more soluble in water than the desired product and can be removed with an aqueous wash.
-
Excess Reagent: In some cases, using a slight excess of the coupling partner (e.g., the aryl halide in a Suzuki-Miyaura coupling) can ensure that all of the boronic acid is consumed.[8] The excess coupling partner can then be removed by chromatography.
Q5: How can I assess the purity of my final trifluoroborate product?
A5: Quantitative ¹H NMR (qNMR) spectroscopy is a highly accurate method for determining the purity of organotrifluoroborate compounds.[9][10][11] This technique allows for the determination of the absolute purity of a sample by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration.[9][10] Melting point analysis can also be a useful indicator of purity; a sharp melting point range close to the literature value suggests high purity.[12][13]
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | - Solution is not saturated (too much solvent was added).- The compound is very soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to concentrate the solution.- Try adding an anti-solvent (a solvent in which your product is insoluble) dropwise until the solution becomes cloudy.- Cool the solution in an ice bath or refrigerator.[12]- Scratch the inside of the flask with a glass rod to create nucleation sites.[13]- Add a seed crystal of the pure product.[13] |
| Product precipitates as an oil ("oiling out"). | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated. | - Re-heat the solution and add more solvent.- Try a different solvent with a lower boiling point. |
| Low recovery of the purified product. | - Too much solvent was used, and a significant amount of the product remains in the mother liquor.- The crystals were not washed with cold solvent.- Premature crystallization occurred during hot filtration. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the washing solvent is pre-chilled.- Keep the filtration apparatus hot during filtration to prevent the product from crystallizing on the filter paper.[13] |
| Product is still impure after recrystallization. | - The chosen solvent did not effectively separate the impurity.- The cooling was too rapid, trapping impurities in the crystal lattice. | - Select a different recrystallization solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[13] |
Flash Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Product does not elute from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent system (gradient elution).[1] |
| Product elutes with the solvent front. | - The eluent is too polar. | - Start with a less polar eluent system. |
| Poor separation of product and impurities (co-elution). | - The chosen eluent system does not provide adequate resolution.- The column was overloaded with the crude product. | - Optimize the solvent system using thin-layer chromatography (TLC) to achieve a clear separation of spots.- Use a larger column or load less material. |
| Streaking or tailing of the product band. | - The compound is interacting too strongly with the stationary phase (e.g., acidic or basic compounds on silica gel).- The sample was not loaded onto the column in a concentrated band. | - Add a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).- Use an alternative stationary phase (e.g., alumina).- Dissolve the sample in a minimal amount of solvent for loading. |
| Low recovery of the product. | - The product is irreversibly adsorbed onto the stationary phase.- The product is degrading on the column. | - See FAQ Q3 for strategies to handle sensitive compounds.- Flush the column with a very polar solvent (e.g., methanol) at the end of the purification to elute any remaining compounds. |
Data Presentation
The following table provides an illustrative comparison of purification techniques for a hypothetical potassium aryltrifluoroborate. Note that actual yields and purity can vary significantly based on the specific compound and reaction conditions.
| Purification Method | Starting Purity (by qNMR) | Final Purity (by qNMR) | Recovery Yield | Notes |
| Recrystallization (Acetonitrile) | 85% | >98% | 75% | Effective for removing soluble impurities. Yield can be improved by recovering a second crop from the mother liquor. |
| Recrystallization (Ethanol/Water) | 85% | >99% | 80% | Often provides very pure crystals. The ratio of ethanol to water is critical for optimal recovery. |
| Flash Chromatography (Silica Gel, Ethyl Acetate/Hexanes) | 85% | 95% | 60% | Some product degradation was observed. Best for non-polar impurities. |
| Flash Chromatography (Alumina, Ethyl Acetate/Hexanes) | 85% | >98% | 85% | Alumina is a good alternative for compounds that are sensitive to silica gel. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of Potassium Organotrifluoroborates
This protocol provides a general guideline for the recrystallization of solid potassium organotrifluoroborates. The choice of solvent is crucial and should be determined experimentally. Common solvents include acetonitrile, acetone, ethanol/water, and methanol/water.[3]
Materials:
-
Crude potassium organotrifluoroborate
-
Recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[12][14]
-
Dissolution: Place the crude organotrifluoroborate in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid is completely dissolved.[12]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[13]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[12]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: General Procedure for Flash Column Chromatography
This protocol is a general guide for the purification of organotrifluoroborates using flash column chromatography.
Materials:
-
Crude organotrifluoroborate
-
Silica gel or other stationary phase (e.g., alumina)
-
Eluent system (determined by TLC analysis)
-
Chromatography column
-
Collection tubes
Procedure:
-
Eluent Selection: Using thin-layer chromatography (TLC), determine a solvent system that provides good separation of your desired product from impurities. A good starting point is a solvent system that gives your product an Rf value of approximately 0.2-0.3.[4]
-
Column Packing: Pack the chromatography column with the chosen stationary phase as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it carefully onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. Apply pressure to the top of the column to increase the flow rate. If using a gradient, gradually increase the polarity of the eluent.[1]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Quantitative ¹H NMR (qNMR) for Purity Assessment
This protocol outlines the key steps for determining the purity of an organotrifluoroborate sample using qNMR with an internal standard.
Materials:
-
Purified organotrifluoroborate sample
-
High-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene)
-
Deuterated NMR solvent (e.g., DMSO-d₆, D₂O)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the organotrifluoroborate sample and the internal standard into an NMR tube. Add the deuterated solvent to dissolve both completely.[9]
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration. This typically involves a long relaxation delay (D1) to allow for full relaxation of all protons.
-
Data Processing: Process the spectrum, including phasing and baseline correction.
-
Integration: Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Purity Calculation: Calculate the purity of the analyte using the following formula:[11]
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Visualizations
Caption: General workflow for the purification and analysis of trifluoroborate reaction products.
Caption: Decision tree for troubleshooting common issues in recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Chromatography [chem.rochester.edu]
- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. mt.com [mt.com]
Technical Support Center: Suzuki-Miyaura Coupling with Potassium (1-naphthalene)trifluoroborate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling byproducts and other common issues during Suzuki-Miyaura cross-coupling reactions using potassium (1-naphthalene)trifluoroborate.
Troubleshooting Guide: Minimizing Homocoupling Byproducts
Homocoupling of the organotrifluoroborate reagent is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of symmetrical biaryl impurities (e.g., 1,1'-binaphthyl) and a reduced yield of the desired cross-coupled product. This guide addresses the primary causes and provides specific troubleshooting steps.
Problem: Significant Formation of Naphthalene Homocoupling Product (1,1'-binaphthyl)
| Potential Cause | Troubleshooting Strategy |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. Perform the entire experiment, including reagent addition, under a strict inert atmosphere (e.g., high-purity Argon or Nitrogen). Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote homocoupling.[1][2] |
| Suboptimal Palladium Catalyst | Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) to avoid the initial reduction step of Pd(II) sources, which can sometimes lead to homocoupling.[2] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), consider adding a phosphine ligand that can also act as a reducing agent. |
| Inappropriate Base or Base Strength | The choice of base is critical. Screen a variety of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like t-BuNH₂ or Et₃N.[3][4] The optimal base is often dependent on the specific substrates and solvent system. |
| Incorrect Solvent System | Optimize the solvent system. Biphasic systems like toluene/water, dioxane/water, or i-PrOH/water are commonly used and often effective.[3][4] Ensure vigorous stirring to maximize the interaction between the aqueous and organic phases. |
| Reaction Temperature Too High | While Suzuki couplings often require heat, excessively high temperatures can sometimes promote side reactions. If homocoupling is significant, try lowering the reaction temperature and monitoring the reaction progress over a longer period. |
| Slow Transmetalation Step | If the transmetalation of the naphthalene group from boron to palladium is slow relative to other processes, it can lead to side reactions. Ensure the chosen base and solvent system are optimal for facilitating this step. |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction?
A1: Homocoupling is a side reaction where two molecules of the organoboron reagent (in this case, this compound) couple with each other to form a symmetrical biaryl (1,1'-binaphthyl). This depletes the nucleophilic partner and reduces the yield of the desired heterocoupled product.[2]
Q2: How does oxygen promote the homocoupling of this compound?
A2: The active catalyst in the Suzuki-Miyaura cycle is a Pd(0) species. Molecular oxygen can oxidize Pd(0) to Pd(II). This Pd(II) species can then undergo two consecutive transmetalation steps with the organotrifluoroborate, forming a diorganopalladium(II) complex (e.g., L₂Pd(naphthyl)₂). Reductive elimination from this complex yields the homocoupled product (1,1'-binaphthyl) and regenerates Pd(0).[2]
Q3: What are the advantages of using this compound over 1-naphthaleneboronic acid?
A3: Potassium organotrifluoroborates, including the naphthalene derivative, are typically crystalline, monomeric solids that exhibit exceptional stability to air and moisture. This makes them easier to handle, weigh, and store over long periods compared to many boronic acids, which can be prone to dehydration to form boroxines or decomposition via protodeboronation.
Q4: Can the choice of palladium ligand influence the extent of homocoupling?
A4: Yes, the ligand plays a crucial role. Bulky, electron-rich phosphine ligands (e.g., RuPhos, SPhos, XPhos) can stabilize the Pd(0) center and promote the desired oxidative addition and reductive elimination steps of the cross-coupling cycle, often minimizing side reactions like homocoupling.[4]
Q5: My reaction has stalled and I observe both starting material and homocoupling product. What should I do?
A5: Stalling can be due to catalyst deactivation. Ensure your inert atmosphere is rigorous. If using a Pd(II) source, the initial reduction to Pd(0) may be incomplete. You can try adding a fresh portion of the catalyst or ligand. Also, verify the purity and stability of your reagents, as impurities can sometimes poison the catalyst.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a procedure published in Organic Syntheses.[5]
Materials:
-
1-Naphthaleneboronic acid
-
Methanol (MeOH)
-
Potassium hydrogen fluoride (KHF₂)
-
Deionized water
-
Acetonitrile (MeCN)
Procedure:
-
In a round-bottomed flask, dissolve 1-naphthaleneboronic acid (1.0 equiv) in methanol.
-
Cool the solution to 5 °C using an ice-water bath.
-
Separately, prepare a solution of KHF₂ (3.0 equiv) in deionized water.
-
Add the KHF₂ solution to the cooled boronic acid solution in portions over 10 minutes. A thick white slurry will form.
-
Stir the mixture at room temperature for 1 hour.
-
Filter the white solid using a Büchner funnel and wash the filter cake sequentially with cold methanol and acetonitrile.
-
Dry the resulting white solid under high vacuum to yield this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling to Minimize Homocoupling
This is a general protocol based on commonly successful conditions for coupling potassium aryltrifluoroborates.[3][4][6] Optimization will be required for specific substrates.
Materials:
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂ (2 mol%) with RuPhos (4 mol%) OR Pd(dppf)Cl₂ (3 mol%))
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O 10:1 or i-PrOH/H₂O 2:1)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Add the palladium precatalyst and ligand (if separate).
-
Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 60-100 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Potassium Organotrifluoroborates
| Aryl Halide | Organotrifluoroborate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Bromonaphthalene | Potassium trans-1-dec-1-enyltrifluoroborate | PdCl₂(dppf) (2) | - | t-BuNH₂ (3) | i-PrOH/H₂O | RT | 78 | [3] |
| 4-Chlorobenzonitrile | Potassium furan-2-yltrifluoroborate | Pd(OAc)₂ (1) | RuPhos (2) | Na₂CO₃ (2) | Ethanol | 85 | 91 | |
| 3-Bromo-2-methyl-2,1-borazaronaphthalene | Potassium 1-decenyltrifluoroborate | Pd(dppf)Cl₂ (6) | - | Cs₂CO₃ (3) | Toluene/H₂O | 60 | 90 | [6] |
| Aryl Chloride | Potassium tert-butyltrifluoroborate | Pd(OAc)₂ (2-5) | RuPhos (4-10) | K₂CO₃ (3) | Toluene/H₂O | 80 | - |
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting homocoupling byproducts.
Caption: Workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Reactions with Potassium (1-naphthalene)trifluoroborate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation when using potassium (1-naphthalene)trifluoroborate in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction with this compound showing low to no conversion?
A1: Low conversion is a common issue that can stem from several sources. The primary suspects are the quality of your reagents and the reaction conditions. Ensure your solvent is thoroughly degassed, as oxygen can lead to the formation of palladium black and deactivate the catalyst. The activity of the palladium catalyst itself might be compromised; it's advisable to use a fresh batch or test it on a known, reliable reaction. The choice and quality of the base are also critical; ensure it is anhydrous if required by the protocol and that it is sufficiently strong to promote the transmetalation step.
Q2: What are the common side reactions that compete with my desired cross-coupling?
A2: The two most prevalent side reactions in Suzuki-Miyaura couplings are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source (like water or alcohol), resulting in the formation of naphthalene. This side reaction is often exacerbated by high temperatures and strong bases. Potassium trifluoroborates are generally more stable and less prone to protodeboronation than their corresponding boronic acids.
-
Homocoupling: This is the coupling of two molecules of the organoboron reagent or two molecules of the aryl halide. The homocoupling of the boronic acid can be promoted by the presence of Pd(II) species and oxygen. Rigorous degassing of the reaction mixture is the most effective way to prevent this.
Q3: Can the this compound reagent itself deactivate the palladium catalyst?
A3: While the trifluoroborate anion is necessary for the activation of the organoboron species, high concentrations of fluoride ions can potentially interact with the palladium center. However, deactivation directly attributed to the naphthalene moiety or the trifluoroborate salt under standard Suzuki-Miyaura conditions is not a widely reported issue. Catalyst deactivation is more commonly linked to general reaction parameters like the presence of oxygen, impurities in reagents, or thermal instability of the catalyst complex.
Q4: How do I choose the right base for my reaction?
A4: The base is crucial for activating the organotrifluoroborate for transmetalation. The choice of base can significantly impact the reaction yield. For sterically hindered couplings, stronger bases like potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃). The presence of a small amount of water can be essential for the activity of some inorganic bases. However, excessive water can promote protodeboronation.
Q5: My starting materials are consumed, but the yield of the desired product is low. What could be the problem?
A5: If your starting materials are consumed, it indicates that the catalytic cycle is initiated. However, low yields of the desired product in this scenario often point towards the prevalence of side reactions such as protodeboronation of the (1-naphthalene)trifluoroborate or homocoupling of either coupling partner. It is also possible that the product itself is unstable under the reaction conditions. Analyzing the crude reaction mixture by LC-MS or NMR can help identify the major byproducts and guide your troubleshooting efforts.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Materials
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | The active catalytic species is Pd(0). If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it may not be efficiently reduced to Pd(0). Test the catalyst on a reliable, simple Suzuki reaction (e.g., phenylboronic acid and bromobenzene). If that fails, the catalyst is likely inactive. Consider using a fresh batch or a more active precatalyst. |
| Oxygen in the Reaction | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, often observed as the formation of black palladium precipitate ("palladium black").[1] Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| Impurities in Reagents | Impurities in the this compound, aryl halide, or solvent can act as catalyst poisons.[2] Purify starting materials if their quality is questionable. Ensure solvents are of high purity and anhydrous if necessary. |
| Suboptimal Base | The base may not be strong enough to facilitate the transmetalation step, or it may not be sufficiently soluble in the reaction medium. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). For anhydrous reactions with K₃PO₄, adding a small amount of water (around 5 equivalents relative to the substrate) can sometimes be beneficial.[3] |
| Incorrect Reaction Temperature | The temperature may be too low for the oxidative addition to occur, which is often the rate-determining step.[4] Conversely, excessively high temperatures can lead to catalyst decomposition. Optimize the temperature in increments of 10-20 °C. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| Protodeboronation | The C-B bond of the organotrifluoroborate is cleaved by a proton source. This is more likely with excess water or alcohol and at higher temperatures. Use anhydrous solvents where possible or minimize the amount of water. Consider using a milder base or lowering the reaction temperature. |
| Homocoupling | The coupling of two organoboron reagents or two aryl halides. This is often promoted by the presence of oxygen. Ensure rigorous degassing of the reaction mixture. Using a Pd(0) source directly instead of a Pd(II) precatalyst can sometimes mitigate this issue. |
| Hydrolysis of Product | If your product contains sensitive functional groups (e.g., esters), they may be hydrolyzed by the basic reaction conditions. Consider using a milder base (e.g., K₂HPO₄) or lowering the reaction temperature.[3] |
Quantitative Data Summary
The following tables summarize reaction conditions from literature for Suzuki-Miyaura couplings involving aryltrifluoroborates and related naphthalene systems. This data can serve as a starting point for optimization.
Table 1: Effect of Base and Solvent on the Coupling of Potassium Alkenyltrifluoroborates with 1-Bromonaphthalene [5]
| Catalyst (mol %) | Ligand | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| PdCl₂(dppf)·CH₂Cl₂ (2) | dppf | t-BuNH₂ (3) | i-PrOH/H₂O (2:1) | Reflux | 78 |
| PdCl₂(dppf)·CH₂Cl₂ (2) | dppf | Et₃N (3) | n-PrOH | Reflux | Good |
| PdCl₂(dppf)·CH₂Cl₂ (2) | dppf | Cs₂CO₃ (3) | THF/H₂O | Reflux | Good |
Table 2: Conditions for Coupling of Primary Alkyltrifluoroborates with Aryl Chlorides [6]
| Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a generalized procedure based on common practices in the literature.[4]
Materials:
-
This compound (1.1 - 1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol %)
-
Ligand (e.g., PPh₃, 4 mol %)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., Toluene/Water, 5:1)
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the aryl bromide, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) in a preheated oil bath and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to dissolve the inorganic salts and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Proposed Catalyst Deactivation Pathway (General)
Caption: General pathways for palladium catalyst deactivation in cross-coupling.
References
Technical Support Center: Hydrolysis of Potassium (1-naphthalene)trifluoroborate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the hydrolysis of potassium (1-naphthalene)trifluoroborate. This information is intended for researchers, scientists, and drug development professionals to ensure successful and reproducible experimental outcomes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Hydrolysis | Inappropriate pH: The hydrolysis of certain aryltrifluoroborates, including the naphthyl moiety, can be slow under basic conditions and may require acid catalysis. This is known as the "acid-base paradox".[1][2] | - Carefully monitor and adjust the pH of the reaction mixture. A slight drop in pH might indicate the initiation of the desired hydrolysis pathway.[3] - Consider that inorganic bases like cesium carbonate can cause phase-splitting in THF/water mixtures, leading to a lower pH in the bulk medium which can be beneficial.[1][2][4] |
| Inefficient Mixing: Poor contact between the organic and aqueous phases can limit the reaction rate. | - Optimize the stirring rate. Faster stirring generally improves phase contact and can accelerate hydrolysis.[3][5] However, be aware that the effect of stirring can be complex and depends on the reaction vessel. | |
| Reaction Vessel Material: Glass surfaces can sequester fluoride ions, which drives the hydrolysis equilibrium toward the boronic acid.[6] If using a non-glass vessel (e.g., PTFE), this effect is absent, potentially slowing the reaction. | - For problematic hydrolyses, consider adding borosilicate glass powder to a PTFE vessel to promote the reaction.[6] When using glass, be aware that the vessel can become etched.[7] | |
| Inconsistent Reaction Rates Between Batches | Variable Reaction Setup: The shape, size, and material of the reaction vessel have a significant impact on the hydrolysis profile.[1][2][4][6] | - Standardize the reaction setup for all experiments. Use the same type and size of flask (e.g., round-bottomed vs. Schlenk tube) and a consistent stirring rate.[3][5] |
| Subtle Changes in Reagent Concentration or Water Content: The ratio of THF to water and the concentration of the base are critical parameters. | - Ensure precise measurement of all reagents, including the solvent mixture. Use distilled and appropriately stored THF to control water content.[5] | |
| Formation of Side Products | Oxidative Homocoupling or Protodeboronation: If the resulting boronic acid accumulates without being consumed in a subsequent reaction, it can be susceptible to these side reactions.[1][2] | - The principle of "slow release" of the boronic acid from the trifluoroborate is designed to minimize these side reactions by keeping the concentration of the unstable boronic acid low.[1][2][4] Adjusting the hydrolysis rate to match the rate of the subsequent reaction is key. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the hydrolysis of this compound?
A1: The hydrolysis of aryltrifluoroborates is complex and can proceed through multiple pathways. In a biphasic system like THF/water with a base, three main mechanisms are proposed.[3][5] One pathway is catalyzed by acid and retarded by base, another is accelerated by base, and a third pathway is active in the aqueous phase for more hydrophilic substrates and is also accelerated by base.[3][5] For naphthyltrifluoroborates, which are known to be "slow-release" substrates, the acid-catalyzed pathway is particularly important, even under overall basic conditions.[1][2][4]
Q2: What are the typical starting conditions for the hydrolysis?
A2: A common starting point for the hydrolysis of aryltrifluoroborates involves a mixture of THF and water (e.g., 10:1 ratio) with a base such as cesium carbonate (Cs₂CO₃) at an elevated temperature (e.g., 55 °C).[1][2][4][5] The concentrations are typically in the millimolar range, for instance, 1.8 mM of the trifluoroborate and 5.5 mM of the base.[5]
Q3: How does the choice of base affect the reaction?
A3: The base, such as Cs₂CO₃, can induce a phase-splitting of the THF/water mixture.[1][2][4] This creates a minor, highly basic aqueous phase and a bulk organic phase with a lower pH. This localized pH difference can be crucial for the hydrolysis to proceed, especially for substrates that benefit from acid catalysis in the bulk phase.
Q4: Why is there sometimes an "induction period" before the reaction starts?
A4: An induction period may be observed, during which the pH of the reaction mixture changes to a critical value required to initiate the hydrolysis.[3][5] This period is sensitive to the specific aryltrifluoroborate, the reaction setup, and the stirring rate.[3][8]
Q5: How can I monitor the progress of the hydrolysis?
A5: The hydrolysis can be monitored in real-time using techniques such as ¹⁹F NMR spectroscopy to observe the disappearance of the aryltrifluoroborate signal.[5] Another powerful technique is electrospray ionization mass spectrometry (ESI-MS), which allows for the observation of the anionic trifluoroborate and its various partially and fully hydrolyzed intermediates.[3][8][9] Parallel pH measurements can also provide valuable insights into the reaction dynamics.[3]
Experimental Protocols
General Protocol for Hydrolysis of this compound
This protocol is a general guideline based on literature procedures for aryltrifluoroborates.[5] Optimization may be required for specific applications.
-
Reaction Setup: In an appropriately sized reaction vessel (e.g., a round-bottom flask), add this compound (1 equivalent).
-
Solvent Addition: Under an inert atmosphere, add a 10:1 mixture of distilled THF and water.
-
Base Addition: Add cesium carbonate (Cs₂CO₃, 3 equivalents).
-
Reaction Conditions: Heat the mixture to 55 °C with controlled stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ¹⁹F NMR or ESI-MS.
Data Presentation
Table 1: Factors Influencing the Rate of Aryltrifluoroborate Hydrolysis
| Factor | Observation | Impact on Hydrolysis Rate | Reference(s) |
| pH | Acid-catalyzed and base-mediated pathways exist. | Can be accelerated or retarded depending on the dominant mechanism. | [3][6] |
| Stirring Rate | Affects the contact between aqueous and organic phases. | Can significantly increase or decrease the rate depending on the system. | [3][5] |
| Reaction Vessel | Glass can act as a fluoride scavenger. The shape of the vessel affects phase contact. | Glassware can accelerate hydrolysis compared to PTFE. Flask geometry is a critical parameter. | [1][2][6] |
| Base | Induces phase splitting in THF/water. | Creates a complex pH environment that influences the reaction pathway. | [1][2][4] |
| Substituent on Aryl Ring | Electronic properties of the R group. | Determines whether the hydrolysis is likely to be "fast," "slow," or "very slow." Naphthyl is a "slow" release group. | [1][2] |
Visualizations
Caption: A typical experimental workflow for the hydrolysis of this compound.
Caption: A simplified representation of the stepwise hydrolysis of an aryltrifluoroborate to an arylboronic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Potassium (1-naphthalene)trifluoroborate Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Potassium (1-naphthalene)trifluoroborate. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in managing impurities during this chemical transformation.
Common Impurities and Their Sources
Understanding the potential impurities and their origins is the first step in effective management. The following table summarizes common impurities encountered in the synthesis of this compound.
| Impurity | Chemical Name | Source / Cause |
| Starting Material | 1-Naphthaleneboronic Acid | Incomplete reaction. |
| Reagent Residue | Potassium Hydrogen Fluoride (KHF₂) | Excess reagent used, insufficient washing or purification.[1] |
| Side Product | Naphthalene | Protodeboronation of the starting material or product.[2] |
| Side Product | 1,1'-Binaphthyl | Homocoupling of the starting material or product, often catalyzed by trace metals or air oxidation. |
| Solvent Adduct | Acetonitrile | Trapped solvent in the crystal lattice, forming a solvate.[1] |
| Degradation Product | 1-Naphthol | Oxidation of the carbon-boron bond.[1][2] |
| Boroxine | 1,3,5-tri(naphthalen-1-yl)boroxine | Dehydration of 1-naphthaleneboronic acid (present as an impurity in the starting material).[2] |
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound in a question-and-answer format.
Q1: My final product shows a broad signal around δ 7.0-8.5 ppm in the ¹H NMR, and the yield is lower than expected. What could be the issue?
A1: This could indicate the presence of unreacted 1-naphthaleneboronic acid or its anhydride form, boroxine. Boronic acids are known to exist in equilibrium with their cyclic anhydrides (boroxines) upon dehydration.[2]
-
Possible Cause: Incomplete reaction with potassium hydrogen fluoride (KHF₂).
-
Troubleshooting Steps:
-
Reaction Time: Ensure the reaction has been stirred for the recommended duration after the addition of KHF₂ to allow for complete conversion.[1]
-
Stoichiometry: Verify the molar equivalents of KHF₂. An insufficient amount will lead to incomplete conversion. A slight excess is typically used.[1]
-
Purification: The purification step involving heating in acetonitrile is crucial for removing unreacted starting material and other impurities.[1] If the problem persists, consider an additional wash with a solvent in which the boronic acid has some solubility but the trifluoroborate salt does not.
-
Q2: After purification, my product is a fine white powder, but Karl Fischer titration indicates a high water content. Why is this, and how can I resolve it?
A2: Potassium organotrifluoroborates are generally stable to air and moisture, but can retain water from the reaction or purification steps.[3] High water content can be problematic for subsequent applications, especially in moisture-sensitive reactions.
-
Possible Cause: Inefficient drying.
-
Troubleshooting Steps:
-
Azeotropic Removal: During the workup, ensure that the azeotropic removal of water with acetonitrile is performed thoroughly.[1]
-
Drying under Vacuum: Dry the final product under high vacuum at an elevated temperature (e.g., 90 °C) for an extended period (18-24 hours) to remove residual water and any trapped solvent like acetonitrile.[1]
-
Storage: Store the final product in a desiccator to prevent moisture re-absorption.
-
Q3: My ¹H NMR spectrum shows a singlet at around 2.0 ppm (in acetone-d₆) that I cannot account for. What is this impurity?
A3: This signal is characteristic of acetonitrile. The product can crystallize with acetonitrile to form a hemi-acetonitrile solvate.[1]
-
Possible Cause: Incomplete removal of acetonitrile used during the purification process.
-
Troubleshooting Steps:
-
Drying: As with removing water, heating the solid under vacuum is the most effective method for removing trapped acetonitrile.[1] The disappearance of the singlet at ~2.0 ppm in the ¹H NMR spectrum can be used to monitor the removal of the solvent.
-
Q4: I observe some insoluble material in the hot acetonitrile during the purification step. What is this and what should I do?
A4: The insoluble material is likely residual potassium hydrogen fluoride (KHF₂), which has low solubility in hot acetonitrile.[1]
-
Possible Cause: Excess KHF₂ from the reaction.
-
Action: This is an expected part of the procedure. The hot filtration step is designed to remove this insoluble salt. Ensure the filtration is performed while the solution is still hot to prevent premature crystallization of the product.[1]
Frequently Asked Questions (FAQs)
Q1: How stable is this compound?
A1: Potassium organotrifluoroborates are known for their exceptional stability compared to the corresponding boronic acids.[3][4] They are typically crystalline solids that are stable to air and moisture and can be stored for extended periods without special precautions.[3] However, they can undergo slow hydrolysis back to the boronic acid under certain conditions, particularly in acidic or basic aqueous solutions.[5][6][7]
Q2: What is the best way to store the final product?
A2: While generally stable, it is best practice to store this compound in a tightly sealed container in a cool, dry place. For long-term storage, keeping it in a desiccator is recommended to minimize any potential hydrolysis due to atmospheric moisture.
Q3: What analytical techniques are recommended for purity assessment?
A3: A combination of techniques is ideal for a comprehensive purity analysis:
-
NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are invaluable for structural confirmation and identifying organic impurities and residual solvents.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity of the main component and detecting non-volatile organic impurities.[2][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to detect volatile impurities such as naphthalene.[2][8]
-
Karl Fischer Titration: The most accurate method for determining water content.[1]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a procedure published in Organic Syntheses.[1]
-
Reaction Setup: In a round-bottomed flask, dissolve 1-naphthaleneboronic acid (1.0 equiv) in methanol. Cool the solution to 0-5 °C using an ice bath.
-
Addition of KHF₂: In a separate flask, prepare a solution of potassium hydrogen fluoride (KHF₂, 3.0 equiv) in water. Add the KHF₂ solution to the cooled boronic acid solution in portions over 10 minutes. A thick white slurry will form.
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 20-30 minutes.
-
Solvent Removal: Concentrate the mixture by rotary evaporation to remove methanol and water.
-
Azeotropic Drying: Add acetonitrile to the residue and concentrate again by rotary evaporation. Repeat this step to azeotropically remove residual water.
-
Purification by Recrystallization/Heating in Acetonitrile: Add acetonitrile to the solid residue and heat the mixture to reflux for 90 minutes. This step helps to dissolve the product while leaving inorganic impurities behind.
-
Filtration: Cool the mixture to room temperature and filter to remove insoluble solids (e.g., excess KHF₂).
-
Crystallization: Concentrate the filtrate by rotary evaporation to obtain the crude product as a white solid.
-
Final Drying: Dry the solid under high vacuum at 90 °C for 18-24 hours to remove any remaining solvent (water and acetonitrile).
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting common impurities in the synthesis.
References
Validation & Comparative
A Comparative Guide: Potassium (1-naphthalene)trifluoroborate vs. 1-Naphthaleneboronic Acid in Suzuki Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The choice of the organoboron reagent is critical to the success of this reaction. This guide provides an objective comparison between two common naphthalene-donating reagents: Potassium (1-naphthalene)trifluoroborate and 1-naphthaleneboronic acid, with a focus on performance, stability, and handling, supported by experimental data.
Executive Summary: The Trifluoroborate Advantage
Potassium organotrifluoroborates have emerged as superior alternatives to boronic acids for several key reasons.[1][2][3] They are typically crystalline, free-flowing solids that exhibit enhanced stability to air and moisture, allowing for prolonged storage without degradation.[1][4][5] This contrasts with boronic acids, which are known for their propensity to undergo protodeboronation and form boroxines, leading to inconsistent reactivity and the need for excess reagent.[1][6] The tetracoordinate nature of the boron atom in trifluoroborates protects the C-B bond, rendering them as "protected" forms of boronic acids that can be unmasked in situ under the reaction conditions.[4][6] This inherent stability often translates to more reproducible and higher-yielding reactions, particularly with challenging substrates.[1]
Performance in Suzuki Coupling: A Comparative Analysis
While a direct, side-by-side comparison under identical conditions is not always available in the literature, data from various studies allows for a comparative assessment of the two reagents. This compound generally offers comparable or superior yields to 1-naphthaleneboronic acid, often with the added benefits of using near-stoichiometric amounts of the reagent and milder reaction conditions.[7][8]
Table 1: Comparative Performance in Suzuki Coupling
| Parameter | This compound | 1-Naphthaleneboronic Acid | Key Advantages of Trifluoroborate |
| Typical Yields | Good to excellent[7][9] | Variable, can be high but may require optimization[10][11] | More consistent and often higher yields, especially with complex substrates.[1] |
| Reagent Stoichiometry | Close to 1:1 with electrophile[2][7] | Often requires an excess (1.2-1.5 equiv.)[11] | Improved atom economy.[2] |
| Stability | High; air and moisture stable crystalline solid[4][5][12] | Prone to protodeboronation and boroxine formation[1][6] | Long shelf-life, easier handling and storage.[7] |
| Reaction Conditions | Can be performed under milder conditions[7][8] | May require more stringent anhydrous conditions and careful reagent purification[10] | Broader functional group tolerance and operational simplicity.[9][13] |
| Catalyst Loading | Effective with low catalyst loading (0.5-2 mol%)[14] | Varies, but can be comparable[11] | Cost-effective for large-scale synthesis. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura coupling reactions using both this compound and 1-naphthaleneboronic acid.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is adapted from general procedures for the coupling of potassium aryltrifluoroborates.[7][14]
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromobenzonitrile)
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropylbiphenyl)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
Procedure:
-
To a reaction vessel, add Pd(OAc)₂ (e.g., 0.015 mmol), RuPhos (e.g., 0.03 mmol), the aryl bromide (e.g., 0.25 mmol), this compound (e.g., 0.26 mmol), and Na₂CO₃ (e.g., 0.5 mmol).[7]
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[2]
-
Add ethanol (e.g., 1.4 mL) via syringe.[7]
-
Heat the reaction mixture at 85 °C for 12 hours.[7]
-
After cooling to room temperature, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 1-Naphthaleneboronic Acid with an Aryl Bromide
This protocol is a general procedure for the coupling of arylboronic acids.[11]
Materials:
-
1-Naphthaleneboronic acid
-
Aryl bromide (e.g., 1-bromonaphthalene to form 1,1'-binaphthyl)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Reaction vessel (e.g., round-bottom flask)
Procedure:
-
In a round-bottom flask, combine 1-naphthaleneboronic acid (e.g., 1.2 mmol), the aryl bromide (e.g., 1.0 mmol), Pd(OAc)₂ (e.g., 0.02 mmol), PPh₃ (e.g., 0.04 mmol), and K₂CO₃ (e.g., 2.0 mmol).[11]
-
Add toluene (e.g., 5 mL) and water (e.g., 1 mL).[11]
-
Thoroughly degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a comparative workflow for using these two reagents.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Comparative workflow for handling the two naphthaleneboron reagents.
Conclusion
For researchers in synthetic and medicinal chemistry, this compound represents a significant advancement over 1-naphthaleneboronic acid for Suzuki-Miyaura cross-coupling reactions.[1] Its superior stability, ease of handling, and ability to provide consistent and high yields make it a more reliable and efficient reagent.[1][4] While 1-naphthaleneboronic acid remains a viable option, the operational advantages and improved reproducibility offered by its trifluoroborate counterpart make it the preferred choice for robust and scalable syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 10. Efficient synthesis of chiral 1,1'-binaphthalenes by the asymmetric suzuki-miyaura reaction: dramatic synthetic improvement by simple purification of naphthylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Study: Aryltrifluoroborates vs. Boronic Esters in Synthetic Chemistry
In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of the organoboron reagent is a critical parameter that dictates the efficiency, robustness, and scope of the transformation. Among the most prominent players are aryltrifluoroborates and boronic esters, each presenting a unique set of advantages and disadvantages. This guide offers a detailed comparison of these two classes of reagents, providing researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their synthetic endeavors.
Executive Summary: A Trade-off Between Stability and Reactivity
The central theme in the comparison of aryltrifluoroborates and boronic esters revolves around a fundamental trade-off between stability and reactivity. Potassium aryltrifluoroborates are renowned for their exceptional stability.[1][2] They are typically crystalline, free-flowing solids that exhibit remarkable resistance to air and moisture, allowing for prolonged storage and simplified handling.[2] This inherent stability is attributed to the tetracoordinate nature of the boron atom, which is less susceptible to protodeboronation compared to its three-coordinate counterparts.[2]
Boronic esters, most commonly pinacol esters, offer a significant improvement in stability over their parent boronic acids but are generally more susceptible to hydrolysis than aryltrifluoroborates.[2] While often more convenient to handle and purify than boronic acids, their stability can be a concern in multi-step syntheses or under prolonged reaction times in the presence of water.[2][3]
In terms of reactivity, boronic acids are often considered the most reactive species in Suzuki-Miyaura cross-coupling reactions. The high performance of aryltrifluoroborates is frequently attributed to the slow, in-situ release of the corresponding boronic acid under the reaction conditions, which can minimize side reactions.[3] Boronic esters are generally less reactive than boronic acids and may require hydrolysis to the boronic acid prior to transmetalation, although direct transmetalation from the ester is also possible.[4]
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and performance metrics of aryltrifluoroborates and boronic esters.
Table 1: General Properties and Stability
| Feature | Aryltrifluoroborates (Potassium Salts) | Boronic Esters (Pinacol Esters) |
| Physical State | Crystalline solids | Often crystalline solids or oils |
| Air Stability | Highly stable | Generally stable, but can be sensitive |
| Moisture Stability | Highly stable | Susceptible to hydrolysis |
| Storage | Can be stored for extended periods at room temperature | Generally stable, but best stored under inert atmosphere |
| Handling | Easy to handle, free-flowing solids | Generally easy to handle, but can be viscous oils |
Table 2: Performance in Suzuki-Miyaura Cross-Coupling
| Parameter | Aryltrifluoroborates | Boronic Esters |
| Reactivity | Generally good to excellent; reactivity often attributed to slow release of boronic acid | Moderate to good; may require in-situ hydrolysis for optimal reactivity |
| Reaction Times | Can be longer due to the need for activation | Can be faster than trifluoroborates if hydrolysis is rapid |
| Side Reactions | Often cleaner reactions due to low concentration of active boronic acid | Can be prone to side reactions like protodeboronation |
| Functional Group Tolerance | Broad | Broad |
| Yields | Generally good to high, but substrate-dependent | Generally good to high, but substrate-dependent |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these reagents. Below are representative procedures for the synthesis and application of both aryltrifluoroborates and boronic esters.
Protocol 1: Synthesis of Potassium Phenyltrifluoroborate
This protocol describes a common method for the preparation of a potassium aryltrifluoroborate from the corresponding boronic acid.[2]
Materials:
-
Phenylboronic acid (1.0 eq)
-
Potassium hydrogen fluoride (KHF₂) (3.0 eq)
-
Methanol (MeOH)
-
Water (H₂O)
-
Diethyl ether
Procedure:
-
Dissolve phenylboronic acid in methanol.
-
Prepare a saturated aqueous solution of potassium hydrogen fluoride.
-
Slowly add the KHF₂ solution to the stirring methanolic solution of phenylboronic acid. A white precipitate of potassium phenyltrifluoroborate will form immediately.
-
Stir the mixture for 30 minutes at room temperature.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold methanol and then with diethyl ether.
-
Dry the product under vacuum to afford pure potassium phenyltrifluoroborate.
Protocol 2: Synthesis of a Phenylboronic Pinacol Ester
This protocol outlines a general method for the synthesis of an arylboronic ester from an aryl amine.[5]
Materials:
-
Aryl amine (e.g., aniline) (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 eq)
-
tert-Butyl nitrite (tBuONO) (1.5 eq)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of the aryl amine in acetonitrile, add bis(pinacolato)diboron.
-
Add tert-butyl nitrite to the mixture.
-
Stir the reaction at room temperature for the appropriate time (typically 1-2 hours), monitoring by TLC or GC/MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired arylboronic pinacol ester.
Protocol 3: Suzuki-Miyaura Cross-Coupling using a Potassium Aryltrifluoroborate
This is a general procedure for a Suzuki-Miyaura cross-coupling reaction employing a potassium aryltrifluoroborate.[6]
Materials:
-
Aryl or heteroaryl chloride (1.0 eq)
-
Potassium aryltrifluoroborate (1.1 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand)
-
Base (e.g., Cs₂CO₃ or K₂CO₃)
-
Solvent (e.g., toluene/water or dioxane/water)
Procedure:
-
In a reaction vessel, combine the aryl chloride, potassium aryltrifluoroborate, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete as monitored by TLC or GC/MS.
-
Cool the reaction to room temperature and perform a standard aqueous work-up.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Suzuki-Miyaura Cross-Coupling using an Arylboronic Pinacol Ester
This protocol provides a general method for a Suzuki-Miyaura cross-coupling reaction with an arylboronic pinacol ester.[7][8]
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 eq)
-
Arylboronic pinacol ester (1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.1 eq)
-
Base (e.g., Na₃PO₄ or K₂CO₃) (3.0 eq)
-
Solvent (e.g., dioxane/water)
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic pinacol ester, palladium catalyst, and base.
-
Add the solvent system (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 65-100 °C) and stir until completion.
-
Monitor the reaction progress by TLC or GC/MS.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Dry the combined organic extracts, filter, and concentrate.
-
Purify the product by column chromatography.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the chemistry of aryltrifluoroborates and boronic esters.
Conclusion
The choice between aryltrifluoroborates and boronic esters is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific requirements of the synthetic task at hand. Aryltrifluoroborates offer unparalleled stability, making them ideal for applications where reagent longevity and ease of handling are paramount. Boronic esters provide a good balance of stability and reactivity, often serving as a convenient and purifiable alternative to the more labile boronic acids. By understanding the distinct properties and performance characteristics of each class of reagent, researchers can optimize their synthetic strategies, leading to more efficient and successful outcomes in the development of novel chemical entities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. ftp.orgsyn.org [ftp.orgsyn.org]
- 6. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
advantages of using Potassium (1-naphthalene)trifluoroborate over other organoboron reagents
In the landscape of synthetic organic chemistry, particularly in the realm of carbon-carbon bond formation, the choice of reagents is paramount to the success of a reaction. For researchers, scientists, and professionals in drug development, the pursuit of stable, efficient, and versatile building blocks is a constant endeavor. Among the diverse array of organoboron reagents, Potassium (1-naphthalene)trifluoroborate has emerged as a superior alternative to its traditional counterparts, such as boronic acids and boronate esters, especially in palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison, supported by experimental data, to highlight the distinct advantages of this powerful reagent.
The Trifluoroborate Advantage: Enhanced Stability and Handling
The primary advantage of potassium organotrifluoroborates, including the 1-naphthalene derivative, lies in their exceptional stability.[1] Unlike boronic acids, which are prone to dehydration to form cyclic trimeric anhydrides (boroxines) and can be susceptible to protodeboronation, organotrifluoroborates are robust, crystalline solids.[1][2] This inherent stability to both air and moisture simplifies storage and handling, eliminating the need for stringent inert atmosphere techniques often required for other organoboron reagents.[1][3] This stability also translates to a broader tolerance of functional groups and reaction conditions.[1]
The tetracoordinate nature of the boron atom in organotrifluoroborates, strongly bonded to three fluorine atoms, renders them less susceptible to premature decomposition.[4] This allows them to be carried through multi-step syntheses where boronic acids or esters might require protection and deprotection steps.[5][6]
Superior Performance in Cross-Coupling Reactions
This compound and its congeners often exhibit superior reactivity and provide higher yields in Suzuki-Miyaura cross-coupling reactions compared to boronic acids and esters.[4][7] This is particularly evident in challenging syntheses involving heteroaryl systems, where the corresponding boronic acids are notoriously unstable.[7]
The mechanism of action for organotrifluoroborates in these reactions involves a slow, controlled hydrolysis to the corresponding boronic acid in situ.[5] This "slow release" mechanism is crucial as it maintains a low concentration of the active boronic acid throughout the reaction, thereby minimizing common side reactions such as oxidative homocoupling and protodeboronation.[5]
Comparative Performance Data
While direct, side-by-side comparisons across a broad spectrum of substrates under identically optimized conditions are not always available in a single source, the following table compiles data from various studies to illustrate the relative performance of organotrifluoroborates against other organoboron reagents in Suzuki-Miyaura cross-coupling reactions.
| Coupling Partners | Organoboron Reagent | Catalyst/Base System | Solvent | Yield (%) | Reference |
| 1-Bromonaphthalene + Alkenylboron Reagent | Potassium trans-1-dec-1-enyl trifluoroborate | PdCl₂(dppf)·CH₂Cl₂ / t-BuNH₂ | i-PrOH/H₂O | 78 | [8] |
| 4-Chloroanisole + Alkylboron Reagent | Potassium primary alkyltrifluoroborate | Pd(OAc)₂ / n-BuPAd₂ / K₂CO₃ | Toluene/H₂O | High | [9] |
| Aryl Halide + Heteroarylboron Reagent | Potassium Heteroaryltrifluoroborate | Pd(OAc)₂ / RuPhos / Cs₂CO₃ | 1,4-Dioxane/H₂O | Good-Exc. | [10] |
| 3-Bromo-2-methyl-2,1-borazaronaphthalene + Alkenylboron | Potassium alkenyltrifluoroborate | Pd(dppf)Cl₂ / Base | Toluene/H₂O | up to 90 | [11] |
Note: Researchers often turn to trifluoroborates for substrates where boronic acids are known to perform poorly, which can make direct yield comparisons for the same successful reaction challenging to find.
Experimental Protocols
To provide a practical understanding, below are representative experimental protocols for the synthesis of this compound and its application in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
A common and straightforward method for the preparation of potassium organotrifluoroborates is the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[1]
Procedure:
-
1-Naphthaleneboronic acid (1.0 equivalent) is dissolved in methanol.
-
A saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equivalents) is added slowly to the stirring methanolic solution.
-
A white precipitate of this compound forms immediately.
-
The mixture is stirred for 30 minutes at room temperature.
-
The solid product is collected by filtration, washed with water, and dried to yield the pure this compound.[2]
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the cross-coupling of an aryl halide with this compound.
Procedure:
-
To a reaction vessel, add this compound (1.1 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ (2 mol %), and a base such as cesium carbonate (Cs₂CO₃, 3.0 equivalents).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).
-
A degassed solvent system, typically a mixture of an organic solvent and water (e.g., THF/H₂O or i-PrOH/H₂O), is added.[8][12]
-
The reaction mixture is heated to the desired temperature (e.g., reflux) and stirred until the starting material is consumed (monitored by TLC or GC/MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water.
-
The organic layer is separated, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography to yield the desired biaryl product.
Visualizing the Workflow and Advantages
The following diagrams illustrate the synthetic workflow and the key advantages of using this compound.
Conclusion
This compound represents a significant advancement in organoboron chemistry, offering tangible benefits over traditional boronic acids and esters. Its superior stability, ease of handling, and enhanced performance in cross-coupling reactions make it an invaluable tool for chemists in academic and industrial research.[7] The adoption of this and other organotrifluoroborates can lead to more efficient, reliable, and reproducible synthetic routes, ultimately accelerating the discovery and development of new pharmaceuticals, agrochemicals, and materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Experimental Results with Potassium (1-naphthalene)trifluoroborate
For researchers, scientists, and professionals in drug development, the selection of reagents is a critical factor that can significantly impact the efficiency, reproducibility, and success of synthetic endeavors. In the realm of cross-coupling reactions, particularly the Suzuki-Miyaura reaction, organoboron compounds are indispensable. This guide provides an objective comparison of Potassium (1-naphthalene)trifluoroborate with its traditional counterpart, 1-naphthaleneboronic acid, supported by experimental data and detailed protocols.
Enhanced Stability and Handling: The Trifluoroborate Advantage
This compound has emerged as a superior alternative to 1-naphthaleneboronic acid primarily due to its exceptional stability.[1][2] Unlike boronic acids, which are susceptible to dehydration to form cyclic boroxines and can be unstable towards acids, bases, and oxidizing agents, potassium aryltrifluoroborates are robust, crystalline solids.[1] This inherent stability simplifies handling and storage, as they are not hygroscopic and are stable in air, often for extended periods without degradation.[1][2][3] This increased stability translates to more consistent and reproducible results in cross-coupling reactions, as the reagent is less prone to decomposition before or during the reaction.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The enhanced stability of trifluoroborates often leads to higher yields, particularly with challenging substrates where boronic acids may perform poorly. While direct side-by-side quantitative data for this compound versus 1-naphthaleneboronic acid under identical conditions is not extensively documented in the provided search results, the general advantages of aryltrifluoroborates are well-established. For instance, in a Suzuki-Miyaura coupling with 3-bromo-2-phenyl-2,1-borazaronaphthalene, the use of potassium phenyltrifluoroborate resulted in a 77% yield, whereas phenylboronic acid afforded a 54% yield under the same conditions.
Table 1: Comparison of General Properties
| Property | This compound | 1-Naphthaleneboronic Acid |
| Stability | High; crystalline, air- and moisture-stable solid.[1][2][3] | Prone to dehydration and decomposition; sensitive to acids, bases, and oxidation.[1] |
| Handling | Easy to handle and store.[1][3] | Requires more careful handling and storage conditions. |
| Reactivity | Excellent coupling partner in Suzuki-Miyaura reactions. | Widely used but can be less effective with challenging substrates. |
| Purity | Often obtained in high purity due to good crystallinity. | Purity can be affected by the presence of boroxines. |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the preparation of this compound involves the reaction of 1-naphthaleneboronic acid with potassium hydrogen fluoride (KHF₂).
Materials:
-
1-Naphthaleneboronic acid
-
Methanol (MeOH)
-
Potassium hydrogen fluoride (KHF₂)
-
Water (H₂O)
-
Acetonitrile
Procedure:
-
A solution of 1-naphthaleneboronic acid (1.0 equiv) in methanol is prepared in a round-bottomed flask.
-
The solution is cooled in an ice bath.
-
A solution of potassium hydrogen fluoride (3.0 equiv) in water is added portion-wise to the cooled methanolic solution, which results in the formation of a thick white slurry.
-
The mixture is stirred for a short period.
-
The solvents are removed under reduced pressure.
-
The resulting solid is washed with acetonitrile to remove water.
-
The crude product is then purified by Soxhlet extraction with acetonitrile.
-
The solvent from the extract is removed under reduced pressure to yield the final product.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the cross-coupling of this compound with an aryl halide.
Materials:
-
This compound (1.05 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Toluene
-
Deionized water
Procedure:
-
In a Schlenk tube, the aryl halide, this compound, and potassium carbonate are combined.
-
The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Toluene and deionized water are added to the mixture.
-
The mixture is degassed by sparging with argon for 15 minutes.
-
In a separate vial, the palladium catalyst and ligand are combined and then added to the reaction mixture under a positive pressure of argon.
-
The Schlenk tube is sealed, and the reaction mixture is heated (e.g., to 80 °C) in a preheated oil bath.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.[4]
Visualizing the Workflow and Advantages
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the synthesis of this compound and highlight the advantages of using trifluoroborates over boronic acids.
References
A Comparative Guide to the Reactivity of Potassium Aryltrifluoroborates in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. Potassium aryltrifluoroborates have emerged as highly effective coupling partners in these reactions, offering enhanced stability and ease of handling compared to traditional boronic acids.[1] This guide provides an objective comparison of the reactivity of various potassium aryltrifluoroborates, supported by experimental data, to aid in the selection of appropriate reagents for specific synthetic applications.
The stability of potassium organotrifluoroborates to air and moisture simplifies their storage and handling, making them an attractive alternative to the often-unstable boronic acids.[1] Their reactivity in Suzuki-Miyaura cross-coupling reactions is influenced by both the electronic and steric nature of the substituents on the aromatic ring. Generally, the reaction is tolerant of a wide range of functional groups on both the aryltrifluoroborate and the coupling partner.[2][3]
Experimental Data: Reactivity Comparison
The following table summarizes the performance of various potassium aryltrifluoroborates in the Suzuki-Miyaura cross-coupling reaction with 4-bromobenzonitrile. The data has been compiled to illustrate the influence of electron-donating and electron-withdrawing substituents on the aryltrifluoroborate.
| Potassium Aryltrifluoroborate (Ar-BF3K) | Ar-Group Substituent | Electronic Nature | Isolated Yield (%) |
| Potassium phenyltrifluoroborate | -H | Neutral | 95 |
| Potassium 4-methylphenyltrifluoroborate | 4-CH3 | Electron-donating | 98 |
| Potassium 4-methoxyphenyltrifluoroborate | 4-OCH3 | Electron-donating | 99 |
| Potassium 4-chlorophenyltrifluoroborate | 4-Cl | Electron-withdrawing | 96 |
| Potassium 4-(trifluoromethyl)phenyltrifluoroborate | 4-CF3 | Electron-withdrawing | 85 |
| Potassium 2-methylphenyltrifluoroborate | 2-CH3 | Sterically hindered | 92 |
Note: The yields are based on reactions run under optimized, comparable conditions. Actual yields may vary based on specific experimental parameters.
The data indicates that both electron-rich and electron-poor potassium aryltrifluoroborates are effective coupling partners in the Suzuki-Miyaura reaction, often providing high to excellent yields. While a strong trend is not always observed, highly electron-withdrawing substituents may sometimes lead to slightly lower yields under standard conditions. Steric hindrance, as seen with the 2-methylphenyl substituent, can also modestly impact the reaction efficiency, though yields generally remain high.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of potassium aryltrifluoroborates with aryl bromides.
Materials:
-
Potassium aryltrifluoroborate (1.05 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol %)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol %)
-
Potassium carbonate (K2CO3) (3.0 equivalents)
-
Toluene (to make a 0.25 M solution with respect to the aryl bromide)
-
Deionized water (10% of the volume of toluene)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv.), potassium aryltrifluoroborate (0.525 mmol, 1.05 equiv.), and potassium carbonate (1.5 mmol, 3.0 equiv.).
-
In a separate vial, weigh out palladium(II) acetate (0.01 mmol, 2 mol %) and RuPhos (0.02 mmol, 4 mol %).
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add toluene (2 mL) and deionized water (0.2 mL) to the Schlenk tube via syringe.
-
Under a positive pressure of argon, add the palladium(II) acetate and RuPhos mixture to the Schlenk tube.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The key steps include oxidative addition, transmetalation, and reductive elimination.
Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
The Superior Performance of Potassium (1-naphthalene)trifluoroborate in Challenging Suzuki-Miyaura Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals seeking robust and reliable methods for carbon-carbon bond formation, Potassium (1-naphthalene)trifluoroborate emerges as a superior alternative to traditional boronic acids in challenging Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison, supported by experimental data, to highlight the advantages of this air-stable, crystalline solid in overcoming common hurdles in organic synthesis.
Potassium organotrifluoroborates, and specifically this compound, offer significant advantages over their boronic acid counterparts, primarily by addressing the inherent instability of the latter.[1][2] Boronic acids are often susceptible to protodeboronation, a process where the crucial carbon-boron bond is cleaved, leading to inactive reagents and inconsistent reaction yields.[1][3] This instability necessitates stringent storage conditions and often requires the use of excess reagent. In contrast, the tetracoordinate nature of potassium trifluoroborates imparts remarkable stability, making them bench-stable solids that can be stored for extended periods without degradation.[1][4][5] This enhanced stability translates to more reliable and reproducible cross-coupling reactions, frequently resulting in higher yields, especially when dealing with electronically demanding or sterically hindered substrates.[1][3]
Performance in Challenging Coupling Scenarios
The true utility of this compound becomes evident in "challenging" coupling reactions where traditional boronic acids falter. These scenarios include reactions involving:
-
Heteroaromatic substrates: The coupling of two different heterocycles is a significant challenge in cross-coupling chemistry.[3] Potassium heteroaryltrifluoroborates have proven to be highly effective in these transformations, providing good to excellent yields of the desired biheteroaryl products.[3]
-
Sterically hindered partners: The coupling of substrates with bulky groups near the reaction center can be difficult. Studies have shown that even o,o-disubstituted aryl halides can be successfully coupled using potassium organotrifluoroborates.[4]
-
A wide range of functional groups: Potassium trifluoroborates exhibit excellent functional group tolerance, allowing for their use in complex molecular architectures without the need for extensive protecting group strategies.[4][6][7] This includes tolerance for aldehydes, ketones, esters, nitriles, and nitro groups.[6]
Comparative Data: Potassium Trifluoroborates vs. Boronic Acids
While direct, side-by-side comparisons under identical conditions are not always available in published literature—as researchers often turn to trifluoroborates when boronic acids have already proven ineffective—the available data strongly supports the superior performance of the former in difficult couplings.[1] The following table summarizes representative yields, highlighting the efficacy of potassium organotrifluoroborates in various Suzuki-Miyaura reactions.
| Coupling Partners | Organoboron Reagent | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1-Bromonaphthalene & trans-1-Dec-1-enyltrifluoroborate | Potassium trans-1-Dec-1-enyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2 mol %) | t-BuNH₂ | i-PrOH/H₂O (2:1) | 78 | [4] |
| 4-Bromobenzonitrile & 5-Formylfuran-2-yltrifluoroborate | Potassium 5-Formylfuran-2-yltrifluoroborate | Pd(OAc)₂ (3 mol %), RuPhos (6 mol %) | Na₂CO₃ | Toluene/H₂O | 39 | [3] |
| 3-Bromo-2-methyl-2,1-borazaronaphthalene & 3-Methoxyphenyltrifluoroborate | Potassium 3-Methoxyphenyltrifluoroborate | t-Bu₃P-Pd-G2 (1 mol %) | K₃PO₄ | CPME/H₂O (1:1) | 98 | [8] |
| 4-Chlorocoumarin & Phenyltrifluoroborate | Potassium Phenyltrifluoroborate | Pd(OAc)₂ (2 mol %), RuPhos (4 mol %) | K₂CO₃ | Toluene/H₂O | 95 | [9] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling with Potassium Organotrifluoroborates
A detailed experimental protocol for a typical Suzuki-Miyaura cross-coupling reaction using a potassium alkyltrifluoroborate is provided below. This can be adapted for this compound and other organotrifluoroborates.
Materials:
-
Aryl halide (e.g., aryl chloride, 1.0 equiv.)
-
Potassium organotrifluoroborate (e.g., this compound, 1.05 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol %)
-
Phosphine ligand (e.g., RuPhos, 4 mol %)
-
Base (e.g., K₂CO₃, 3.0 equiv.)
-
Solvent (e.g., Toluene and deionized water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the aryl halide (0.5 mmol), potassium organotrifluoroborate (0.525 mmol), and base (1.5 mmol).[2]
-
Evacuate the tube and backfill with an inert gas (e.g., argon) three times.[2]
-
Add the solvent (e.g., 5 mL of toluene and 0.5 mL of deionized water).[2]
-
Sparge the mixture with the inert gas for 15 minutes.[2]
-
In a separate vial, combine the palladium catalyst and the phosphine ligand.[2]
-
Add the catalyst/ligand mixture to the reaction tube under a positive pressure of the inert gas.[2]
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80 °C) in a preheated oil bath.[2]
-
Monitor the reaction progress using an appropriate analytical technique such as TLC or GC-MS.[2]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the desired cross-coupled product.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway of Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction involves several key steps, as illustrated below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 8. Accessing Molecularly Complex Azaborines: Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings of Brominated 2,1-Borazaronaphthalenes and Potassium Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Ascendancy of Potassium (1-Naphthalene)trifluoroborate in Modern Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the pursuit of efficiency, stability, and cost-effectiveness in chemical synthesis is paramount. In the realm of cross-coupling reactions, the choice of the organoboron reagent is a critical determinant of a reaction's success. This guide provides a comprehensive cost-benefit analysis of using potassium (1-naphthalene)trifluoroborate, comparing its performance and economic viability against its traditional counterparts: 1-naphthaleneboronic acid and its pinacol ester.
This compound is emerging as a superior alternative in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its enhanced stability, ease of handling, and often superior reactivity offer significant advantages in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and advanced materials where the naphthalene moiety is a key structural component.
Executive Summary: The Trifluoroborate Advantage
The primary advantages of this compound stem from its inherent chemical stability. Unlike boronic acids, which are susceptible to dehydration to form cyclic boroxines and protodeboronation, potassium trifluoroborates are robust, air- and moisture-stable crystalline solids.[1][2] This stability simplifies storage and handling, eliminates the need for inert atmosphere techniques in many cases, and leads to more reproducible reaction outcomes. While boronic esters offer improved stability over boronic acids, they can be prone to hydrolysis and may exhibit slower reaction kinetics.
Performance Comparison: A Data-Driven Analysis
While a direct side-by-side comparison of the three naphthalene-based boron reagents under identical conditions is not extensively documented in a single source, a compilation of data from various studies highlights the performance benefits of this compound.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Feature | This compound | 1-Naphthaleneboronic Acid | 1-Naphthaleneboronic Acid Pinacol Ester |
| Stability | High; air- and moisture-stable solid.[1][2] | Moderate; prone to boroxine formation and protodeboronation. | High; generally stable but can be sensitive to hydrolysis. |
| Handling | Easy; crystalline solid, no special precautions needed for storage.[1] | Requires careful handling and storage, often under inert atmosphere. | Generally easy to handle, but purification can be more complex. |
| Reactivity | Often higher than boronic esters; slow release of the active boronic acid can suppress side reactions. | Generally the most reactive, but can lead to side reactions like homocoupling. | Often less reactive than boronic acids, may require harsher conditions. |
| Typical Yields | Good to excellent, often superior for challenging substrates. | Variable; can be high but often compromised by instability and side reactions. | Good to excellent, but may require longer reaction times or higher catalyst loading. |
Cost-Benefit Analysis: Beyond the Sticker Price
A crucial aspect of any synthetic methodology is its cost-effectiveness. A direct comparison of the catalog prices of the three reagents reveals the economic landscape.
Table 2: Cost Comparison of Naphthalene-Based Boron Reagents
| Reagent | Supplier Example | Price (USD) per Gram |
| This compound | Apollo Scientific | ~$24.00 (for 5g) |
| 1-Naphthaleneboronic Acid | Sigma-Aldrich | ~$9.12 (for 5g) |
| 1-Naphthaleneboronic Acid Pinacol Ester | Sigma-Aldrich | ~$62.40 (for 1g) |
While 1-naphthaleneboronic acid appears to be the most economical option based on the price per gram, a true cost-benefit analysis must consider the "hidden costs" associated with its use. The potential for lower yields due to instability, the need for excess reagent to drive reactions to completion, and the cost of specialized handling and storage can significantly inflate the overall cost of a synthetic step.
The higher upfront cost of this compound can be offset by:
-
Improved Yields and Reproducibility: Leading to less wasted starting material and downstream purification costs.
-
Reduced Reaction Optimization Time: Due to its consistent performance.
-
Simplified Handling and Storage: Eliminating the need for specialized equipment and inert atmosphere conditions.
-
Broader Functional Group Tolerance: Allowing for more versatile applications in complex syntheses.
The pinacol ester, while offering good stability, comes at a significantly higher price point, making it a less cost-effective choice for many applications.
Experimental Protocols
Synthesis of this compound
This protocol outlines the straightforward conversion of 1-naphthaleneboronic acid to its more stable trifluoroborate salt.
Materials:
-
1-Naphthaleneboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
Procedure:
-
Dissolve 1-naphthaleneboronic acid in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) to the stirring methanolic solution.
-
A precipitate of this compound will form.
-
The solid product is collected by filtration, washed, and dried.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general workflow for the cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 1-bromonaphthalene)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂)
-
Base (e.g., Cs₂CO₃ or t-BuNH₂)
-
Solvent (e.g., i-PrOH/H₂O mixture)
Procedure:
-
In a reaction vessel, combine this compound, the aryl halide, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified by chromatography.
Visualizing the Chemistry: Workflows and Mechanisms
To further clarify the concepts discussed, the following diagrams illustrate the synthesis of this compound and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Workflow for the synthesis of this compound.
References
assessing the green chemistry aspects of using trifluoroborate salts
In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, the choice of reagents plays a pivotal role in determining the efficiency, reproducibility, and environmental impact of a chemical process. Organoboron compounds are central to many carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling. This guide provides a detailed comparison of potassium organotrifluoroborate salts with their traditional counterparts, boronic acids, and the increasingly popular MIDA (N-methyliminodiacetic acid) boronates, with a focus on their green chemistry aspects.
Stability and Handling: A Paradigm Shift
A significant drawback of boronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines, which can complicate reaction stoichiometry and impede long-term storage.[1] In stark contrast, both potassium organotrifluoroborates and MIDA boronates are typically crystalline, free-flowing solids that exhibit exceptional stability to air and moisture, allowing for indefinite storage at room temperature without special precautions.[2][3] This inherent stability simplifies handling, improves the reliability of reactions, and reduces waste associated with reagent degradation.[2]
dot
Caption: Stability comparison of boronic acids, trifluoroborates, and MIDA boronates.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The utility of these boron reagents is most prominently showcased in the Suzuki-Miyaura cross-coupling reaction. While boronic acids are the traditional reagents, trifluoroborates and MIDA boronates often provide comparable or even superior yields, particularly with challenging substrates. The enhanced performance of trifluoroborates is often attributed to the slow, in-situ release of the corresponding boronic acid under basic reaction conditions, which can minimize side reactions like homocoupling. MIDA boronates also exhibit this slow-release characteristic and are especially advantageous for notoriously unstable heteroarylboronic acids.[3]
| Boron Reagent | Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Yield (%) |
| Phenylboronic Acid | 4-Bromoacetophenone | Phenylboronic Acid | Pd-NHC Complex | KOH | IPA/H₂O | 47 |
| Potassium Phenyltrifluoroborate | 1-Bromonaphthalene | Potassium Phenyltrifluoroborate | Pd(OAc)₂ | K₂CO₃ | Methanol | 80 |
| Phenyl MIDA Boronate | 5-Bromopyrimidine | p-Tolyl MIDA Boronate | Pd(dtbpf)Cl₂ | Et₃N | H₂O (micellar) | 90 |
| Phenylboronic Acid | 3-Bromobenzoic Acid | Phenylboronic Acid | Pd/C | K₂CO₃ | H₂O | 95 |
| (7-Bromo-1H-indol-2-yl)boronic acid | Aryl Halide | (7-Bromo-1H-indol-2-yl)boronic acid | - | - | - | Variable, often lower |
| Potassium (7-Bromo-1H-indol-2-yl)trifluoroborate | Aryl Halide | Potassium (7-Bromo-1H-indol-2-yl)trifluoroborate | - | - | - | Higher, more consistent |
Note: Yields are compiled from various sources and may not be directly comparable due to differing reaction conditions.
Green Chemistry Metrics: A Quantitative Look at Environmental Impact
Green chemistry principles emphasize the reduction of waste and the use of more environmentally benign substances. Key metrics for evaluating the "greenness" of a reaction are the Environmental Factor (E-Factor) and Process Mass Intensity (PMI) .
-
E-Factor : The mass ratio of waste to the desired product. A lower E-Factor signifies less waste generation.
-
PMI : The ratio of the total mass of materials (raw materials, solvents, reagents) to the mass of the final product. A lower PMI indicates a more efficient process.
Recent advancements have demonstrated that Suzuki-Miyaura couplings using MIDA boronates can be performed in water, leading to E-Factors approaching zero, which represents a significant step towards truly green cross-coupling chemistry.[3] While trifluoroborates also contribute to greener processes through their stability and efficiency, the ability to conduct reactions in water with MIDA boronates sets a high standard.
Experimental Protocols
Synthesis of Potassium Phenyltrifluoroborate
Materials:
-
Phenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
Procedure:
-
Dissolve phenylboronic acid (1.0 eq) in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) to the stirring methanolic solution.
-
A white precipitate of potassium phenyltrifluoroborate will form immediately.
-
Stir the mixture for 30 minutes at room temperature.
-
Isolate the product by filtration, wash with cold methanol, and dry under vacuum.
Representative Suzuki-Miyaura Cross-Coupling Reactions
1. Using Phenylboronic Acid:
-
Reactants: Aryl halide (1.0 eq), phenylboronic acid (1.2 eq), base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst: Pd(OAc)₂ (2 mol%), ligand (e.g., SPhos, 4 mol%).
-
Solvent: Dioxane/H₂O (e.g., 4:1).
-
Procedure:
-
To a reaction vessel, add the aryl halide, phenylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add the solvent, followed by the catalyst and ligand.
-
Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction, perform an aqueous workup, and purify the product by chromatography.
-
2. Using Potassium Phenyltrifluoroborate:
-
Reactants: Aryl halide (1.0 eq), potassium phenyltrifluoroborate (1.1 eq), base (e.g., Cs₂CO₃, 3.0 eq).
-
Catalyst: PdCl₂(dppf) (3 mol%).
-
Solvent: THF/H₂O (e.g., 9:1).
-
Procedure:
-
Combine the aryl halide, potassium phenyltrifluoroborate, and base in a reaction vessel.
-
Purge the vessel with an inert gas.
-
Add the solvent and the palladium catalyst.
-
Heat the reaction mixture (e.g., to reflux) and monitor its progress.
-
After completion, cool the mixture, extract the product with an organic solvent, and purify by chromatography.
-
3. Using Phenyl MIDA Boronate:
-
Reactants: Aryl bromide (1.0 eq), p-tolyl MIDA boronate (1.0 eq), base (Et₃N, 3.0 eq).
-
Catalyst: Pd(dtbpf)Cl₂ (2 mol%).
-
Solvent: Water with a surfactant (e.g., TPGS-750-M).
-
Procedure:
-
In a reaction vessel, combine the aryl bromide, MIDA boronate, and surfactant in water.
-
Add the base and the palladium catalyst.
-
Stir the mixture at room temperature and monitor the reaction.
-
Upon completion, the product can often be isolated by simple filtration, significantly reducing the use of organic solvents for workup and purification.[3]
-
dot
Caption: A generalized workflow for a greener Suzuki-Miyaura cross-coupling reaction.
Choosing the Right Boron Reagent: A Decision Guide
The selection of the optimal boron reagent depends on several factors, including the stability of the desired boronic acid, the complexity of the synthetic route, and the desired green chemistry profile of the process.
dot
References
A Comparative Guide to the Stability of Potassium Organotrifluoroborates
In the landscape of modern synthetic chemistry, particularly in drug discovery and development, the stability of reagents is a paramount concern. Organoboron compounds are workhorses in carbon-carbon and carbon-heteroatom bond formation, yet their stability can be a significant challenge. This guide provides a detailed comparison of the stability of potassium organotrifluoroborates against other common organoboron reagents, namely boronic acids, boronic esters, and N-methyliminodiacetic acid (MIDA) boronates. The information is supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate reagent for their needs.
Enhanced Stability of Potassium Organotrifluoroborates: A Summary
Potassium organotrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to air and moisture, a significant advantage over many boronic acids which can be prone to decomposition.[1][2] This inherent stability simplifies storage and handling, and they can often be stored indefinitely at room temperature without special precautions.[2][3] The enhanced stability is attributed to the tetracoordinate nature of the boron atom, which is strongly bonded to three fluorine atoms, rendering it less susceptible to protodeboronation compared to its tricoordinate counterparts like boronic acids and esters.[2]
Comparative Stability Analysis
The stability of organoboron reagents can be assessed under several key conditions relevant to storage, handling, and reaction environments.
Hydrolytic Stability
Hydrolysis of organoboron reagents to their corresponding boronic acids is a critical process, as the boronic acid is often the active species in cross-coupling reactions. However, uncontrolled hydrolysis can lead to degradation.
Qualitative Comparison:
| Organoboron Reagent | General Hydrolytic Stability | Notes |
| Potassium Organotrifluoroborates | High | Generally stable in neutral or acidic aqueous conditions. Hydrolysis is promoted under basic conditions or in the presence of Lewis acids, allowing for the slow release of the active boronic acid.[4] |
| Boronic Acids | Variable | Susceptible to dehydration to form cyclic trimeric anhydrides (boroxines), which can complicate stoichiometry.[2] Stability varies greatly with the organic substituent. |
| Boronic Esters (e.g., Pinacol Esters) | Moderate to High | More stable than boronic acids but can be susceptible to hydrolysis, especially under acidic or basic conditions.[1] |
| MIDA Boronates | High | Exhibit excellent stability to a wide range of reaction conditions and chromatography.[4] |
Quantitative Comparison of Hydrolysis Rates:
To provide a framework for direct comparison, a standardized experimental protocol is provided below.
Oxidative Stability
Oxidative degradation of the carbon-boron bond is a common decomposition pathway for many organoboron compounds.
Qualitative Comparison:
| Organoboron Reagent | General Oxidative Stability | Notes |
| Potassium Organotrifluoroborates | High | The tetracoordinate nature of the boron atom provides significant protection against oxidation.[6] |
| Boronic Acids | Low to Moderate | Susceptible to oxidation, which can be a significant issue in biological contexts.[7][8] |
| Boronic Esters | Moderate | Generally more stable to oxidation than boronic acids. |
| MIDA Boronates | High | The protective MIDA ligand enhances stability against various reagents, including some oxidants. |
Thermal Stability
Thermal stability is crucial for ensuring reagent integrity during storage and in reactions conducted at elevated temperatures.
Qualitative Comparison:
| Organoboron Reagent | General Thermal Stability | Notes |
| Potassium Organotrifluoroborates | High | Often exhibit high decomposition temperatures, with some salts stable above 300°C.[9] |
| Boronic Acids | Variable | Can decompose upon heating, with stability being highly dependent on the structure. |
| Boronic Esters | Moderate to High | Generally more thermally robust than the corresponding boronic acids. |
| MIDA Boronates | High | Generally stable crystalline solids. |
Experimental Protocols
To facilitate direct and objective comparison, the following detailed experimental protocols are provided.
Synthesis of Organoboron Reagents
1. Synthesis of Potassium Organotrifluoroborates from Boronic Acids:
-
Reagents: Phenylboronic acid, Potassium hydrogen fluoride (KHF₂), Methanol, Water.
-
Procedure:
-
Dissolve phenylboronic acid (1.0 eq) in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) to the stirring methanolic solution.
-
A white precipitate of potassium phenyltrifluoroborate will form immediately.
-
Stir the mixture for 30 minutes at room temperature.
-
Isolate the solid by filtration, wash with cold methanol, and dry under vacuum.[2]
-
2. Synthesis of Boronic Esters (Pinacol Ester) from Boronic Acids:
-
Reagents: Phenylboronic acid, Pinacol, Magnesium sulfate, Pentane.
-
Procedure:
-
In a flask, combine phenylboronic acid (1.0 eq), pinacol (1.0 eq), and anhydrous magnesium sulfate (1.5 eq).
-
Add a suitable solvent (e.g., dichloromethane) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Filter the mixture to remove the magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization.[1]
-
3. Synthesis of MIDA Boronates from Boronic Acids:
-
Reagents: Phenylboronic acid, N-methyliminodiacetic acid (MIDA), Anhydrous dioxane.
-
Procedure:
-
Combine the boronic acid (1.0 eq) and MIDA anhydride (1.1 eq) in anhydrous dioxane.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by NMR or LC-MS.
-
Upon completion, the MIDA boronate can be isolated by removing the solvent and purified by column chromatography.[10][11]
-
Stability Assessment Protocols
1. Standardized Protocol for Hydrolytic Stability Assessment by ¹H NMR:
-
Objective: To quantify and compare the rate of hydrolysis of different organoboron reagents.
-
Materials: Organoboron reagent, deuterated solvent (e.g., DMSO-d₆), deionized water, internal standard (e.g., 1,3,5-trimethoxybenzene), NMR tubes.
-
Procedure:
-
Prepare stock solutions of the organoboron reagent and the internal standard in the deuterated solvent at known concentrations.
-
In an NMR tube, combine a known volume of the organoboron reagent stock solution and the internal standard stock solution.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add a specific volume of deionized water to the NMR tube to initiate hydrolysis.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the organoboron reagent and the hydrolyzed boronic acid relative to the internal standard.
-
Plot the concentration of the organoboron reagent as a function of time to determine the rate of hydrolysis.[5]
-
2. Standardized Protocol for Oxidative Stability Assessment:
-
Objective: To compare the susceptibility of organoboron reagents to oxidation.
-
Materials: Organoboron reagent, solvent (e.g., acetonitrile/water mixture), oxidizing agent (e.g., hydrogen peroxide), analytical technique for quantification (e.g., HPLC, GC-MS, or NMR).
-
Procedure:
-
Prepare a standard solution of the organoboron reagent in the chosen solvent.
-
To a stirred solution of the organoboron reagent at a known concentration, add a specific amount of the oxidizing agent.
-
At various time points, withdraw an aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., with sodium sulfite for hydrogen peroxide).
-
Analyze the concentration of the remaining organoboron reagent using a calibrated analytical method.
-
Plot the concentration of the organoboron reagent as a function of time to evaluate its oxidative stability.[7][8]
-
3. Standardized Protocol for Thermal Stability Assessment by Thermogravimetric Analysis (TGA):
-
Objective: To determine and compare the thermal degradation profile of organoboron reagents.
-
Materials: Organoboron reagent, Thermogravimetric Analyzer (TGA).
-
Procedure:
-
Place a small, accurately weighed sample of the organoboron reagent into a TGA pan.
-
Heat the sample under a controlled inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
Record the mass of the sample as a function of temperature.
-
The resulting TGA curve will show the onset temperature of decomposition and the percentage of weight loss at different temperatures, providing a measure of thermal stability.[12]
-
Visualizing Stability and Reactivity
Comparative Stability of Organoboron Reagents
Caption: Comparative stability and reactivity of common organoboron reagents.
Experimental Workflow for Hydrolytic Stability Assessment
Caption: Workflow for hydrolytic stability assessment using ¹H NMR.
Activation of Potassium Organotrifluoroborates for Cross-Coupling
Caption: Activation of potassium organotrifluoroborates to the active boronic acid.
Conclusion
Potassium organotrifluoroborates offer a compelling combination of stability and reactivity, making them highly attractive reagents in organic synthesis, particularly for applications in drug discovery where reliability and reproducibility are critical. Their superior stability to air and moisture compared to boronic acids simplifies handling and storage. While they require an activation step (hydrolysis) to participate in cross-coupling reactions, this can be advantageous, allowing for a controlled, slow release of the active boronic acid, which can minimize side reactions. For applications demanding robust, easily handled, and versatile organoboron reagents, potassium organotrifluoroborates represent a superior choice over their more traditional counterparts. The provided experimental protocols offer a standardized approach for researchers to quantitatively assess the stability of these and other organoboron reagents in their own laboratories.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. pnas.org [pnas.org]
- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Fluoride Exchange Dynamics Between Aryl-Trifluoroborates and Organosilicon Compounds: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The interplay of boron and silicon chemistry, particularly the transfer of fluoride ions, presents a nuanced yet critical area of study for synthetic chemists. This guide provides a comparative analysis of fluoride exchange between potassium aryl-trifluoroborates and organosilicon compounds, offering insights into reaction efficiencies and underlying mechanisms. The data presented herein is crucial for optimizing reaction conditions and designing novel synthetic pathways in pharmaceutical and materials science.
Comparative Analysis of Fluoride Exchange
The fluoride exchange between potassium aryl-trifluoroborates (ArBF₃K) and organosilicon compounds, such as triethoxyphenylsilane, has been investigated to understand the relative fluoride affinity of boron and silicon. Spectroscopic analysis, primarily through Nuclear Magnetic Resonance (NMR), has been a key tool in elucidating the dynamics of this exchange.
A central finding is that fluoride exhibits a preference for bonding with boron over silicon.[1] When potassium aryl-trifluoroborates are reacted with triethoxyphenylsilane, an equilibrium is established, but it favors the borate complex.[1] This observation is pivotal for designing reactions where the controlled release or transfer of fluoride is desired.
| Interacting Species | Outcome of Fluoride Exchange | Analytical Method | Reference |
| Potassium aryl-trifluoroborate & Triethoxyphenylsilane | Fluoride preferentially remains bonded to boron, indicating a more stable B-F bond in this context. Exchange is observed, but the equilibrium favors the aryl-trifluoroborate. | NMR Analysis | [1] |
| Phenyl boronic acids & Trifluorophenylsilane | Similar to the above, fluoride demonstrates a higher affinity for boron, leading to the formation of trifluoroborate species. Silicon tends to bond with oxides over fluoride in these systems. | NMR Analysis | [1] |
Experimental Protocols
The following is a representative experimental protocol for studying the fluoride exchange between potassium aryl-trifluoroborate and an organosilicon compound, based on methodologies described in the literature.[1]
Objective: To monitor the fluoride exchange between potassium phenyltrifluoroborate and triethoxyphenylsilane via ¹⁹F NMR spectroscopy.
Materials:
-
Potassium phenyltrifluoroborate (K[PhBF₃])
-
Triethoxyphenylsilane (PhSi(OEt)₃)
-
Anhydrous acetonitrile (MeCN)
-
NMR tubes
Procedure:
-
Sample Preparation: In a clean, dry NMR tube, dissolve a precisely weighed amount of potassium phenyltrifluoroborate in anhydrous acetonitrile.
-
Initial Spectrum: Acquire a ¹⁹F NMR spectrum of the potassium phenyltrifluoroborate solution to establish a reference signal.
-
Addition of Silane: To the same NMR tube, add a stoichiometric equivalent of triethoxyphenylsilane.
-
Monitoring the Reaction: Acquire ¹⁹F NMR spectra at regular intervals (e.g., every 30 minutes) at room temperature to monitor any changes in the chemical shifts or the appearance of new signals that would indicate fluoride exchange and the formation of new fluorine-containing species.
-
Data Analysis: Analyze the resulting spectra to identify the signals corresponding to the starting aryl-trifluoroborate and any newly formed fluorosilicon species. The integration of these signals can provide a semi-quantitative measure of the equilibrium position.
Mechanistic Pathway and Experimental Workflow
The fluoride exchange process can be visualized as a dynamic equilibrium where the fluoride ion is transferred between the boron and silicon centers. This process is fundamental to applications such as room-temperature aryl-aryl cross-coupling reactions.[1]
Caption: Experimental workflow for monitoring fluoride exchange.
The underlying chemical relationship involves the transfer of a fluoride ion, which can be represented in a simplified logical diagram.
Caption: Simplified fluoride exchange equilibrium.
References
Safety Operating Guide
Proper Disposal of Potassium (1-naphthalene)trifluoroborate: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Potassium (1-naphthalene)trifluoroborate, a compound utilized in various synthetic applications. Adherence to these protocols is critical for minimizing environmental impact and maintaining workplace safety.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All handling and disposal operations should be conducted within a well-ventilated chemical fume hood to prevent the inhalation of any dust or aerosols.
II. Disposal of Small Quantities (Laboratory Scale)
For small quantities of this compound waste typically generated in a research setting, a chemical neutralization process is recommended to convert the organotrifluoroborate into a more environmentally benign borate species. This procedure should be performed with caution and in strict accordance with your institution's environmental health and safety (EHS) guidelines.
Experimental Protocol for Neutralization:
-
Segregation and Labeling: All waste containing this compound must be collected in a clearly labeled, dedicated waste container. Avoid mixing with other chemical waste streams unless compatibility has been confirmed.
-
Dilution: In a chemical fume hood, carefully transfer the waste to a larger beaker. Slowly add water to dissolve the solid material. The solubility of organotrifluoroborates can vary.
-
Neutralization: While continuously stirring the aqueous solution, slowly add a mild base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This will facilitate the hydrolysis of the trifluoroborate to 1-naphthaleneboronic acid and subsequently to boric acid or its salts. The addition of a base is crucial to neutralize any acidic byproducts, such as hydrofluoric acid (HF), which could potentially form.
-
pH Monitoring: Use pH paper or a calibrated pH meter to monitor the solution's pH. Continue the gradual addition of the mild base until the pH of the solution is neutral (pH ~7).
-
Final Disposal: Once the solution is confirmed to be neutral, it can typically be disposed of down the drain with a copious amount of running water. Crucially, always consult and adhere to your local and institutional EHS regulations before any drain disposal. For larger quantities, or if drain disposal is not permitted, the neutralized solution should be collected in a properly labeled waste container for pickup by a certified hazardous waste disposal service.
-
Container Decontamination: The original container that held the this compound should be thoroughly rinsed with water and a suitable detergent. The initial rinse water should be collected and treated as hazardous waste. Subsequent rinses can typically be disposed of down the drain.
III. Quantitative Data for Disposal Preparation
For the neutralization process, the following quantitative information provides a general guideline. It is always recommended to perform the neutralization in a stepwise manner with careful monitoring.
| Parameter | Guideline | Purpose |
| Initial Dilution | ~100 mL of water per 1 gram of trifluoroborate waste | To ensure complete dissolution and to control the reaction rate during neutralization. |
| Neutralizing Agent | 5-10% aqueous solution of Sodium Bicarbonate (NaHCO₃) | A mild base that effectively neutralizes acidic byproducts without causing a violent reaction. |
| Target pH | 6.5 - 7.5 | To ensure complete hydrolysis and neutralization, rendering the waste less harmful. |
| Final Water Flush | At least 20 times the volume of the neutralized solution | To sufficiently dilute the solution in the drainage system, minimizing environmental concentration. |
IV. Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these detailed procedures and adhering to all local and institutional safety regulations, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound. This commitment to proper chemical waste management is fundamental to the principles of green chemistry and laboratory safety.
Personal protective equipment for handling Potassium (1-naphthalene)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Potassium (1-naphthalene)trifluoroborate (CAS RN: 166328-07-0). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Required PPE Specification |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a splash hazard. |
| Hand Protection | Nitrile gloves are suitable for handling this compound. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. |
| Body Protection | A standard laboratory coat must be worn at all times. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols. |
Step-by-Step Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound is crucial. The following workflow outlines the key stages of its use in a laboratory setting.
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials. The container should be kept tightly sealed.
The following is a generalized protocol for using this compound in a reaction. Specific quantities and conditions will vary based on the experimental design.
-
Preparation: Set up the reaction in a clean, dry flask equipped with a magnetic stir bar inside a chemical fume hood.
-
Reagent Addition: Carefully weigh the desired amount of this compound.
-
Dissolution: Add the appropriate solvent (e.g., acetone) to dissolve the solid.[3][4]
-
Reaction: Proceed with the addition of other reagents as per the specific reaction protocol. For instance, in an oxidation reaction, a solution of an oxidizing agent like Oxone® might be added.[3][4]
-
Quenching: After the reaction is complete, it must be safely quenched. This can be achieved by the controlled addition of an aqueous solution, such as dilute hydrochloric acid.[3][4]
-
Work-up: Following quenching, the product is typically extracted from the aqueous phase using an appropriate organic solvent (e.g., dichloromethane).[3][4]
Disposal Plan: A Step-by-Step Guide
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. The following procedure outlines the recommended steps for the disposal of waste containing this compound. This process aims to convert the trifluoroborate salt into a more environmentally benign borate species.
Table 2: Materials for Disposal
| Material | Purpose |
| Waste containing this compound | The chemical waste to be treated. |
| Large Beaker or Flask | To contain the waste during treatment. |
| Stir Bar and Stir Plate | For efficient mixing. |
| Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) | Mild base for neutralization and hydrolysis. |
| Water | To dissolve the waste and facilitate the reaction. |
| pH Paper or pH Meter | To monitor the acidity/alkalinity of the solution. |
-
Segregation: Collect all waste containing this compound in a dedicated and clearly labeled waste container.
-
Dilution: In a chemical fume hood, carefully transfer the waste to a larger beaker and slowly add water to dissolve the solid material.
-
Neutralization and Hydrolysis: While stirring the aqueous solution, gradually add a mild base such as sodium bicarbonate or sodium carbonate. This will facilitate the hydrolysis of the trifluoroborate to the corresponding boronic acid and subsequently to boric acid or its salts.
-
pH Monitoring: Continuously monitor the pH of the solution. Continue to add the base until the pH reaches a neutral value (pH 7). This step is crucial to neutralize any acidic byproducts, such as hydrofluoric acid (HF), that could potentially form.
-
Final Disposal: Once the solution is neutral, it can typically be disposed of down the drain with a large volume of water, in accordance with local regulations. It is imperative to consult your institution's environmental health and safety (EHS) office to ensure compliance with local guidelines.
-
Initial Rinse: Thoroughly rinse all glassware that has come into contact with this compound with a suitable solvent (e.g., acetone) to remove any organic residues. Collect this rinsate as chemical waste.
-
Washing: Wash the glassware with a laboratory detergent and hot water. Use a brush to scrub all surfaces.
-
Final Rinse: Rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Workflow Diagram
The following diagram illustrates the complete workflow for handling this compound, from receiving to disposal.
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
